molecular formula C8H11NO2 B1671268 Enbucrilate CAS No. 6606-65-1

Enbucrilate

Numéro de catalogue: B1671268
Numéro CAS: 6606-65-1
Poids moléculaire: 153.18 g/mol
Clé InChI: JJJFUHOGVZWXNQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Enbucrilate is a nitrile and an alpha,beta-unsaturated monocarboxylic acid.
This compound is under investigation in clinical trial NCT02468206 (Secondary Prophylaxis of Gastric Variceal Bleed).
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and has 2 investigational indications.
Butyl cyanoacrylate is a chemical compound of cyanide. It is the main component of medical cyanoacrylate glues, which are used as adhesives for lacerations of the skin, and in the treatment of bleeding from vascular structures. (L595)
A tissue adhesive that is applied as a monomer to moist tissue and polymerizes to form a bond. It is slowly biodegradable and used in all kinds of surgery, including dental.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

butyl 2-cyanoprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-3-4-5-11-8(10)7(2)6-9/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJJFUHOGVZWXNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C(=C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25154-80-7, 25154-80-7 (homopolymer), 6606-65-1 (Parent)
Record name Poly(butyl cyanoacrylate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25154-80-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Enbucrilate [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006606651
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acrylic acid, 2-cyano-, butyl ester, polymers
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025154807
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5064417
Record name Butyl cyanoacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5064417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6606-65-1, 25154-80-7
Record name Butyl cyanoacrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6606-65-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Enbucrilate [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006606651
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acrylic acid, 2-cyano-, butyl ester, polymers
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025154807
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Enbucrilate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12358
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-Propenoic acid, 2-cyano-, butyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Butyl cyanoacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5064417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Enbucrilate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.866
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ENBUCRILATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F8CEP82QNP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Enbucrilate: A Comprehensive Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enbucrilate, a butyl ester of 2-cyano-2-propenoic acid, is a prominent member of the cyanoacrylate family of adhesives.[1] Known for its rapid polymerization in the presence of moisture, it has found extensive application in the medical field as a tissue adhesive for wound closure and as a hemostatic agent.[1][2] Its utility also extends to interventional radiology for the embolization of blood vessels. This technical guide provides an in-depth analysis of the chemical structure, physicochemical properties, polymerization mechanism, and biological characteristics of this compound, offering a valuable resource for researchers, scientists, and professionals involved in drug development and medical device innovation.

Chemical Identity and Structure

This compound, also known by its IUPAC name butyl 2-cyanoprop-2-enoate and its common name n-butyl cyanoacrylate (n-BCA), is a monomer with the chemical formula C₈H₁₁NO₂.[3][4] Its chemical identity is well-established with the CAS Registry Number 6606-65-1.[5][6]

The molecular structure of this compound features a butyl ester group, a carbon-carbon double bond, and a nitrile group, all attached to a central carbon atom. The electron-withdrawing nature of the nitrile and ester groups makes the double bond highly susceptible to nucleophilic attack, which is the key to its rapid polymerization.[7]

enbucrilate_structure cluster_this compound C1 CH₃ C2 CH₂ C1->C2 C3 CH₂ C2->C3 C4 CH₂ C3->C4 O1 O C4->O1 C5 C O1->C5 O2 O C5->O2 C6 C C5->C6 C7 CH₂ C6->C7 C8 C≡N C6->C8 polymerization_mechanism initiation Initiation: Nucleophile (e.g., OH⁻) attacks the this compound monomer. carbanion Formation of a Carbanion Intermediate initiation->carbanion propagation Propagation: Carbanion attacks another monomer, extending the chain. carbanion->propagation polymer Poly(this compound) Chain propagation->polymer termination Termination: Chain growth is stopped by an acidic species. polymer->termination adhesive_testing_workflow sub_prep Substrate Preparation (e.g., porcine skin) app Adhesive Application (controlled volume) sub_prep->app curing Curing (defined time and conditions) app->curing testing Mechanical Testing (Tensile or Shear) curing->testing data Data Analysis (Stress-Strain Curve, Maximum Load) testing->data

References

Enbucrilate's Mechanism of Action in Tissue Adhesion: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the chemical and biological principles underlying the function of enbucrilate (n-butyl cyanoacrylate) as a surgical tissue adhesive. This compound is a monomer that, when applied to tissue, rapidly polymerizes to form a strong, flexible bond, offering a sutureless wound closure alternative.[1][2] Its efficacy is rooted in a rapid, localized chemical reaction initiated by substances naturally present in biological tissues.[3] This guide details the polymerization mechanism, tissue interaction, biocompatibility considerations, and key performance metrics, supported by experimental data and protocols.

Core Mechanism: Anionic Polymerization

The fundamental mechanism of action for this compound is a rapid anionic polymerization of the n-butyl cyanoacrylate monomer.[4][5] Unlike many polymerization reactions that require catalysts, heat, or radiation, this process is initiated by weak bases or nucleophiles, such as water or amine groups, which are abundant in tissue fluids and on the surfaces of cells.[4][6][7]

The process unfolds in the following steps:

  • Initiation: The polymerization is triggered when the liquid this compound monomer comes into contact with moisture or anionic initiators (like hydroxyl ions or amine groups) present in blood and tissue.[4][5][6] These initiators attack the electron-poor double bond of the cyanoacrylate monomer, forming a carbanion.

  • Propagation: This newly formed carbanion is a potent nucleophile that proceeds to attack another monomer molecule. This chain-growth process repeats, rapidly forming long, stable polymer chains of poly(n-butyl cyanoacrylate).[4]

  • Termination: The chain reaction continues until the growing polymer chain is terminated, typically by reacting with an acidic species or other impurities.

This polymerization is an exothermic reaction, meaning it releases heat.[8][9] The reaction is extremely fast, with adhesion beginning within seconds and forming a strong bond within approximately 60 seconds.[6] The resulting polymer film creates a mechanical barrier that holds wound edges together, stops bleeding, and provides an effective barrier against microbial penetration.[2][7][10][11]

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination & Adhesion Monomer This compound Monomer (n-butyl cyanoacrylate) Carbanion Carbanion Formation Monomer->Carbanion Initiator Initiator (H₂O, Amines from Tissue) Initiator->Monomer Nucleophilic Attack Monomer2 Additional Monomers Carbanion->Monomer2 Chain Growth Polymer Growing Polymer Chain Monomer2->Polymer Polymer->Monomer2 FinalPolymer Stable Polymer Film (Poly(n-butyl cyanoacrylate)) Polymer->FinalPolymer Adhesion Tissue Adhesion & Wound Closure FinalPolymer->Adhesion

Caption: Anionic polymerization mechanism of this compound initiated by tissue moisture.

Biocompatibility and Biodegradation

The biocompatibility of cyanoacrylate adhesives is largely determined by the length of the ester alkyl chain.[10] this compound, with its four-carbon butyl chain, is considered more biocompatible than shorter-chain variants like methyl or ethyl cyanoacrylate.[9][10]

The polymer biodegrades over time via hydrolysis. The primary degradation products are formaldehyde (B43269) and butyl cyanoacetate.[5][9] While formaldehyde is a known cytotoxic compound, the slower degradation rate of poly(n-butyl cyanoacrylate) compared to shorter-chain polymers results in a slower, more controlled release of these byproducts.[5][9] This minimizes localized cytotoxicity and tissue inflammation, allowing for a more favorable healing environment.[6][12] Studies have shown that n-butyl-cyanoacrylate is biocompatible in the subcutaneous tissue of rats, with no significant inflammatory reaction observed.[13] However, as a foreign material, it can elicit a macrophage response.[12][14]

G cluster_properties Properties Short Short Chain (e.g., Methyl) Long Long Chain (e.g., Butyl, Octyl) Degradation Degradation Rate Short->Degradation Fast Bond Bond Flexibility Short->Bond Brittle Long->Degradation Slow Long->Bond Flexible Toxicity Toxicity (Formaldehyde Release) Degradation->Toxicity High High Toxicity->High Low Low Toxicity->Low Flexible More Flexible Bond->Flexible Brittle More Brittle Bond->Brittle

Caption: Relationship between alkyl chain length and key adhesive properties.

Quantitative Performance Data

The performance of this compound as a tissue adhesive is defined by several key quantitative parameters, including curing time and bond strength. These properties are critical for clinical efficacy and are influenced by the specific formulation and application environment.

Table 1: Curing and Adhesion Time

Parameter Time Source(s)
Initial Adhesion 5 - 6 seconds [6]
Polymerization / Curing Time 10 - 15 seconds [8]

| Full Polymerization | ~60 seconds |[6] |

Table 2: Bond Strength of Cyanoacrylate-Based Adhesives

Adhesive Type Test Type Bond Strength (Mean ± SD) Source(s)
n-butyl-2-octyl cyanoacrylate Tensile Strength (Pull-out Force) 35.51 ± 5.96 N [15]
2-octyl cyanoacrylate Tensile Strength (Pull-out Force) 19.68 ± 10.19 N [15]
Cyanoacrylate Adhesive Shear Bond Strength (at 0.5 hr) 5.8 ± 2.4 MPa [16]
Cyanoacrylate Adhesive Shear Bond Strength (at 24 hr) 7.1 ± 3.3 MPa [16]
Sutures (for comparison) Tensile Strength (Pull-out Force) 34.35 ± 8.02 N [15]

| Note: A clinically acceptable bond strength is often considered to be around 10 MPa. | | |[17] |

Experimental Protocols

Evaluating the efficacy and safety of this compound involves a range of standardized in vitro and in vivo experimental protocols.

Protocol 1: In Vitro Cytotoxicity and Formaldehyde Release Assay

This protocol, adapted from methodologies described in literature, assesses the toxic potential of the adhesive and its degradation byproducts.[18][19]

Objective: To quantify formaldehyde release from polymerized this compound and assess its cytotoxic effect on cultured cells.

Methodology:

  • Formaldehyde Release:

    • Place 10-30 μl of liquid this compound monomer into a sterile polystyrene tube or culture plate well.[18][19]

    • Allow the monomer to fully polymerize for 24 hours at room temperature.[18]

    • Submerge the resulting polymer film in 1 ml of phosphate-buffered saline (PBS).

    • Incubate at 37°C. At predetermined time points (e.g., 24, 48, 72 hours), remove the PBS for analysis and replace it with fresh PBS.

    • Measure the formaldehyde concentration in the collected PBS samples using a quantitative method, such as a fluorometric detection kit.[18]

  • Cytotoxicity Assay (Indirect Contact):

    • Culture a relevant cell line, such as L929 fibroblasts or HeLa cells, in standard culture plates.[18][20]

    • In separate wells, place 10 μl of this compound monomer and allow it to polymerize for 24 hours.[19]

    • Add culture medium to the wells containing the polymerized adhesive and incubate to create an extract.

    • After a set period, transfer this extract medium to the wells containing the cultured cells.

    • Following 24-48 hours of exposure, assess cell viability using a standard assay such as MTS, WST, or Neutral Red.[18][20] Compare results to control cells exposed to medium that was not in contact with the adhesive.

Protocol 2: In Vitro Mechanical Bond Strength Testing

This protocol outlines a method for quantifying the adhesive strength of this compound on a biological substrate.[15][17]

Objective: To measure the tensile or shear bond strength of the adhesive.

Methodology:

  • Substrate Preparation: Use an ex vivo tissue model, such as porcine skin, cut into uniform strips (e.g., 2 cm x 6 cm).[18]

  • Incision and Application: Create a full-thickness incision across the width of the skin strip. Approximate the wound edges manually.

  • Apply a thin, even layer of this compound over the apposed edges. Allow the adhesive to cure for a specified time (e.g., 60 minutes).[15]

  • Strength Measurement:

    • Mount the prepared tissue sample onto a universal testing machine (e.g., Instron 5567).[15]

    • Apply a continuous pulling force at a constant rate (e.g., 250 mm/min) until the bond fails.[15]

    • Record the maximal load (in Newtons) or stress (in Megapascals) required to cause bond failure.

    • Perform multiple replicate measurements to ensure statistical validity.

G cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Start This compound Sample Chem Chemical Assays Start->Chem Mech Mechanical Testing Start->Mech Cyto Cytotoxicity Assays Start->Cyto Bio Biocompatibility Assessment Chem->Bio e.g., Formaldehyde Release Mech->Bio e.g., Bond Strength Degradation Cyto->Bio e.g., Cell Viability Animal Animal Model (e.g., Rat, Rabbit) Implant Surgical Implantation or Wound Closure Animal->Implant Histo Histological Analysis Implant->Histo Post-Euthanasia Histo->Bio Final Comprehensive Biocompatibility Profile Bio->Final

Caption: Integrated workflow for evaluating this compound biocompatibility.

References

Synthesis of Medical-Grade n-Butyl Cyanoacrylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: n-Butyl cyanoacrylate (NBCA) is a rapidly polymerizing adhesive monomer widely employed in medicine as a tissue adhesive for wound closure, a hemostatic agent, and an embolic agent in vascular procedures. Its efficacy stems from its ability to undergo anionic polymerization upon contact with trace amounts of moisture or basic substances present on tissue surfaces, forming a strong, biocompatible bond. The synthesis of medical-grade NBCA is a multi-step process requiring precise control over reaction conditions to ensure high purity and stability of the final product. This technical guide provides an in-depth overview of the synthesis, purification, and characterization of n-butyl cyanoacrylate for medical applications, tailored for researchers, scientists, and drug development professionals.

I. Synthesis Pathway Overview

The industrial synthesis of n-butyl cyanoacrylate is primarily achieved through a two-stage process: the Knoevenagel condensation of n-butyl cyanoacetate (B8463686) with formaldehyde (B43269) to form a poly(n-butyl cyanoacrylate) intermediate, followed by a thermal depolymerization (or "cracking") of the polymer to yield the high-purity monomer.[1]

Synthesis_Overview cluster_condensation Stage 1: Knoevenagel Condensation cluster_depolymerization Stage 2: Thermal Depolymerization cluster_purification Stage 3: Purification & Stabilization n-Butyl_Cyanoacetate n-Butyl Cyanoacetate Condensation Knoevenagel Condensation n-Butyl_Cyanoacetate->Condensation Formaldehyde Formaldehyde Formaldehyde->Condensation Base_Catalyst Base Catalyst (e.g., Piperidine HCl) Base_Catalyst->Condensation Polymer_Intermediate Poly(n-butyl cyanoacrylate) Intermediate Condensation->Polymer_Intermediate Pyrolysis Pyrolysis (Cracking) + Inhibitors Polymer_Intermediate->Pyrolysis Crude_NBCA Crude NBCA Monomer Pyrolysis->Crude_NBCA Distillation Fractional Distillation Crude_NBCA->Distillation Pure_NBCA High-Purity NBCA Monomer Distillation->Pure_NBCA Stabilizers Addition of Stabilizers Pure_NBCA->Stabilizers Final_Product Medical-Grade NBCA Stabilizers->Final_Product Knoevenagel_Depolymerization Reactants n-Butyl Cyanoacetate + Formaldehyde Condensation Knoevenagel Condensation Reactants->Condensation Catalyst Piperidine HCl Catalyst->Condensation Polymer Poly(n-butyl cyanoacrylate) Oligomer Condensation->Polymer Pyrolysis Thermal Depolymerization (High Temp, Vacuum) Polymer->Pyrolysis Inhibitors P₂O₅ + Hydroquinone Inhibitors->Pyrolysis Monomer n-Butyl Cyanoacrylate Monomer Pyrolysis->Monomer QC_Workflow Purified_NBCA Purified NBCA Monomer FTIR FTIR Spectroscopy (Functional Group ID) Purified_NBCA->FTIR NMR NMR Spectroscopy (Structural Confirmation) Purified_NBCA->NMR Purity_Analysis Purity Analysis (e.g., GC-MS) Purified_NBCA->Purity_Analysis Viscosity Viscosity Measurement Purified_NBCA->Viscosity Final_Product Medical-Grade NBCA FTIR->Final_Product NMR->Final_Product Purity_Analysis->Final_Product Viscosity->Final_Product

References

Enbucrilate: A Technical Guide to its Biodegradability and Biocompatibility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enbucrilate, a butyl cyanoacrylate, is a synthetic tissue adhesive widely utilized in clinical settings for wound closure and hemostasis. Its rapid polymerization upon contact with tissue moisture, strong adhesive properties, and bacteriostatic nature make it a valuable tool in various surgical disciplines. However, for advanced applications, particularly in drug delivery and regenerative medicine, a thorough understanding of its long-term behavior within the biological environment is crucial. This technical guide provides an in-depth analysis of the biodegradability and biocompatibility of this compound, focusing on quantitative data, experimental methodologies, and the underlying cellular and molecular responses.

Biodegradability of this compound

The degradation of this compound is a critical factor influencing its biocompatibility and long-term performance. The primary mechanism of degradation is through hydrolysis of the poly(butyl cyanoacrylate) polymer chain. This process is influenced by the physiological environment, including pH and the presence of enzymes.

Degradation Pathway

The degradation of poly(alkyl cyanoacrylates) is understood to occur via two main pathways:

  • Hydrolytic Scission: This is considered the main degradation route in a physiological environment. The polymer backbone is cleaved by hydrolysis, leading to the formation of formaldehyde (B43269) and cyanoacetate. While this process allows for the eventual clearance of the adhesive, the release of formaldehyde is a key consideration for cytotoxicity.

  • Enzymatic Hydrolysis: Esterases present in bodily fluids can also contribute to the degradation process by hydrolyzing the ester side chains of the polymer.

Quantitative Degradation Data

Quantitative data on the in vivo degradation rate of bulk this compound tissue adhesive is limited in the current literature. Most studies have focused on the degradation of poly(butyl cyanoacrylate) (PBCA) nanoparticles in vitro. This data provides valuable insights into the relative degradation kinetics, although it may not directly translate to the in vivo degradation of a solid implant.

ParameterValueConditionsReference
PBCA Nanoparticles
Half-life~3 dayspH 7.4[1]
Half-life~7 dayspH 5.5[1]
Half-life~144 dayspH 4.0[1]
Degradation88%48 hours at pH 7.4[1]
POCA Nanoparticles (for comparison)
Degradation3%48 hours at pH 7.4[1]

Note: The in vitro degradation of PBCA nanoparticles is significantly faster at physiological pH compared to acidic conditions. The degradation of poly(octyl cyanoacrylate) (POCA) nanoparticles is substantially slower, highlighting the influence of the alkyl chain length on degradation rates. Further research is required to establish a definitive in vivo degradation profile for solid this compound implants.

Biocompatibility of this compound

The biocompatibility of this compound is determined by the host tissue's response to the implant and its degradation products. This response is typically characterized by an initial acute inflammatory phase followed by a chronic inflammatory and foreign body response, eventually leading to fibrous encapsulation.

In Vivo Inflammatory Response

Histological evaluation of this compound implants in animal models provides quantitative data on the cellular response over time. A study on n-butyl-2-cyanoacrylate (NBCA) implanted in the cervical deep tissues of rats showed a predictable inflammatory cascade that subsided over a one-year period.[2][3]

Time PointMedian Lymphoplasma Cells (per HPF)Median Neutrophils (per HPF)Median Multinuclear Giant Cells (per HPF)
30 Days100 (range: 70-100)2 (range: 2-30)22 (range: 16-34)
90 Days70 (range: 50-100)0 (range: 0-10)20 (range: 13-30)
180 Days50 (range: 30-70)0 (range: 0-5)18 (range: 15-25)
360 Days30 (range: 30-50)0 (range: 0-2)16 (range: 12-22)

HPF: High-Power Field

These results indicate that while this compound elicits an initial inflammatory response, it is generally well-tolerated and does not lead to a persistent, severe inflammatory reaction.[2]

Cellular Signaling Pathways in Response to Degradation Products

The degradation of this compound releases formaldehyde, a known cytotoxic and inflammatory agent. Understanding the cellular signaling pathways activated by formaldehyde is crucial for assessing the long-term biocompatibility of this compound-based materials.

Recent studies have shown that formaldehyde can enhance the pro-inflammatory response of macrophages, key cells in the foreign body reaction, through the induction of glycolysis.[4] This metabolic shift is mediated by the upregulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α).[4] Furthermore, formaldehyde has been demonstrated to activate the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation, immunity, and cell survival.[5][6]

Cellular_Response_to_Enbucrilate_Degradation cluster_Macrophage Intracellular Signaling This compound This compound (Poly(butyl cyanoacrylate)) Degradation Hydrolytic Degradation This compound->Degradation Formaldehyde Formaldehyde Degradation->Formaldehyde Macrophage Macrophage Formaldehyde->Macrophage HIF1a HIF-1α Activation Macrophage->HIF1a NFkB NF-κB Activation Macrophage->NFkB Glycolysis Increased Glycolysis HIF1a->Glycolysis Cytokines Pro-inflammatory Cytokine Release (e.g., TNF-α, IL-6) Glycolysis->Cytokines NFkB->Cytokines Inflammation Inflammatory Response Cytokines->Inflammation

Caption: Cellular response to this compound degradation products.

Experimental Protocols

To facilitate reproducible research, this section provides detailed methodologies for key experiments used to evaluate the biodegradability and biocompatibility of this compound.

In Vivo Biocompatibility and Degradation Assessment (Rat Model)

This protocol outlines the surgical implantation of this compound and subsequent histological analysis to assess the in vivo tissue response and material degradation over time.

Experimental_Workflow start Start animal_prep Animal Preparation (Sprague-Dawley Rats, Anesthesia) start->animal_prep implantation Surgical Implantation of this compound (e.g., subcutaneous) animal_prep->implantation time_points Post-operative Time Points (e.g., 7, 30, 90, 180, 360 days) implantation->time_points explantation Tissue Explantation (Implant and surrounding tissue) time_points->explantation histology Histological Processing (Fixation, Paraffin Embedding, Sectioning) explantation->histology staining Staining (H&E, Masson's Trichrome) histology->staining analysis Microscopic Analysis (Inflammatory cell counts, Fibrous capsule thickness, Material degradation) staining->analysis end End analysis->end

Caption: Experimental workflow for in vivo biocompatibility assessment.

Protocol Details:

  • Animal Model: Male Sprague-Dawley rats (250-300g) are commonly used. All procedures must be approved by an Institutional Animal Care and Use Committee.

  • Implantation: Under general anesthesia, a small incision is made, and a standardized amount of this compound is implanted into a subcutaneous pocket. The incision is then closed.

  • Explantation: At predetermined time points (e.g., 7, 30, 90, 180, and 360 days), animals are euthanized, and the implant with surrounding tissue is excised.

  • Histological Processing: The explanted tissue is fixed in 10% neutral buffered formalin, dehydrated through a graded series of ethanol, cleared in xylene, and embedded in paraffin. 5 µm sections are cut using a microtome.

  • Staining: Sections are stained with Hematoxylin (B73222) and Eosin (H&E) for general morphology and inflammatory cell identification. Masson's Trichrome stain is used to visualize collagen and assess fibrous capsule formation.

  • Analysis: A pathologist, blinded to the experimental groups, evaluates the slides. Inflammatory cells (neutrophils, lymphocytes, macrophages, giant cells) are counted per high-power field (HPF). The thickness of the fibrous capsule is measured. Qualitative assessment of material degradation (e.g., fragmentation, loss of volume) is also performed.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.

Protocol Details:

  • Cell Culture: A suitable cell line (e.g., L929 fibroblasts, primary human cells) is cultured in 96-well plates until a confluent monolayer is formed.

  • Preparation of Extracts: this compound is polymerized and then incubated in cell culture medium for a defined period (e.g., 24, 48, 72 hours) at 37°C to create extracts containing any leachable substances and degradation products.

  • Cell Treatment: The culture medium is replaced with the this compound extracts at various concentrations. Control wells receive fresh culture medium.

  • MTT Incubation: After the desired exposure time, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the control group.

Apoptosis Detection (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis, in tissue sections exposed to this compound.

Protocol Details:

  • Tissue Preparation: Paraffin-embedded tissue sections from the in vivo study are deparaffinized and rehydrated.

  • Permeabilization: The sections are treated with Proteinase K to allow for the entry of the labeling enzyme.

  • Labeling: The sections are incubated with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., BrdUTP or a fluorescently tagged dUTP). TdT catalyzes the addition of the labeled dUTPs to the 3'-OH ends of fragmented DNA.

  • Detection: If a biotinylated dUTP is used, a streptavidin-HRP conjugate followed by a chromogenic substrate (e.g., DAB) is used for visualization. If a fluorescent dUTP is used, the sections can be directly visualized under a fluorescence microscope.

  • Counterstaining and Analysis: The sections are counterstained (e.g., with hematoxylin or DAPI) to visualize all cell nuclei. The percentage of TUNEL-positive (apoptotic) cells is then quantified.

Conclusion

This compound exhibits a generally favorable biocompatibility profile, characterized by a transient and resolving inflammatory response. Its degradation, primarily through hydrolysis, leads to the release of formaldehyde, which can induce pro-inflammatory signaling pathways in macrophages via HIF-1α and NF-κB activation. While in vitro data suggests a relatively rapid degradation of poly(butyl cyanoacrylate) nanoparticles, further research is needed to quantify the in vivo degradation rate of bulk this compound tissue adhesive. The experimental protocols detailed in this guide provide a framework for standardized evaluation of the biodegradability and biocompatibility of this compound and other cyanoacrylate-based biomaterials, which is essential for their continued development and application in advanced medical technologies.

References

Enbucrilate: A Technical Guide to its Discovery and Evolution as a Tissue Adhesive

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enbucrilate, a butyl ester of cyanoacrylic acid, has carved a significant niche in the field of medical adhesives since its development. Its ability to rapidly polymerize upon contact with tissue surfaces, forming a strong and biocompatible bond, has made it a valuable tool in a variety of surgical and clinical applications. This technical guide provides an in-depth exploration of the discovery, history, and key technical aspects of this compound as a tissue adhesive, tailored for professionals in research and drug development.

Historical Development

The journey of this compound is rooted in the broader history of cyanoacrylate adhesives. The adhesive properties of cyanoacrylates were first discovered during World War II by Dr. Harry Coover. Initial formulations, such as methyl-2-cyanoacrylate, were found to be effective adhesives but exhibited significant tissue toxicity, limiting their medical use. This led to the exploration of longer-chain cyanoacrylate esters to enhance biocompatibility.

N-butyl-2-cyanoacrylate, or this compound, was developed in the 1970s and emerged as a promising alternative with reduced tissue toxicity and strong adhesive properties.[1] This breakthrough paved the way for its widespread investigation and eventual adoption in various medical fields.

dot

Historical_Development_of_this compound WWII Discovery of Cyanoacrylate Adhesive Properties 1950s Early Medical Use of Simple Cyanoacrylates in Combat WWII->1950s 1960s Recognition of High Tissue Inflammation with Early Formulations 1950s->1960s 1970s Development of n-butyl-2-cyanoacrylate (this compound) with Improved Biocompatibility 1960s->1970s 1980s_Present Widespread Clinical Use and Further Research 1970s->1980s_Present

Figure 1: Historical Timeline of this compound Development

Chemical Properties and Mechanism of Action

This compound is the n-butyl ester of 2-cyanoacrylic acid. Its adhesive properties are attributed to its anionic polymerization mechanism, which is initiated by weak bases such as water or amines present on tissue surfaces. Upon application, the monomer rapidly polymerizes to form a long-chain polymer that adheres to the tissue.

dot

Enbucrilate_Polymerization cluster_0 Initiation cluster_1 Propagation cluster_2 Termination Monomer This compound Monomer (n-butyl-2-cyanoacrylate) Anion Carbanion (Reactive Intermediate) Monomer->Anion Initiator Initiator (e.g., H2O, Amines on Tissue Surface) Initiator->Monomer Nucleophilic Attack Monomer2 This compound Monomer Anion->Monomer2 Addition of Monomers Growing_Chain Growing Polymer Chain Polymer Stable Polymer (Adhesive Bond) Growing_Chain->Polymer Chain Termination Monomer2->Growing_Chain

Figure 2: Anionic Polymerization of this compound

Quantitative Data

The performance of this compound as a tissue adhesive is characterized by several key parameters. The following tables summarize quantitative data from various studies.

Table 1: Physical and Performance Properties of this compound

PropertyValueTest Method/Conditions
Setting TimeSeconds to minutesDependent on humidity, temperature, and substrate
Viscosity5-30 cP at 25°CBrookfield viscometer
Tensile StrengthVariesASTM F2258
Shear StrengthVariesASTM F2255

Table 2: Biocompatibility Data for this compound

TestResultStandard
CytotoxicityConcentration-dependent cytotoxicity observed with leachablesISO 10993-5
In Vivo BiocompatibilityGenerally considered biocompatible with some inflammatory responseISO 10993-6

Experimental Protocols

Standardized testing protocols are crucial for the evaluation of this compound and other tissue adhesives. Below are detailed methodologies for key experiments.

Synthesis of this compound (Knoevenagel Condensation)

Objective: To synthesize n-butyl-2-cyanoacrylate from n-butyl cyanoacetate (B8463686) and formaldehyde.

Materials:

Procedure:

  • A mixture of n-butyl cyanoacetate, paraformaldehyde, and a catalytic amount of piperidine in toluene is heated under reflux with a Dean-Stark trap to remove water.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled and washed with water to remove the catalyst.

  • The organic layer is dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation.

In Vitro Cytotoxicity Assay (Elution Test)

Objective: To assess the cytotoxicity of leachable substances from polymerized this compound.

Materials:

  • Polymerized this compound

  • Cell culture medium (e.g., MEM)

  • L929 mouse fibroblast cell line

  • 96-well cell culture plates

  • MTT or other viability assay reagent

Procedure:

  • A sample of polymerized this compound is incubated in cell culture medium for 24 hours at 37°C to create an extract.

  • L929 cells are seeded in a 96-well plate and allowed to attach.

  • The culture medium is replaced with serial dilutions of the this compound extract.

  • Cells are incubated for a specified period (e.g., 24-72 hours).

  • Cell viability is assessed using a standard method like the MTT assay, which measures metabolic activity.

In Vivo Biocompatibility Testing (Implantation)

Objective: To evaluate the local tissue response to implanted this compound.

Materials:

  • Sterile this compound

  • Laboratory animals (e.g., rats or rabbits)

  • Surgical instruments

  • Histological processing reagents

Procedure:

  • Under anesthesia, a small amount of this compound is implanted subcutaneously or intramuscularly in the test animal.

  • The animals are observed for a predetermined period (e.g., 7, 30, 90 days).

  • At the end of the study period, the animals are euthanized, and the implantation site and surrounding tissue are excised.

  • The tissue samples are fixed, processed, sectioned, and stained (e.g., with Hematoxylin and Eosin) for histological evaluation.

  • The inflammatory response, fibrosis, and degradation of the implant are assessed microscopically.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis This compound Synthesis (Knoevenagel Condensation) Characterization Chemical Characterization (e.g., NMR, IR) Synthesis->Characterization Cytotoxicity Cytotoxicity Assay (ISO 10993-5) Characterization->Cytotoxicity Bonding Bonding Strength (ASTM F2255, F2258) Characterization->Bonding Setting Setting Time Measurement Characterization->Setting Biocompatibility Biocompatibility (ISO 10993-6) Cytotoxicity->Biocompatibility Efficacy Wound Closure Efficacy Bonding->Efficacy Degradation Degradation Study Biocompatibility->Degradation Degradation->Efficacy

References

Enbucrilate's Bacteriostatic Properties in Wound Closure: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Enbucrilate (n-butyl-cyanoacrylate) is a synthetic tissue adhesive widely utilized for the closure of topical wounds. Beyond its adhesive properties, this compound exhibits a significant bacteriostatic effect, particularly against Gram-positive bacteria, which contributes to a reduced incidence of surgical site infections.[1][2] This technical guide provides a comprehensive overview of the bacteriostatic properties of this compound, detailing the underlying mechanisms of action, summarizing quantitative data from pertinent studies, and outlining key experimental protocols for the evaluation of these properties. The information is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the study and application of tissue adhesives in wound care.

Mechanism of Bacteriostatic Action

The bacteriostatic effect of this compound is not attributed to a single mechanism but rather a combination of physical and chemical processes. The primary proposed mechanisms include the physical barrier formation, the chemical activity of the monomer and its polymerization byproducts, and the generation of reactive oxygen species (ROS).

2.1 Physical Barrier

Upon application to a wound, this compound rapidly polymerizes in the presence of moisture, forming a strong, flexible film. This film acts as a physical barrier, preventing exogenous bacteria from contaminating the wound bed.

2.2 Chemical Inhibition

The bacteriostatic properties of this compound are also attributed to its chemical nature. The prevailing hypotheses are:

  • Electrostatic Interaction: It is suggested that the cyanoacrylate monomer, which is electronegatively charged, interacts with the positively charged carbohydrate capsule of Gram-positive bacteria. This interaction may disrupt the bacterial cell wall and inhibit growth.

  • Polymerization Process: The polymerization of this compound is an exothermic reaction that is itself thought to contribute to its antibacterial effect. Studies have shown that actively polymerizing this compound has a more significant inhibitory effect on bacterial growth compared to the pre-polymerized form.[1]

  • Degradation Products: this compound degrades over time through hydrolytic scission of the polymer chain, releasing byproducts such as formaldehyde (B43269) and alkyl cyanoacetate.[3] Formaldehyde is a known antiseptic and is believed to contribute to the localized bacteriostatic environment.

2.3 Reactive Oxygen Species (ROS) Generation

Recent studies suggest that cyanoacrylates may induce the generation of reactive oxygen species (ROS). The overproduction of ROS can lead to oxidative stress within bacterial cells, causing damage to DNA, proteins, and cell membranes, ultimately inhibiting bacterial proliferation.

Quantitative Data on Bacteriostatic Efficacy

The bacteriostatic properties of this compound have been quantified in numerous in vitro studies, primarily through the measurement of inhibition zones in agar (B569324) diffusion assays. The following tables summarize the findings from key studies.

Table 1: In Vitro Inhibition of Bacterial Growth by this compound (n-Butyl-Cyanoacrylate)

Bacterial StrainTypeInhibition Zone Diameter (mm)Study
Staphylococcus aureusGram-positive10.5 ± 0.5Romero et al. (2009)
Streptococcus pneumoniaeGram-positive11.0 ± 0.8Romero et al. (2009)
Escherichia coliGram-negativeNo InhibitionRomero et al. (2009)
Pseudomonas aeruginosaGram-negativeNo InhibitionRomero et al. (2009)

Table 2: Comparative Inhibition of Actively Polymerizing vs. Pre-Polymerized this compound

Bacterial StrainTypeInhibition Zone (Actively Polymerizing, mm)Inhibition Zone (Pre-Polymerized, mm)Study
Staphylococcus aureusGram-positive12.2 ± 0.89.5 ± 0.5Romero et al. (2009)
Streptococcus pneumoniaeGram-positive13.5 ± 1.010.2 ± 0.7Romero et al. (2009)

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing the bacteriostatic properties of this compound.

4.1 In Vitro Disk Diffusion Assay

This method is used to determine the bacteriostatic activity of this compound against various bacterial strains.

  • Materials:

    • This compound tissue adhesive

    • Sterile 6 mm filter paper disks

    • Bacterial cultures (e.g., S. aureus, E. coli)

    • Mueller-Hinton agar plates

    • Sterile saline

    • Incubator

  • Protocol:

    • Prepare a bacterial inoculum by suspending colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.

    • Using a sterile swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton agar plate.

    • Aseptically apply a sterile 6 mm filter paper disk to the center of the agar plate.

    • Apply a standardized volume (e.g., 10 µL) of this compound onto the filter paper disk.

    • For comparison, a control plate with a disk containing no this compound should be prepared.

    • To test the effect of polymerization, a separate set of disks can be prepared where the this compound is allowed to fully polymerize in a sterile environment before being placed on the agar.

    • Incubate the plates at 37°C for 18-24 hours.

    • Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

4.2 In Vivo Murine Cutaneous Abscess Model

This model is used to evaluate the efficacy of this compound in preventing wound infection in a living organism.

  • Materials:

    • Laboratory mice (e.g., BALB/c)

    • This compound tissue adhesive

    • Bacterial suspension (e.g., S. aureus)

    • Anesthetic agent

    • Surgical instruments (scalpel, forceps)

    • Sterile saline

  • Protocol:

    • Anesthetize the mouse using an approved protocol.

    • Shave and disinfect a small area of the dorsal skin.

    • Create a full-thickness incision of a standardized length (e.g., 1 cm) with a sterile scalpel.

    • Inoculate the wound with a specific concentration of a bacterial suspension (e.g., 10^7 CFU of S. aureus).

    • Close the wound with a thin layer of this compound. A control group of mice should have their wounds closed with standard sutures.

    • House the mice individually and monitor for signs of infection (e.g., redness, swelling, pus formation) daily.

    • At predetermined time points (e.g., 3 and 7 days post-procedure), euthanize a subset of mice from each group.

    • Excise the wound tissue for quantitative bacteriological analysis (e.g., colony-forming unit count) and histological examination.

Visualizations

5.1 Proposed Mechanism of this compound's Bacteriostatic Action

G cluster_0 This compound Application cluster_1 Bacterial Interaction cluster_2 Bacteriostatic Effects cluster_3 Chemical Processes This compound This compound Monomer bacteria Gram-Positive Bacterium This compound->bacteria Electrostatic Interaction polymerization Polymerization (Exothermic) This compound->polymerization Moisture cell_wall Positively Charged Cell Wall disruption Cell Wall Disruption bacteria->disruption inhibition Growth Inhibition (Bacteriostasis) disruption->inhibition degradation Hydrolytic Degradation polymerization->degradation ros ROS Generation polymerization->ros formaldehyde Formaldehyde Release degradation->formaldehyde formaldehyde->inhibition ros->inhibition

Caption: Proposed mechanisms of this compound's bacteriostatic action.

5.2 Experimental Workflow for In Vitro Disk Diffusion Assay

G prep Prepare Bacterial Inoculum (0.5 McFarland) plate Inoculate Mueller-Hinton Agar Plate prep->plate disk Apply Sterile Filter Paper Disk plate->disk apply_enb Apply this compound to Disk disk->apply_enb incubate Incubate at 37°C for 18-24h apply_enb->incubate measure Measure Zone of Inhibition (mm) incubate->measure

Caption: Workflow for the in vitro disk diffusion assay.

Conclusion

This compound's role in wound closure extends beyond its mechanical properties. Its inherent bacteriostatic capabilities, particularly against prevalent Gram-positive pathogens, offer a significant clinical advantage in preventing surgical site infections. The multifaceted mechanism of action, involving a physical barrier, chemical inhibition through polymerization and degradation byproducts, and potentially ROS generation, presents multiple avenues for further research and development. The standardized protocols provided herein offer a framework for the continued investigation and optimization of cyanoacrylate-based tissue adhesives for enhanced antimicrobial efficacy in wound management.

References

In Vitro Cytotoxicity of Enbucrilate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro cytotoxicity of enbucrilate, a widely used tissue adhesive. This compound, a formulation of n-butyl cyanoacrylate, is valued for its rapid polymerization and strong adhesive properties in clinical settings. However, understanding its potential cytotoxic effects at the cellular level is paramount for ensuring its biocompatibility and for the development of new biomedical materials. This document synthesizes key findings on this compound's impact on cell viability, proliferation, and the molecular mechanisms underlying its cytotoxicity, with a focus on apoptosis and necrosis.

Core Concepts in this compound Cytotoxicity

The cytotoxicity of cyanoacrylate-based adhesives is primarily attributed to their degradation products. Upon contact with aqueous environments, such as cell culture media or bodily fluids, this compound undergoes hydrolysis, releasing two main byproducts: formaldehyde (B43269) and cyanoacetate.[1][2] Formaldehyde, in particular, is a well-documented cytotoxic agent that can induce cellular damage.[1][2]

The rate of degradation, and consequently the concentration of toxic byproducts, is influenced by the length of the alkyl chain in the cyanoacrylate molecule. Longer-chain cyanoacrylates, such as octyl cyanoacrylate, degrade more slowly and are generally considered to have a more favorable biocompatibility profile compared to shorter-chain variants like n-butyl cyanoacrylate (this compound).[1][2][3]

Quantitative Analysis of Cytotoxicity

In vitro studies have consistently demonstrated that this compound exhibits cytotoxic effects in a time and dose-dependent manner across various cell lines. The following tables summarize the quantitative data from key studies.

Cell LineTime PointAssayApplication MethodCytotoxicity/ViabilityReference
Human Umbilical Vein Endothelial Cells (HUVEC)24 hoursLDHDot37.0 ± 3.9% cytotoxicity[4]
Human Umbilical Vein Endothelial Cells (HUVEC)72 hoursLDHDot46.4 ± 1.6% cytotoxicity[4]
Human Umbilical Vein Endothelial Cells (HUVEC)24 hoursLDHLine29.3 ± 2.7% cytotoxicity[4]
Human Umbilical Vein Endothelial Cells (HUVEC)72 hoursLDHLine45.1 ± 7.1% cytotoxicity[4]
Human Umbilical Vein Endothelial Cells (HUVEC)24 hoursMTTDot53.4 ± 7.7% viability[4]
Human Umbilical Vein Endothelial Cells (HUVEC)72 hoursMTTDot35.7 ± 1.9% viability[4]
Human Umbilical Vein Endothelial Cells (HUVEC)24 hoursMTTLine72.0 ± 5.7% viability[4]
Human Umbilical Vein Endothelial Cells (HUVEC)72 hoursMTTLine37.8 ± 3.7% viability[4]

Table 1: Cytotoxicity and Viability Data for this compound (N-butyl cyanoacrylate)

Cell LineTime PointAssayRelative Caspase-3 Activity (vs. Control)Reference
Human Umbilical Vein Endothelial Cells (HUVEC)24 hoursCaspase-3 ActivityDot: 0.940 ± 0.037 / Line: 0.924 ± 0.053[4]
Human Umbilical Vein Endothelial Cells (HUVEC)72 hoursCaspase-3 ActivityDot: 0.999 ± 0.072 / Line: 1.056 ± 0.015[4]

Table 2: Apoptotic Potential of this compound (N-butyl cyanoacrylate)

Mechanisms of Cell Death: Apoptosis and Necrosis

This compound has been shown to induce both apoptosis (programmed cell death) and necrosis (uncontrolled cell death) in vitro.[4] The mode of cell death is often dependent on the concentration of the cytotoxic agent and the duration of exposure. At lower concentrations, cells may undergo apoptosis, a highly regulated process characterized by cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.[5][6] This pathway is often mediated by a family of proteases called caspases.[5] Studies have shown a significant increase in caspase-3 activity in endothelial cells exposed to n-butyl cyanoacrylate, indicating the induction of apoptosis.[4]

At higher concentrations or with prolonged exposure, the cellular damage may be too severe for the apoptotic machinery to function, leading to necrosis.[5] Necrosis is a pathological process characterized by cell swelling, loss of membrane integrity, and the release of intracellular contents, which can trigger an inflammatory response.[6][7][8]

cluster_this compound This compound Exposure cluster_Degradation Degradation cluster_Products Degradation Products cluster_CellularResponse Cellular Response cluster_CellDeath Cell Death Pathways This compound This compound (n-butyl cyanoacrylate) Degradation Hydrolysis This compound->Degradation Formaldehyde Formaldehyde Degradation->Formaldehyde Cyanoacetate Cyanoacetate Degradation->Cyanoacetate CellularDamage Cellular Damage Formaldehyde->CellularDamage Cyanoacetate->CellularDamage Apoptosis Apoptosis (Caspase-3 Activation) CellularDamage->Apoptosis Low Concentration Necrosis Necrosis (Membrane Integrity Loss) CellularDamage->Necrosis High Concentration

Caption: Logical flow of this compound-induced cytotoxicity.

Experimental Protocols

A variety of in vitro assays are employed to assess the cytotoxicity of this compound. Below are detailed methodologies for some of the key experiments cited in the literature.

Cell Culture
  • Cell Lines: Commonly used cell lines for cytotoxicity testing of biomaterials include human umbilical vein endothelial cells (HUVECs), L929 mouse fibroblasts, and Vero cells (monkey kidney epithelial cells).[4][9][10]

  • Culture Conditions: Cells are typically maintained in a humidified incubator at 37°C with 5% CO2. The culture medium is specific to the cell line (e.g., Dulbecco's Modified Eagle Medium (DMEM) or Medium 199) and is supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.

Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Expose the cells to various concentrations of this compound extract or place the material in direct contact with the cell monolayer for the desired time period (e.g., 24, 48, 72 hours).

    • After incubation, remove the test material/extract and add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well.

    • Incubate for 2-4 hours at 37°C to allow for formazan crystal formation.

    • Remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide (B87167) (DMSO) or isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage relative to the untreated control cells.

2. Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

  • Principle: LDH is a stable cytoplasmic enzyme that is released upon cell lysis (necrosis). Its activity in the culture supernatant is proportional to the number of damaged cells.

  • Protocol:

    • Culture and treat cells as described for the MTT assay.

    • After the exposure period, collect the cell culture supernatant.

    • Transfer the supernatant to a new 96-well plate.

    • Add the LDH assay reaction mixture (containing diaphorase and NAD+) to each well.

    • Incubate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Stop the reaction by adding a stop solution.

    • Measure the absorbance at a specific wavelength (typically 490 nm).

    • Calculate cytotoxicity as the percentage of LDH released compared to a positive control (cells lysed with a detergent).

3. Caspase-3 Activity Assay for Apoptosis

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

  • Principle: The assay utilizes a synthetic substrate that is cleaved by active caspase-3, releasing a chromophore or fluorophore that can be quantified.

  • Protocol:

    • Culture and treat cells with this compound.

    • After treatment, lyse the cells to release their intracellular contents.

    • Add the cell lysate to a 96-well plate.

    • Add the caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AFC for fluorometric) to each well.

    • Incubate at 37°C to allow for substrate cleavage.

    • Measure the absorbance or fluorescence using a microplate reader.

    • Quantify the relative caspase-3 activity compared to the untreated control.

cluster_Setup Experimental Setup cluster_Assays Cytotoxicity Assessment cluster_Data Data Analysis CellSeeding Cell Seeding (e.g., HUVEC, L929) EnbucrilateExposure This compound Exposure (Direct Contact or Extract) CellSeeding->EnbucrilateExposure MTT MTT Assay (Viability) EnbucrilateExposure->MTT LDH LDH Assay (Necrosis) EnbucrilateExposure->LDH Caspase3 Caspase-3 Assay (Apoptosis) EnbucrilateExposure->Caspase3 DataAnalysis Absorbance/Fluorescence Measurement MTT->DataAnalysis LDH->DataAnalysis Caspase3->DataAnalysis Results Calculation of % Viability, % Cytotoxicity, Relative Caspase Activity DataAnalysis->Results

Caption: General workflow for in vitro cytotoxicity testing.

Conclusion

The in vitro cytotoxicity of this compound is a critical consideration for its application in medicine. The degradation of this compound and the subsequent release of formaldehyde are the primary drivers of its cytotoxic effects. These effects manifest as decreased cell viability and the induction of both apoptosis and necrosis, with the specific cellular response being dose and time-dependent. The experimental protocols outlined in this guide provide a framework for the continued evaluation of this compound and the development of next-generation tissue adhesives with improved biocompatibility. For researchers and drug development professionals, a thorough understanding of these cytotoxic mechanisms is essential for the safe and effective use of cyanoacrylate-based biomaterials.

References

A Comprehensive Technical Guide to the Thermal Properties of Polymerized Enbucrilate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core thermal properties of polymerized enbucrilate, scientifically known as poly(n-butyl cyanoacrylate) or PBCA. This compound is a widely utilized tissue adhesive in medical and veterinary applications and its thermal characteristics are critical for understanding its stability, degradation, and performance in various biomedical applications, including drug delivery systems.[1] This document summarizes key quantitative data, details experimental protocols for thermal analysis, and provides visual workflows to aid in research and development.

Core Thermal Properties of Polymerized this compound

The thermal behavior of a polymer is crucial for determining its processing parameters, application limits, and long-term stability. The key thermal properties of polymerized this compound are its glass transition temperature (Tg), decomposition temperature (Td), and thermal conductivity.

Quantitative Data Summary

The following tables summarize the key quantitative thermal properties of polymerized this compound based on available literature. It is important to note that these values can be influenced by factors such as the method of polymerization, the molecular weight of the polymer, and the specific experimental conditions used for analysis.[2]

Table 1: Glass Transition Temperature (Tg) of Polymerized this compound

PropertyValue (°C)Measurement MethodReference
Glass Transition Temperature (Tg)90Not Specified[2]

Table 2: Thermal Decomposition of Polymerized this compound

PropertyValue (°C)Measurement MethodCommentsReference
Onset of Degradation~160Thermogravimetric Analysis (TGA)[3]
Complete Degradation200 - 250Thermogravimetric Analysis (TGA)[3]
Decomposition Temperature160; 300 (completely degraded)Not Specified[4]
Thermal Decomposition157 (17.8 wt% loss)Thermogravimetric Analysis (TGA)Attributed to monomer and some dimers.[5]

Table 3: Thermal Conductivity of Polymerized this compound

PropertyValue (W/mK)Measurement MethodCommentsReference
Thermal Conductivity0.11Not SpecifiedFor pure cyanoacrylate.[6]

Experimental Protocols for Thermal Analysis

Accurate characterization of the thermal properties of polymerized this compound relies on standardized experimental procedures. The two primary techniques used for this purpose are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg) Determination

DSC is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature.[7] It is a highly effective method for determining the glass transition temperature of amorphous polymers like polymerized this compound.

Methodology:

  • Sample Preparation: A small sample of the polymerized this compound (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.

  • Instrument Setup: The DSC instrument is purged with an inert gas, typically nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

  • Thermal Program:

    • First Heating Scan: The sample is heated from ambient temperature (e.g., 25°C) to a temperature above its expected Tg (e.g., 150°C) at a controlled heating rate, commonly 10°C/min.[8] This scan is primarily to erase the thermal history of the sample.

    • Cooling Scan: The sample is then cooled back to the starting temperature at a controlled rate (e.g., 10°C/min).

    • Second Heating Scan: A second heating scan is performed under the same conditions as the first. The glass transition temperature is determined from this second scan.

  • Data Analysis: The Tg is identified as a step-like change in the heat flow curve. The midpoint of this transition is typically reported as the glass transition temperature.[8]

Thermogravimetric Analysis (TGA) for Thermal Decomposition Profiling

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability and decomposition profile of polymerized this compound.

Methodology:

  • Sample Preparation: A small, accurately weighed sample of the polymerized this compound (typically 10-20 mg) is placed in a TGA sample pan (e.g., alumina (B75360) or platinum).

  • Instrument Setup: The TGA furnace is purged with an inert atmosphere, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to study the thermal degradation without oxidation.

  • Thermal Program: The sample is heated from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate, for instance, 10°C/min.

  • Data Analysis: The TGA curve plots the percentage of weight loss against temperature. The onset of decomposition is the temperature at which significant weight loss begins. The derivative of the TGA curve (DTG curve) can be used to identify the temperatures at which the rate of weight loss is maximum.[9]

Experimental Workflow and Process Visualization

To provide a clearer understanding of the logical flow of thermal analysis, the following diagrams illustrate the experimental workflows.

Experimental_Workflow_for_Thermal_Analysis Experimental Workflow for Thermal Analysis of Polymerized this compound start Start: Polymerized This compound Sample sample_prep Sample Preparation (Weighing & Encapsulation) start->sample_prep dsc_analysis Differential Scanning Calorimetry (DSC) sample_prep->dsc_analysis tga_analysis Thermogravimetric Analysis (TGA) sample_prep->tga_analysis dsc_data DSC Data Acquisition (Heat Flow vs. Temperature) dsc_analysis->dsc_data tga_data TGA Data Acquisition (Weight Loss vs. Temperature) tga_analysis->tga_data tg_analysis Glass Transition (Tg) Analysis dsc_data->tg_analysis td_analysis Thermal Decomposition (Td) Analysis tga_data->td_analysis report Comprehensive Thermal Properties Report tg_analysis->report td_analysis->report

Caption: Workflow for the thermal characterization of polymerized this compound.

This guide provides a foundational understanding of the thermal properties of polymerized this compound, essential for its application in research, and drug development. Further studies may be required to elucidate the influence of specific formulation parameters and environmental conditions on these thermal characteristics.

References

Methodological & Application

Enbucrilate in Sutureless Surgery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of enbucrilate, a n-butyl cyanoacrylate-based tissue adhesive, in sutureless surgical procedures. The information is compiled from various clinical and experimental studies to guide research and development in this area.

Overview and Mechanism of Action

This compound is a synthetic, monomeric tissue adhesive that rapidly polymerizes upon contact with tissue fluids, forming a strong, flexible bond that holds wound edges together.[1] This property allows for sutureless wound closure, offering potential advantages over traditional methods, such as reduced surgical time, decreased risk of needle-stick injuries, and improved cosmetic outcomes.[1][2][3] The adhesive also provides a waterproof and bactericidal barrier.[1]

The application of this compound is particularly suitable for low-tension skin incisions.[2][4] Its use has been explored in a variety of surgical fields including general, oral, thoracic, and pediatric surgery.[4][5][6][7][8]

Quantitative Data Summary

The following tables summarize quantitative data from comparative studies of this compound and conventional suture techniques.

Table 1: Surgical Procedure Efficiency

ParameterThis compound GroupSuture Groupp-valueReference
Average Closure Time (seconds)168259p=0.0001[2]
Average Hospital Stay (days)4-57-8p=0.0000[2]
Operative Time Reduction~50% shorter-p=0.003[9]

Table 2: Postoperative Complications and Outcomes

OutcomeThis compound GroupSuture Groupp-valueReference(s)
Wound Inflammation16% (mild to moderate)Not specifiedNot significant[2]
Wound Infection6%Not specifiedNot significant[2]
Wound Dehiscence1.1% - 16.67%25%-[3][4]
Postoperative Bleeding (first 24h)11.1%88.9%Significant[9]
Cosmetic Outcome (VAS, 0-100)Not specifiedNot specifiedp=0.522 (not significant)[2]
Patient Satisfaction (out of 5)4.73Not specified-[4]

Table 3: Performance in Specific Experimental Models

Experimental ModelParameterThis compound PerformanceSuture Performancep-valueReference(s)
Rabbit Pulmonary ResectionMean Air Leak Pressure (cm H₂O)43.3 ± 8.8Not applicable-[6]
Sheep Pulmonary ResectionAir Leakage Rate20% (minimal)100% (minimal to massive)p=0.000[10]
Dog Aortic AnastomosisMean Intimal Thickness (µm) - Proximal27.4 ± 1.94138.4 ± 5.02p < 0.001[11]
Dog Aortic AnastomosisMean Intimal Thickness (µm) - Distal27.4 ± 1.5167.6 ± 6.42p < 0.001[11]

Experimental Protocols

Protocol for Superficial Surgical Wound Closure in a Clinical Setting

This protocol is based on a randomized controlled trial comparing this compound with subcuticular sutures for closing superficial surgical wounds, such as those from inguinal hernia repair.[2]

1. Patient Selection:

  • Inclusion criteria: Patients undergoing elective surgeries with low-tension skin incisions (e.g., inguinal hernia, recurrent appendicitis).[2]
  • Exclusion criteria: Patients with known allergies to cyanoacrylates, high-tension wounds, or signs of active infection at the surgical site.

2. Wound Preparation:

  • After closure of the subcutaneous layer, achieve proper hemostasis of the wound.[2]
  • Ensure the wound edges are clean and dry.

3. Application of this compound:

  • Approximate the skin edges using forceps or skin hooks to ensure good eversion.[2]
  • Apply a thin, even layer of this compound topically over the approximated wound edges.[1][2]
  • Extend the application 5-10 mm beyond the incision line on all sides.[2]
  • Apply the adhesive in multiple thin layers, allowing a few seconds between each layer for polymerization.[12] This initial layer acts as a barrier, minimizing heat dissipation to the tissues.[2]
  • Allow the adhesive to fully dry (polymerize) for approximately 5 minutes.[10]

4. Post-application Care and Follow-up:

  • A simple dry gauze dressing can be applied, as the adhesive itself forms a watertight seal.[2]
  • Evaluate patients post-operatively on day 4 for evidence of inflammation, infection, and wound gape.[2]
  • Further follow-up at 3 months to assess cosmetic outcomes using a Visual Analog Scale (VAS), where 0 is the worst scar and 100 is the best scar.[2]

Protocol for Sutureless Pulmonary Wedge Resection in an Animal Model

This protocol is derived from an experimental study on sheep lungs to evaluate the effectiveness of this compound in preventing air leakage after pulmonary wedge resection.[10]

1. Animal Model and Preparation:

  • Use healthy sheep lungs.
  • Ventilate the lungs to exclude any with pre-existing air leakage.[10]

2. Surgical Procedure:

  • Perform a wedge resection on the lower lobes of the lungs by clamping the edges to form a triangle of 5 cm x 5 cm x 5 cm.[10]
  • Divide the resected surfaces into two groups:
  • Group A (Control): Suture the parenchyma with 3/0 Vicryl.[10]
  • Group B (Experimental): Seal the parenchymal surface with this compound.[10]

3. This compound Application:

  • Ensure the resection surface is as dry as possible to facilitate adhesion.
  • Apply a thin, uniform layer of this compound over the entire raw surface of the lung parenchyma.
  • Allow the adhesive to dry for 5 minutes.[10]

4. Air Leakage Test:

  • Intubate the lungs with a 6F endotracheal tube.[10]
  • Submerge the lungs in a water bath to a depth of 10 cm.[10]
  • Inflate the lungs to a pressure of 40 mmHg and observe for any air leakage from the resected surfaces.[10]
  • Record the presence and severity of air leakage (minimal, mild, massive).[10]

Visualizations

Workflow for this compound Application in Sutureless Wound Closure

G cluster_prep Preparation cluster_app Application cluster_post Post-Application A Achieve Hemostasis B Clean and Dry Wound Edges A->B C Approximate Skin Edges B->C D Apply Thin Layer of this compound C->D E Extend 5-10mm Beyond Incision D->E F Allow Polymerization E->F G Apply Dry Dressing F->G H Postoperative Monitoring G->H

This compound application workflow for wound closure.
Logical Relationship in Comparative Studies of Wound Closure

G cluster_methods Wound Closure Methods cluster_outcomes Comparative Outcomes A This compound Application C Surgical Time A->C D Complication Rate A->D E Cosmetic Result A->E F Patient Comfort A->F B Conventional Suturing B->C B->D B->E B->F

Comparison of this compound and sutures.

References

Application Notes and Protocols for Enbucrilate in Vascular Embolization Procedures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of enbucrilate, also known as n-butyl cyanoacrylate (n-BCA), for vascular embolization procedures. This document includes detailed protocols, quantitative data from clinical studies, and visualizations to aid in understanding the application of this medical adhesive for occluding blood vessels in various clinical settings.

Introduction to this compound Embolization

This compound is a liquid embolic agent that polymerizes rapidly upon contact with ionic substances like blood, forming a solid cast that obstructs blood flow.[1] This property makes it a valuable tool in interventional radiology for treating a range of conditions, including acute hemorrhage, arteriovenous malformations (AVMs), and tumors.[2][3] It is often mixed with an oil-based contrast agent, such as ethiodized oil (Lipiodol), to render it visible under fluoroscopy and to modify its polymerization time.[1][4]

Mechanism of Action

The embolization effect of this compound is achieved through an anionic polymerization reaction. When the monomeric this compound comes into contact with anions, such as hydroxyl ions present in blood and other bodily fluids, it rapidly polymerizes to form a solid polymer cast. This process is exothermic and results in the formation of a strong adhesive bond to the vessel wall, leading to mechanical occlusion. The polymerization time can be controlled by diluting this compound with ethiodized oil; a higher concentration of ethiodized oil slows down the polymerization process, allowing for deeper penetration into the vascular bed before solidification.[1][4][5]

cluster_prep Preparation Phase cluster_delivery Delivery Phase cluster_action Mechanism of Action This compound This compound (n-BCA) Monomer Mixture This compound-Ethiodized Oil Mixture This compound->Mixture Mixing Ethiodized_Oil Ethiodized Oil (Lipiodol) Ethiodized_Oil->Mixture Microcatheter Microcatheter Mixture->Microcatheter Loading Ionic_Contact Contact with Ionic Fluids (Blood) Mixture->Ionic_Contact Introduction into Bloodstream Target_Vessel Target Blood Vessel Microcatheter->Target_Vessel Injection Flush 5% Dextrose Flush Flush->Microcatheter Pre-injection Flush Polymerization Anionic Polymerization Ionic_Contact->Polymerization Vessel_Occlusion Solid Polymer Cast (Vessel Occlusion) Polymerization->Vessel_Occlusion cluster_pre Pre-Procedure cluster_proc Procedure cluster_post Post-Procedure Prep Prepare this compound-Ethiodized Oil Mixture Access Obtain Vascular Access Prep->Access Catheterize Catheterize Target Vessel with Guiding Catheter and Microcatheter Access->Catheterize Angio1 Perform Diagnostic Angiography Catheterize->Angio1 Flush Flush Microcatheter with 5% Dextrose Angio1->Flush Inject Inject this compound Mixture (e.g., Sandwich or Flood Technique) Flush->Inject Withdraw Withdraw Microcatheter Inject->Withdraw Angio2 Perform Post-Embolization Angiography Withdraw->Angio2 Closure Achieve Hemostasis at Access Site Angio2->Closure

References

Enbucrilate Nanoparticles for Targeted Drug Delivery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enbucrilate, also known as poly(n-butylcyanoacrylate) (PBCA), is a biodegradable and biocompatible polymer that has garnered significant attention for its use in the formulation of nanoparticles for targeted drug delivery. Its ability to be formulated into nanoparticles with tunable sizes, high drug encapsulation efficiencies, and the potential for surface modification makes it an attractive candidate for delivering therapeutic agents to specific sites within the body, thereby enhancing efficacy and reducing off-target toxicity. These application notes provide a comprehensive overview, detailed experimental protocols, and comparative data to guide researchers in the development and evaluation of this compound nanoparticle-based drug delivery systems.

Data Presentation

The following tables summarize key physicochemical properties and drug release characteristics of various drug-loaded this compound (PBCA) nanoparticle formulations.

Table 1: Physicochemical Properties of Drug-Loaded this compound (PBCA) Nanoparticles

DrugStabilizer(s)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
DoxorubicinDextran 70,000, Poloxamer 188~224.5 ± 5.7< 0.2Not Specified~49.3[1]
PaclitaxelDextran 70,000, Poloxamer 188Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[1]
LoperamideDextran 70,000, Poloxamer 188Not SpecifiedNot SpecifiedNot Specified~80Not Specified
CurcuminChitosan~250Not Specified+29.11 ± 1.69Not SpecifiedNot Specified

Table 2: Comparative In Vitro Drug Release from this compound (PBCA) Nanoparticles

DrugNanoparticle FormulationRelease MediumTimeCumulative Release (%)Release MethodReference
DoxorubicinPBCA NanoparticlesPhosphate Buffer (pH 7.4)1 hour~37Dialysis Bag[1]
PaclitaxelPSA-PEG NanoparticlesPhosphate Buffer (pH 7.4)10 days~88.56Dialysis BagNot Specified
CisplatinGold Nanoparticles (for comparison)Not Specified14 days64.0 ± 2.5Not Specified[2]
PaclitaxelGold Nanoparticles (for comparison)Not Specified14 days22.3 ± 1.5Not Specified[2]

Experimental Protocols

Protocol 1: Synthesis of Drug-Loaded this compound (PBCA) Nanoparticles via Mini-Emulsion Polymerization

This protocol describes a common method for synthesizing drug-loaded this compound nanoparticles.[1]

Materials:

  • n-butylcyanoacrylate (this compound) monomer

  • Hydrophobic drug (e.g., Paclitaxel, Doxorubicin)

  • Dextran 70,000

  • Poloxamer 188

  • 0.01 N Hydrochloric acid (HCl)

  • Organic solvent (e.g., Dichloromethane, Methanol, or Ethanol)

  • Sodium hydroxide (B78521) (NaOH) solution

  • Deionized water

Procedure:

  • Preparation of the Aqueous Phase:

    • Dissolve Dextran 70,000 and Poloxamer 188 as stabilizers in a 0.01 N HCl aqueous solution. The acidic environment helps to control the rate of polymerization.

  • Preparation of the Oily Phase:

    • Dissolve the hydrophobic drug and the this compound monomer in a suitable organic solvent.

  • Emulsification:

    • Add the oily phase to the aqueous phase under high-speed stirring to form a pre-emulsion.

    • Subject the pre-emulsion to high-shear homogenization or sonication to form a stable mini-emulsion with nanometer-sized droplets.

  • Polymerization:

    • Allow the anionic polymerization of the this compound monomer to proceed within the nanodroplets. This is typically carried out at room temperature for a few hours with continuous stirring.

  • Neutralization and Purification:

    • After polymerization is complete, neutralize the nanoparticle suspension to a pH of approximately 5.5 using a NaOH solution.[1]

    • Purify the nanoparticles to remove unreacted monomer, free drug, and excess stabilizer. This can be achieved by centrifugation followed by resuspension of the nanoparticle pellet in deionized water, or by dialysis against deionized water.

  • Characterization:

    • Characterize the resulting nanoparticles for their particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).

    • Determine the drug encapsulation efficiency by separating the nanoparticles from the aqueous phase and quantifying the amount of free drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

Protocol 2: Surface Modification of this compound Nanoparticles with a Targeting Ligand (e.g., Antibody)

This protocol outlines the covalent conjugation of an antibody to carboxyl-functionalized this compound nanoparticles using EDC/NHS chemistry for active targeting.[3]

Materials:

  • Carboxyl-functionalized this compound nanoparticles

  • Targeting antibody (e.g., Cetuximab)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer (e.g., MES buffer, pH 6.0)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Quenching Solution (e.g., hydroxylamine (B1172632) or Tris buffer)

  • Washing/Storage Buffer (e.g., PBS with 0.1% BSA)

Procedure:

  • Nanoparticle Activation:

    • Resuspend the carboxyl-functionalized this compound nanoparticles in the Activation Buffer.

    • Add EDC and Sulfo-NHS to the nanoparticle suspension to activate the carboxyl groups, forming a reactive NHS ester.

    • Incubate the reaction for 15-30 minutes at room temperature.

    • Centrifuge the activated nanoparticles to remove excess EDC and Sulfo-NHS and resuspend the pellet in the Reaction Buffer.

  • Antibody Conjugation:

    • Add the purified antibody to the activated nanoparticle suspension.

    • Incubate the mixture for 2 hours at room temperature with gentle mixing to allow the formation of amide bonds between the nanoparticles and the antibody.

  • Quenching:

    • Add the Quenching Solution to the reaction mixture to deactivate any remaining NHS esters.

    • Incubate for 10-15 minutes at room temperature.

  • Purification:

    • Centrifuge the nanoparticle-antibody conjugates to remove unbound antibody and quenching reagents.

    • Wash the pellet by resuspending it in the Washing/Storage Buffer and repeating the centrifugation step. Repeat the washing step 2-3 times.

  • Characterization:

    • Confirm the successful conjugation of the antibody to the nanoparticles using techniques such as UV-Vis spectroscopy, fluorescence spectroscopy, or gel electrophoresis.

    • Assess the size, PDI, and zeta potential of the conjugated nanoparticles.

    • Evaluate the antigen-binding affinity of the conjugated antibody using methods like ELISA or flow cytometry to ensure that the targeting function is retained.

Protocol 3: In Vitro Drug Release Study Using the Dialysis Bag Method

This protocol describes a common method for evaluating the in vitro release kinetics of a drug from this compound nanoparticles.[1]

Materials:

  • Drug-loaded this compound nanoparticles

  • Release medium (e.g., Phosphate-buffered saline, PBS, at pH 7.4)

  • Dialysis bag with a specific molecular weight cut-off (MWCO) that allows the free drug to diffuse out but retains the nanoparticles.

  • Magnetic stirrer and stir bar

  • Thermostatically controlled water bath or incubator

Procedure:

  • Preparation of the Nanoparticle Suspension:

    • Disperse a known amount of the drug-loaded this compound nanoparticles in a specific volume of the release medium.

  • Dialysis Setup:

    • Transfer the nanoparticle suspension into a pre-soaked dialysis bag and securely seal both ends.

    • Place the dialysis bag into a larger container with a known volume of the release medium.

    • Place the entire setup on a magnetic stirrer in a water bath or incubator set to a physiological temperature (e.g., 37°C).

  • Sampling:

    • At predetermined time intervals, withdraw a small aliquot of the release medium from the external reservoir.

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.

  • Sample Analysis:

    • Quantify the concentration of the released drug in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Data Analysis:

    • Calculate the cumulative percentage of drug released at each time point.

    • Plot the cumulative drug release versus time to obtain the drug release profile.

    • The release data can be fitted to various kinetic models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to elucidate the drug release mechanism.

Visualizations

Experimental Workflows and Signaling Pathways

G cluster_synthesis Nanoparticle Synthesis Workflow A Aqueous Phase (Stabilizers in 0.01 N HCl) C Mini-Emulsification (High-Shear Homogenization) A->C B Oily Phase (Drug + this compound Monomer) B->C D Anionic Polymerization C->D E Neutralization & Purification D->E F Characterization (Size, PDI, Zeta, Encapsulation) E->F G cluster_pathway EGFR Signaling Pathway EGFR EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation EGF EGF Ligand EGF->EGFR G cluster_targeting Targeted Delivery Experimental Workflow NP_Prep Prepare Drug-Loaded This compound Nanoparticles Surface_Mod Surface Functionalization (e.g., with Cetuximab) NP_Prep->Surface_Mod Char_Conj Characterize Conjugates (Size, Zeta, Antibody Binding) Surface_Mod->Char_Conj In_Vitro In Vitro Cell Studies (Targeted Uptake, Cytotoxicity) Char_Conj->In_Vitro In_Vivo In Vivo Animal Studies (Biodistribution, Efficacy) In_Vitro->In_Vivo

References

Application Notes and Protocols: Enbucrilate for Corneal Perforations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Corneal perforation is an ophthalmic emergency that can lead to severe visual impairment and loss of the eye.[1][2][3] Enbucrilate, a n-butyl-2-cyanoacrylate tissue adhesive, has emerged as a valuable tool in the management of corneal perforations, offering a non-sutured method for wound closure.[4][5] It serves as a temporizing measure, allowing for the control of infection and inflammation before definitive surgical intervention, and in some cases, can be a definitive treatment itself.[1][2] These application notes provide a comprehensive overview of the use of this compound in ophthalmic surgery for corneal perforations, including clinical data, detailed protocols, and key considerations for its application.

Mechanism of Action: Cyanoacrylates are liquid monomers that rapidly polymerize upon contact with anions, such as the hydroxyl ions found in water or weak bases present on tissue surfaces.[1] This polymerization process, known as hydroxylation, results in a strong, solid adhesive that seals the corneal defect.[1] The alkyl side chains of the cyanoacrylate molecule influence the degradation rate and histotoxicity; longer chains, like that of n-butyl-2-cyanoacrylate, degrade more slowly, reducing the accumulation of toxic byproducts.[2]

Quantitative Data Summary

The efficacy of this compound in sealing corneal perforations has been evaluated in numerous clinical studies. The following tables summarize key quantitative data from this research.

Table 1: Success Rates of this compound Application for Corneal Perforations

Study (Year)Number of EyesPerforation SizeSuccess Rate (Sealing of Perforation)Notes
Raj et al. (2020)[6][7]67≤3.0 mm83.58%Infective keratitis was the major etiology.
Unnamed Study (2024)[5]42≤3.0 mm85.71%14.29% required therapeutic penetrating keratoplasty (TPK).
Kasetsuwan et al.[1]66<3 mm91%Included patients who were glued up to five times.
Sharma et al. (2003)[8][9]22up to 3 mm86%Compared to fibrin (B1330869) glue (79% success rate).
Moorthy et al. (2010)[8][10]46Not specified37%In cases of herpetic keratitis; 57% required therapeutic keratoplasty.
Unnamed Study (2023)[11]25Median 2.0 mm86.9% (with repeat applications)56.5% success with a single application.
Unnamed Study[1]30<3 mm67% (episodic success)47% healed without further surgical intervention.

Table 2: Complications Associated with this compound Use

ComplicationIncidence RateStudy
Corneal Vascularization5 of 30 eyesUnnamed Study[1]
Conjunctival and Corneal Irritation2 of 30 eyesUnnamed Study[1]
Secondary Microbial Keratitis1 of 30 eyesUnnamed Study[1]
Endophthalmitis2 of 25 eyesUnnamed Study (2023)[11]
Worsening Keratitis24.2%Unnamed Study[1]
Giant Papillary ConjunctivitisHigher rate than fibrin glueSharma et al. (2003)[9]
Secondary GlaucomaCommon complicationUnnamed Study[9]

Table 3: Glue Adherence and Reapplication

ParameterValueStudy
Median Duration of Adhesion14 days (range 1-1945)Unnamed Study[1]
Mean Duration of Adhesion72 days (range 1-660)Leahey et al. (1993)[12]
Mean Duration of Adhesion26.45 ± 6.24 daysUnnamed Study[4]
Multiple Applications Required31%Moorthy et al. (2010)[8][10]
Multiple Applications Required37.8%Unnamed Study

Experimental Protocols

Patient Selection Criteria

This compound application is indicated for corneal perforations that are typically 3 mm or smaller in diameter.[2][9] It can be used for various etiologies, including infectious keratitis, non-infectious corneal melts, and trauma.[2][4]

Inclusion Criteria:

  • Corneal perforation ≤ 3 mm in diameter.

  • Impending corneal perforation due to stromal thinning.[2]

  • Leaking surgical wounds.[2]

Exclusion Criteria:

  • Perforations larger than 3 mm.

  • Prolapse of intraocular contents that cannot be repositioned.[13]

  • Inability of the patient to cooperate during the procedure.

Pre-Procedure Protocol
  • Informed Consent: Obtain informed consent from the patient after explaining the procedure, risks, and benefits.

  • Anesthesia: Administer topical anesthesia.[4][14]

  • Patient Positioning: The procedure should be performed with the patient in a supine position under an operating microscope.[9][14]

  • Exposure: Use a non-compressing eyelid speculum to ensure adequate exposure of the cornea.[9][14]

  • Anterior Chamber Maintenance: If the anterior chamber is flat, an intracameral injection of a viscoelastic solution or air can be used to reform the chamber and protect intraocular structures from the adhesive.[9][13]

This compound Application Protocol
  • Preparation of the Corneal Surface:

    • Gently debride the epithelium around the perforation site using a Weck-cel sponge or similar instrument.[9]

    • Thoroughly dry the area of the perforation. This is a critical step as the glue polymerizes in the presence of fluid, and a wet surface will cause premature solidification before proper adhesion.

  • Preparation of the Adhesive:

    • A small amount of this compound is placed on a sterile surface, such as a plastic drape or the inside of a sterile glove wrapper.[9]

    • Draw a tiny amount of the adhesive into a 30-gauge needle on a tuberculin syringe or an insulin (B600854) syringe.[4][9]

  • Application of the Adhesive:

    • Apply a small droplet of this compound directly onto the dried perforation site.[9] The glue will polymerize and harden within seconds.[9]

    • Alternative "Patch" Technique: A disc can be cut from a sterile plastic drape. A drop of glue is placed on the disc, which is then placed over the perforation. This can provide a smoother surface and reduce the risk of glue entering the anterior chamber.[14]

  • Post-Application Assessment:

    • Allow the adhesive to air dry.[4]

    • Perform a Seidel test using a fluorescein (B123965) strip to confirm that there is no remaining aqueous leak.[9]

Post-Operative Management
  • Bandage Contact Lens: Place a soft bandage contact lens over the dried adhesive to improve patient comfort and protect the glue from being dislodged by the eyelids.[4][9] In cases of microbial keratitis, a bandage contact lens may be avoided.[8]

  • Medications:

    • Prescribe topical antibiotics as prophylaxis for as long as the glue and contact lens are in place.[9]

    • If the perforation was due to an infectious cause, continue appropriate antimicrobial therapy (antibacterial, antifungal, or antiviral).[4]

    • Aqueous suppressants may be used to lower intraocular pressure and reduce fluid flow through the perforation, promoting healing.

    • Oral doxycycline (B596269) and vitamin C may be considered to inhibit collagenase and support collagen synthesis, respectively.

  • Follow-up:

    • Closely monitor the patient for signs of infection, inflammation, premature dislodgement of the glue, and other complications.[1]

    • The glue and bandage contact lens should ideally be left in place until they spontaneously slough off.[9]

Visualizations

Decision-Making Workflow for Corneal Perforation Management

G start Corneal Perforation Suspected seidel_test Perform Seidel Test start->seidel_test perforation_confirmed Perforation Confirmed seidel_test->perforation_confirmed no_perforation No Perforation (Manage Underlying Condition) perforation_confirmed->no_perforation Negative assess_size Assess Perforation Size perforation_confirmed->assess_size Positive small_perforation ≤ 3 mm assess_size->small_perforation ≤ 3 mm large_perforation > 3 mm assess_size->large_perforation > 3 mm This compound Apply this compound Adhesive small_perforation->this compound keratoplasty Consider Tectonic Keratoplasty or other surgical intervention large_perforation->keratoplasty post_op Post-operative Management (Bandage Lens, Antibiotics) This compound->post_op follow_up Follow-up and Monitor Healing post_op->follow_up

Caption: Decision workflow for using this compound in corneal perforations.

This compound Polymerization on the Corneal Surface

G cluster_0 Liquid Monomer cluster_1 Initiation cluster_2 Polymerization cluster_3 Solid Polymer This compound This compound Monomer (n-butyl-2-cyanoacrylate) cornea Corneal Surface (H₂O, Hydroxyl Ions) This compound->cornea Application polymerization Rapid Anionic Polymerization cornea->polymerization Contact solid_seal Solid, Adhesive Seal polymerization->solid_seal Forms

Caption: Mechanism of this compound polymerization on the cornea.

Experimental Workflow for this compound Application

G start Patient Preparation (Anesthesia, Positioning) dry_cornea Debride and Dry Perforation Site start->dry_cornea apply_glue Apply Small Droplet of this compound dry_cornea->apply_glue seidel_test Perform Seidel Test apply_glue->seidel_test leak_check Leak Sealed? seidel_test->leak_check contact_lens Apply Bandage Contact Lens leak_check->contact_lens Yes reapply_glue Re-dry and Re-apply Glue leak_check->reapply_glue No medicate Administer Post-op Medications contact_lens->medicate end Procedure Complete medicate->end reapply_glue->apply_glue

Caption: Step-by-step workflow for this compound application.

References

Application Notes and Protocols for Enbucrilate in Dental Surgery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Enbucrilate, a butyl cyanoacrylate, is a synthetic tissue adhesive that has garnered significant interest in dental and oral surgery as an alternative to traditional sutures. Its rapid polymerization in the presence of moisture, hemostatic properties, and bacteriostatic action make it a compelling candidate for various procedures. These application notes provide a comprehensive overview of the use of this compound for tissue bonding in dental surgery, summarizing key quantitative data from clinical studies and detailing experimental protocols.

Data Presentation

Table 1: Comparison of Operative Time and Hemostasis in Periodontal Flap Surgery
ParameterThis compound GroupSuture GroupSignificance
Wound Closure Time (seconds) 69.5 ± 33.39[1]379.00 ± 75.39[1]p < 0.001
Hemostasis Achievement Immediate[1]20-30 minutes[1]Significant
Table 2: Postoperative Pain Assessment in Periodontal Flap Surgery (Visual Analogue Scale, 0-10)
Time PointThis compound Group (Mean VAS Score)Suture Group (Mean VAS Score)Significance
Day 7 1.3[2]3.0[2]p = 0.001
Day 21 Near Zero[2]Near Zero[2]Not Significant
Table 3: Clinical Healing Parameters at Day 7 Post-Periodontal Flap Surgery
ParameterThis compound GroupSuture GroupSignificance
Improved Tissue Color Significantly Better-p = 0.041[2]
Incision Margin Adaptation Significantly Better-p = 0.025[2]
Bleeding on Palpation Significantly Less-p = 0.021[2]
Suppuration Significantly Reduced-p = 0.041[2]
Table 4: Outcomes of Free Gingival Graft (FGG) Fixation
ParameterThis compound GroupSuture GroupSignificance
FGG Stabilization Time Three times shorter-p < 0.001[3]
Graft Shrinkage 37.23%[3]45.15%[3]p < 0.001[3]
Postoperative Pain (VAS) Significantly lower until day 6-p < 0.05[3]

Experimental Protocols

Protocol 1: Application of this compound for Periodontal Flap Closure

This protocol is based on methodologies from comparative clinical trials evaluating this compound and sutures for periodontal flap surgery.

1. Patient Selection and Preparation:

  • Recruit patients with moderate to severe generalized periodontitis requiring periodontal flap surgery.
  • Ensure patients are systemically healthy.
  • Perform full-mouth scaling and polishing and provide oral hygiene instructions prior to surgery.

2. Surgical Procedure:

  • Administer local anesthesia.
  • Perform a conventional periodontal flap surgery (e.g., Modified Widman flap) to access the root surfaces for scaling and root planing.
  • Following debridement, reposition the flap to its original position.

3. Tissue Adhesive Application (Test Group):

  • Ensure the wound edges are dry and free of excess blood.
  • Apply a thin layer of this compound adhesive along the incision line using the provided applicator.
  • Approximate the wound edges with gentle pressure for 30-60 seconds to allow for polymerization.
  • Apply a second, thinner layer over the first to reinforce the bond.

4. Suture Application (Control Group):

  • Approximate the flap using 3-0 braided silk sutures with interrupted suturing technique.

5. Postoperative Assessment:

  • Record the time taken for wound closure in both groups.
  • Evaluate and compare clinical parameters such as pain (using a Visual Analogue Scale), wound healing, tissue color, incision margin approximation, bleeding, and suppuration at specified follow-up intervals (e.g., day 7 and day 21).

Protocol 2: Fixation of Free Gingival Grafts with this compound

This protocol outlines the use of this compound for stabilizing free gingival grafts, as described in clinical studies.

1. Patient and Site Preparation:

  • Select patients with inadequate keratinized gingiva requiring a free gingival graft.
  • Administer local anesthesia to both the recipient and donor (palatal) sites.

2. Recipient Site Preparation:

  • Create a recipient bed at the site of the gingival defect by making a partial-thickness dissection.

3. Graft Harvesting:

  • Harvest a free gingival graft of appropriate dimensions and a thickness of 1-1.5 mm from the patient's palate.

4. Graft Fixation with this compound (Test Group):

  • Place the harvested graft onto the recipient bed.
  • Apply gentle pressure to the graft for several minutes to ensure adaptation and stability.
  • Apply a thin layer of this compound at the periphery of the graft to bond it to the recipient bed.
  • Apply a periodontal dressing over the graft at the clinician's discretion.

5. Graft Fixation with Sutures (Control Group):

  • Secure the graft to the recipient site using resorbable sutures.

6. Donor Site Management:

  • For the this compound group, the adhesive can also be applied as a dressing over the palatal donor site to achieve hemostasis and act as a protective barrier.

7. Postoperative Evaluation:

  • Measure and compare the time required for graft stabilization.
  • Assess and compare graft shrinkage, postoperative pain, and healing at follow-up appointments.

Mandatory Visualizations

experimental_workflow cluster_preoperative Pre-operative Phase cluster_operative Operative Phase cluster_postoperative Post-operative Phase patient_selection Patient Selection (Periodontitis or Gingival Defects) informed_consent Informed Consent patient_selection->informed_consent baseline_measurements Baseline Clinical Measurements (Pain, Plaque Index, etc.) informed_consent->baseline_measurements randomization Randomization baseline_measurements->randomization group_a Group A: this compound Application randomization->group_a group_b Group B: Suture Application randomization->group_b surgical_procedure Standardized Surgical Procedure (e.g., Flap Surgery, Gingival Graft) group_a->surgical_procedure group_b->surgical_procedure follow_up_1 Follow-up 1 (e.g., Day 7) - Pain Assessment (VAS) - Healing Index - Clinical Photos surgical_procedure->follow_up_1 follow_up_2 Follow-up 2 (e.g., Day 21) - Clinical Parameter Re-assessment follow_up_1->follow_up_2 data_analysis Data Analysis and Comparison follow_up_2->data_analysis

Caption: Experimental workflow for a randomized controlled trial comparing this compound and sutures.

logical_relationship cluster_properties Properties of this compound cluster_advantages Clinical Advantages cluster_outcomes Patient & Clinical Outcomes rapid_polymerization Rapid Polymerization reduced_op_time Reduced Operative Time rapid_polymerization->reduced_op_time hemostatic Hemostatic immediate_hemostasis Immediate Hemostasis hemostatic->immediate_hemostasis bacteriostatic Bacteriostatic reduced_inflammation Reduced Inflammation & Suppuration bacteriostatic->reduced_inflammation patient_comfort Enhanced Patient Comfort reduced_op_time->patient_comfort improved_healing Improved Early Wound Healing immediate_hemostasis->improved_healing reduced_pain Reduced Postoperative Pain reduced_inflammation->reduced_pain reduced_pain->patient_comfort improved_healing->patient_comfort

Caption: Logical relationship of this compound's properties to its clinical advantages.

biocompatibility_pathway cluster_material This compound Application cluster_cellular_response Cellular & Molecular Response in Oral Tissue cluster_tissue_outcome Tissue Level Outcome This compound This compound (n-butyl cyanoacrylate) degradation Degradation Products (e.g., Formaldehyde) This compound->degradation inflammatory_cells Inflammatory Cell Infiltration This compound->inflammatory_cells as a foreign body cytotoxicity Cytotoxicity to Oral Fibroblasts degradation->cytotoxicity inflammation Inflammatory Response cytotoxicity->inflammation rankl_opg Alteration of RANKL/OPG Ratio inflammatory_cells->rankl_opg release of cytokines inflammatory_cells->inflammation bone_resorption Potential for Osteoclastogenesis and Bone Resorption rankl_opg->bone_resorption healing Wound Healing inflammation->healing bone_resorption->healing influences remodeling

Caption: Potential cellular and molecular responses to this compound in oral tissues.

References

Application Notes and Protocols for Enbucrilate in Animal Models of Skin Graft Fixation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of enbucrilate, a cyanoacrylate-based tissue adhesive, for the fixation of skin grafts in animal models. The following sections detail the reported efficacy, experimental protocols, and a generalized workflow for such studies, based on findings from preclinical research.

Introduction

Skin grafting is a routine surgical procedure for repairing skin defects. Traditional methods for securing skin grafts, such as sutures and staples, can be time-consuming and may induce tissue trauma.[1][2][3][4] this compound (n-butyl cyanoacrylate) has emerged as a promising alternative, offering potential advantages such as reduced surgical time, improved graft fixation, and simplified postoperative management.[1][2][5] This document outlines the application of this compound for skin graft fixation in animal models, providing quantitative data from various studies and detailed experimental protocols to guide researchers in this field.

Quantitative Data Summary

The following table summarizes the quantitative data from studies evaluating this compound for skin graft fixation in different animal models.

Animal ModelGraft TypeFixation MethodKey Quantitative FindingsReference
Wistar Albino RatsSplit-thicknessThis compound vs. SuturesSurgical Duration: Significantly shorter with this compound (p < .001). Histology: No notable disadvantages compared to conventional methods. Comparable re-epithelialization and collagen deposition.[1][2]
Sahel GoatsFull-thickness incisionThis compound vs. Nylon SuturesEarly Healing Score (24h): this compound group scored 90% vs. 84% for the nylon group. Collagen Distribution (Day 13): Higher mean percentage of collagen distribution in the this compound group.[6][7]
HamstersCutaneous ulcersThis compound vs. No TreatmentInflammation: Decreased inflammatory exudate in the early stages with this compound. Epithelial Migration: Occurred slightly earlier in the this compound-treated group. Healing was comparable by day 2 and indistinguishable by day 5.[8]
RabbitsFull-thickness incisionThis compound vs. Vicryl SuturesHistology (2 weeks): this compound group showed strongly positive staining for collagen fibers (Masson's trichrome).[9]

Experimental Protocols

The following are generalized protocols for skin graft fixation using this compound in animal models, synthesized from the available literature.

Materials
  • Animal model (e.g., Wistar rats, Sahel goats)

  • Anesthetic agents (e.g., ketamine, xylazine)

  • Surgical instruments for skin grafting (e.g., dermatome, scalpels, forceps)

  • This compound tissue adhesive (e.g., Histoacryl®, Vetbond™)

  • Conventional fixation materials for control group (e.g., nylon sutures, staples)

  • Wound dressing materials (e.g., non-adherent gauze, bandages)

  • Saline solution

  • Histological processing reagents (e.g., formalin, hematoxylin (B73222) and eosin (B541160) stain, Masson's trichrome stain)

Pre-operative Procedure
  • Animal Acclimatization: House the animals in a controlled environment for an adequate period (e.g., two weeks) to allow for acclimatization.[10]

  • Anesthesia: Anesthetize the animal using an appropriate protocol (e.g., intramuscular injection of ketamine and xylazine).[10]

  • Surgical Site Preparation: Shave the hair from the donor and recipient sites. Disinfect the skin with an appropriate antiseptic solution.

Surgical Procedure: Split-Thickness Skin Grafting in a Rat Model

This protocol is based on studies using Wistar albino rats.[1][2]

  • Graft Harvesting: Harvest a split-thickness skin graft from the dorsum of the rat using a dermatome.

  • Recipient Bed Preparation: Create a full-thickness skin defect of a standardized size on another location of the same animal (autograft). Ensure meticulous hemostasis of the wound bed.

  • Graft Placement: Place the harvested skin graft onto the recipient bed.

  • Fixation:

    • This compound Group: Apply a thin layer of this compound to the periphery of the graft, securing it to the surrounding skin of the recipient bed.

    • Control (Suture) Group: Fix the graft to the wound using sutures.[1]

  • Dressing:

    • This compound Group: No primary dressing may be necessary, allowing for direct monitoring of the graft.[1][2]

    • Control Group: Apply a bolster dressing over the sutured graft for 3 to 7 days.[1][2]

Surgical Procedure: Full-Thickness Incision Closure in a Goat Model

This protocol is adapted from studies on Sahel goats.[6][7]

  • Incision: Create a 5 cm full-thickness skin incision on the flank of the goat.

  • Subcuticular Suture: Close the subcuticular layer using an absorbable suture (e.g., polyglycolic acid) in a simple continuous pattern for both groups.[6]

  • Cutaneous Closure:

    • This compound Group: Appose the cutaneous wound edges and apply n-butyl cyanoacrylate to seal the incision.[6]

    • Control (Nylon Suture) Group: Close the skin incision using nylon sutures.

  • Post-operative Care: Apply a topical antibiotic spray to the sutured wounds. The this compound-sealed wound may not require this.[7]

Post-operative Evaluation

  • Macroscopic Assessment:

    • Monitor the graft for signs of take, infection, hematoma, or necrosis.

    • Record the time to first dressing change.[5]

    • Use a standardized healing score to assess wound healing at various time points.[6]

  • Histopathological Analysis:

    • Collect tissue samples at predetermined time points (e.g., 3, 7, 14, and 21 days).[11]

    • Process the tissues for histology and stain with Hematoxylin and Eosin (H&E) to evaluate inflammation, neovascularization, and re-epithelialization.

    • Use Masson's trichrome stain to assess collagen deposition and organization.[2][9]

  • Tensiometric Analysis:

    • For incisional models, measure the tensile strength of the healed wound at different time points to quantify the strength of the repair.[11]

Diagrams

Experimental Workflow for Skin Graft Fixation

G cluster_pre_op Pre-operative Phase cluster_op Operative Phase cluster_groups Experimental Groups cluster_post_op Post-operative Evaluation animal_model Animal Selection & Acclimatization anesthesia Anesthesia Administration animal_model->anesthesia site_prep Surgical Site Preparation anesthesia->site_prep graft_harvest Skin Graft Harvesting site_prep->graft_harvest recipient_prep Recipient Bed Preparation graft_harvest->recipient_prep graft_placement Graft Placement recipient_prep->graft_placement fixation Fixation graft_placement->fixation This compound This compound Application fixation->this compound sutures Suture/Staple Application (Control) fixation->sutures macroscopic Macroscopic Assessment (Graft take, Healing score) This compound->macroscopic sutures->macroscopic histology Histopathological Analysis (H&E, Masson's Trichrome) macroscopic->histology tensile Tensiometric Analysis histology->tensile

Caption: Workflow for evaluating this compound in skin graft fixation.

Mechanism of this compound Adhesion

G This compound This compound Monomer (Liquid Adhesive) polymerization Anionic Polymerization This compound->polymerization moisture Moisture (from tissue/blood) moisture->polymerization polymer Polymerized this compound (Solid Adhesive Layer) polymerization->polymer adhesion Strong, Biodegradable Tissue Adhesion polymer->adhesion

References

Application Notes and Protocols for Sterilization of Enbucrilate-Based Medical Devices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enbucrilate, a butyl cyanoacrylate, is a widely utilized tissue adhesive in medical applications for wound closure and hemostasis.[1][2][3] The sterile nature of such medical devices is paramount to prevent patient infections. The selection of an appropriate sterilization method is critical, as it must effectively eliminate microbial life without compromising the physical, chemical, and biological properties of the this compound adhesive.[4] This document provides a comprehensive overview of suitable sterilization methods for this compound-based medical devices, including detailed protocols and validation procedures.

The primary challenge in sterilizing cyanoacrylate adhesives lies in their sensitivity to heat and moisture, which can induce premature polymerization.[5][6] Therefore, low-temperature sterilization methods are generally preferred. This document will focus on ethylene (B1197577) oxide (EtO) sterilization, radiation sterilization (gamma and electron beam), and a specialized dry heat sterilization process.

Sterilization Method Selection

The choice of sterilization method for an this compound-based medical device depends on several factors, including the material composition of the device and its packaging, the desired sterility assurance level (SAL), and the potential impact of the sterilization process on the adhesive's performance. A logical workflow for selecting a suitable sterilization method is outlined below.

start Start: this compound Device to be Sterilized material_compatibility Assess Material Compatibility (Device & Packaging) start->material_compatibility heat_sensitive Heat Sensitive? material_compatibility->heat_sensitive Compatible radiation_sensitive Radiation Sensitive? heat_sensitive->radiation_sensitive Yes dry_heat Low-Temperature Dry Heat Sterilization heat_sensitive->dry_heat No eto Ethylene Oxide (EtO) Sterilization radiation_sensitive->eto Yes gamma_ebeam Gamma or E-beam Sterilization radiation_sensitive->gamma_ebeam No validation Perform Validation (ISO 11135, ISO 11137) eto->validation gamma_ebeam->validation dry_heat->validation end End: Sterile Device validation->end

Caption: Workflow for selecting a sterilization method for this compound-based devices.

Comparative Data on Sterilization Methods

While direct, comprehensive comparative studies on the effects of various sterilization methods on this compound are limited in publicly available literature, the following table summarizes the key parameters and known impacts of suitable methods based on existing research and patents.

Sterilization MethodKey ParametersImpact on this compound PropertiesAdvantagesDisadvantages
Ethylene Oxide (EtO) Gas Concentration: 450-1200 mg/LTemperature: 37-63°CRelative Humidity: 40-80%Exposure Time: 1-6 hoursGenerally compatible, with minimal impact on adhesive properties when properly aerated.[4][7]High material compatibility, effective for complex geometries.[8]Requires lengthy aeration to remove residual EtO, potential toxicity of residuals.[8]
Gamma Irradiation Dose: 25-35 kGyCan be used, but may require specific stabilizer formulations to prevent degradation.[9][10] May cause a reduction in hydroquinone (B1673460) concentration.[10]High penetration, can sterilize products in their final packaging.[10]Can affect polymer properties, potential for material degradation.[10]
Electron Beam (E-beam) Dose: Dependent on product density and desired SALSimilar to gamma irradiation, may require specific formulations. Shorter exposure time may reduce oxidative degradation compared to gamma.[9][11]Rapid processing time, less material degradation for some polymers compared to gamma.[11]Lower penetration depth than gamma, may not be suitable for dense or complex products.[12][13]
Low-Temperature Dry Heat Temperature: 70-140°CTime: 30-600 minutes (inversely related to temperature)Patented method shown to be effective without degrading the adhesive.[5][6]Avoids radiation and toxic chemical residuals.[5][6]Requires precise temperature and time control, may not be suitable for all device materials.

Experimental Protocols

Ethylene Oxide (EtO) Sterilization Protocol

This protocol is a general guideline and must be validated for each specific this compound-based medical device in accordance with ISO 11135.

Objective: To sterilize this compound-based medical devices using ethylene oxide gas while ensuring the integrity of the adhesive and packaging.

Materials:

  • This compound-based medical device in its final, breathable packaging.

  • Biological indicators (BIs) containing Bacillus atrophaeus spores.

  • EtO sterilizer.

  • Aeration chamber.

  • Personal protective equipment (PPE).

Procedure:

  • Pre-conditioning: Place the packaged devices and BIs in a pre-conditioning chamber to allow them to reach the required temperature and humidity levels.

  • Sterilization Cycle:

    • Load the devices and BIs into the EtO sterilizer.

    • Initiate the sterilization cycle with the validated parameters (gas concentration, temperature, humidity, and exposure time).

  • Post-sterilization Aeration:

    • Following the sterilization cycle, transfer the devices to an aeration chamber to remove residual EtO.

    • Aerate for the validated time period to ensure residuals are below the limits specified in ISO 10993-7.

  • Sterility Testing:

    • Aseptically retrieve the BIs and send them to a qualified microbiology lab for testing.

    • Perform a test of sterility on a representative sample of the sterilized devices.

  • Product Release: Once sterility is confirmed and EtO residuals are within acceptable limits, the product can be released.

Radiation Sterilization (Gamma or E-beam) Protocol

This protocol is a general guideline and must be validated for each specific this compound-based medical device in accordance with ISO 11137.

Objective: To sterilize this compound-based medical devices using gamma or e-beam radiation.

Materials:

  • This compound-based medical device in its final packaging.

  • Dosimeters.

  • Access to a validated irradiation facility.

Procedure:

  • Dose Mapping: Conduct a dose mapping study to determine the minimum and maximum radiation dose delivered to the product.

  • Sterilization Dose Determination: Determine the appropriate sterilization dose required to achieve the desired SAL (typically 10-6) based on the product's bioburden. This can be done using Method 1 or VDmax as described in ISO 11137.

  • Irradiation:

    • Place dosimeters at various locations within the product load.

    • Expose the product to the validated radiation dose.

  • Dosimetry Reading: After irradiation, read the dosimeters to confirm that the product received the specified dose.

  • Product Release: If the dosimetry results are within the validated range, the product can be released. No post-sterilization quarantine is required.

Low-Temperature Dry Heat Sterilization Protocol

This protocol is based on a patented method and should be validated for the specific device.[5][6]

Objective: To sterilize this compound adhesive compositions using a specific low-temperature dry heat process.

Materials:

  • This compound adhesive in a sealed, heat-stable container (e.g., aluminum or borosilicate glass).[5]

  • Biological indicators (BIs) suitable for dry heat sterilization.

  • Calibrated dry heat oven.

Procedure:

  • Parameter Selection: Choose a temperature and time combination from the validated range (e.g., 140°C for 30 minutes or 70°C for 600 minutes).[5][6]

  • Loading: Place the sealed containers of this compound adhesive and BIs into the dry heat oven.

  • Heating Cycle: Run the oven at the selected temperature for the specified duration.

  • Cooling: Allow the containers to cool to room temperature before handling.

  • Sterility Testing:

    • Aseptically retrieve the BIs for microbiological testing.

    • Perform sterility testing on the sterilized adhesive.

  • Product Release: Upon confirmation of sterility, the product can be released.

Sterilization Validation Workflow

The validation of any sterilization process is a regulatory requirement to ensure patient safety.[14][15][16][17][18] The following diagram illustrates a typical workflow for sterilization validation.

cluster_0 Phase 1: Process Definition cluster_1 Phase 2: Installation & Operational Qualification (IQ/OQ) cluster_2 Phase 3: Performance Qualification (PQ) cluster_3 Phase 4: Routine Monitoring & Revalidation a1 Define Product & Packaging a2 Select Sterilization Method a1->a2 a3 Determine Bioburden a2->a3 b1 Install & Calibrate Equipment a3->b1 b2 Verify Operational Parameters b1->b2 c1 Conduct Sterilization Cycles with Biological Indicators b2->c1 c2 Test for Sterility (SAL 10⁻⁶) c1->c2 c3 Assess Product Functionality c2->c3 d1 Routine Process Control c3->d1 d2 Periodic Revalidation d1->d2

Caption: General workflow for sterilization process validation.

Conclusion

The sterilization of this compound-based medical devices requires careful consideration to ensure both sterility and the preservation of the adhesive's critical properties. Low-temperature methods such as ethylene oxide, gamma irradiation, e-beam irradiation, and a specific low-temperature dry heat process are viable options. The selection of the most appropriate method will depend on the specific product and its packaging. Rigorous validation in accordance with international standards is mandatory to ensure the safety and efficacy of the final sterile medical device.

References

Formulation of Enbucrilate-Based Bioadhesives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enbucrilate, a butyl ester of 2-cyano-2-propenoic acid, commonly known as n-butyl cyanoacrylate (NBCA), is a rapidly polymerizing liquid monomer that has garnered significant attention as a bioadhesive for various medical and surgical applications.[1][2] When applied to tissue surfaces, this compound undergoes anionic polymerization in the presence of moisture, forming a strong, flexible, and bacteriostatic bond that can effectively close wounds, achieve hemostasis, and serve as a vehicle for drug delivery.[2][3][4] This document provides detailed application notes and protocols for the formulation, characterization, and biocompatibility assessment of this compound-based bioadhesives.

I. Formulation of this compound-Based Bioadhesives

The formulation of this compound-based bioadhesives involves the synthesis of the n-butyl cyanoacrylate monomer followed by the incorporation of various additives to modify its physicochemical properties for specific applications.

A. Synthesis of n-Butyl Cyanoacrylate (this compound) Monomer

The most common method for synthesizing n-butyl cyanoacrylate is the Knoevenagel condensation of n-butyl cyanoacetate (B8463686) with formaldehyde, followed by depolymerization of the resulting polymer.[1][5]

Protocol 1: Synthesis of n-Butyl Cyanoacrylate

Materials:

Procedure:

  • Condensation: In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine n-butyl cyanoacetate, paraformaldehyde, and a catalytic amount of piperidine in toluene.

  • Reflux the mixture, continuously removing the water formed during the reaction via the Dean-Stark trap.

  • Once the theoretical amount of water has been collected, cool the reaction mixture. The resulting product is a poly(n-butyl cyanoacrylate) solution.

  • Depolymerization (Pyrolysis): Add phosphorus pentoxide and hydroquinone to the polymer solution.

  • Heat the mixture under vacuum. The polymer will depolymerize, and the n-butyl cyanoacrylate monomer will distill.

  • Collect the distilled monomer, which should be a clear, colorless liquid.

  • Store the purified n-butyl cyanoacrylate monomer in a tightly sealed container with a polymerization inhibitor (e.g., hydroquinone) at low temperature to prevent premature polymerization.

Experimental Workflow for n-Butyl Cyanoacrylate Synthesis

G cluster_synthesis Synthesis of n-Butyl Cyanoacrylate Reactants n-butyl cyanoacetate + Paraformaldehyde + Piperidine (catalyst) + Toluene (solvent) Condensation Knoevenagel Condensation (Reflux with water removal) Reactants->Condensation Polymer Poly(n-butyl cyanoacrylate) Solution Condensation->Polymer Additives Add Phosphorus Pentoxide & Hydroquinone Polymer->Additives Depolymerization Depolymerization (Pyrolysis under vacuum) Additives->Depolymerization Monomer n-Butyl Cyanoacrylate Monomer (this compound) Depolymerization->Monomer G cluster_biocompatibility Biocompatibility Assessment Adhesive This compound Bioadhesive InVitro In Vitro Cytotoxicity (ISO 10993-5) Adhesive->InVitro InVivo In Vivo Inflammatory Response (Subcutaneous Implantation) Adhesive->InVivo CellViability Cell Viability & Morphology Assessment (L929 Fibroblasts) InVitro->CellViability Histology Histological Evaluation (Inflammation, Fibrosis) InVivo->Histology Biocompatible Determination of Biocompatibility CellViability->Biocompatible Histology->Biocompatible

References

Enbucrilate in Pediatric Wound Closure: A Detailed Guide for Researchers and Clinicians

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Use of n-Butyl-2-Cyanoacrylate in Pediatric Populations

The use of enbucrilate, a n-butyl-2-cyanoacrylate tissue adhesive, has emerged as a significant alternative to traditional sutures for closing minor traumatic lacerations in children. Its application offers several advantages, including reduced procedure time, less pain for the patient, and the elimination of a follow-up visit for suture removal.[1][2][3] For drug development professionals and researchers, understanding the nuances of its application, efficacy, and safety profile is crucial for advancing pediatric wound care.

Indications and Contraindications

This compound is an appropriate choice for specific types of wounds in pediatric patients. Proper patient selection is critical to ensure successful wound healing and optimal cosmetic outcomes.

Table 1: Indications for this compound Use in Pediatric Wound Closure

IndicationDescriptionSource(s)
Simple, Minor Lacerations Typically less than 3-5 cm in length with clean, straight edges that are easily apposed.[1][2][4]
Low-Tension Wounds Located on the scalp, face, trunk, and limbs where the skin edges come together without significant pulling.[1]
Superficial Wounds Wounds that do not extend deep into the subcutaneous tissue.[4]

Table 2: Contraindications for this compound Use in Pediatric Wound Closure

ContraindicationRationaleSource(s)
High-Tension Wounds Wounds on or near joints (flexor or extensor surfaces) or areas of significant movement are at a higher risk of dehiscence.[1][5]
Jagged or Crush Wounds Irregular wound edges are difficult to align properly, leading to poor cosmetic results and healing.[4]
Contaminated or Infected Wounds The adhesive can trap bacteria, increasing the risk of infection.[1][4]
Bites and Puncture Wounds These wounds have a high risk of infection.[4]
Mucosal Surfaces Areas such as the lips, inside the nose, or genitals are not suitable for application.[1][4]
High-Moisture Areas Regions like the axillae and perineum can compromise the adhesive's integrity.[4]
Known Allergy Sensitivity to cyanoacrylate or formaldehyde (B43269) is a direct contraindication.[1]
Systemic Conditions Uncontrolled diabetes or other conditions that impair wound healing.[1]

Comparative Efficacy: this compound vs. Sutures

Multiple studies have compared the outcomes of wound closure with this compound versus traditional suturing in pediatric populations. The findings are summarized below.

Table 3: Summary of Quantitative Data from Comparative Studies

Outcome MeasureThis compound (Histoacryl Blue)SuturesP-value/SignificanceSource(s)
Median Repair Time 7 minutes17 minutesSignificant[2][3]
Wound Dehiscence (Groin Surgery) 26% (13 of 50 patients)0% (0 of 50 patients)Significant[6]
Wound Dehiscence (Maxillofacial) 16.67%25%Not specified[7]
Wound Infection (Maxillofacial) 0%3 cases (out of 12)Not specified[7]
Cosmetic Score (Groin Surgery, 1-10 scale) 6.88.6Significant[6]
Parental Pain Assessment Significantly less painHigher pain reportedSignificant[2][3]
Long-term Cosmetic Outcome Comparable to suturesComparable to this compoundNot significant[2][8]

Experimental Protocols

Protocol for a Prospective, Randomized Clinical Trial Comparing this compound and Sutures

This protocol is based on the methodology described in a study by Bruns et al. (1996).[2][3]

Objective: To determine the effectiveness of Histoacryl Blue (HAB) tissue adhesive for laceration repair in children compared to standard suturing.

Patient Population:

  • Inclusion Criteria: Children presenting for laceration repair.

  • Exclusion Criteria: Age <1 or >18 years, lacerations >5 cm, and lacerations on eyelids, ears, nose, lips, hands, feet, joints, or perineum.[2][3]

Methodology:

  • Consent: Obtain informed consent from parents or legal guardians.

  • Wound Management: Perform routine wound cleaning and preparation, including subcutaneous closure if necessary.

  • Randomization: Randomly assign patients to either the this compound (HAB) group or the suture group.

  • Intervention:

    • This compound Group: Close the cutaneous layer with Histoacryl Blue.

    • Suture Group: Close the cutaneous layer with standard sutures.

  • Data Collection:

    • Record the length of time required for the repair procedure.

    • Assess parental perception of the child's pain using a visual analogue scale (VAS).

  • Follow-up:

    • Schedule a 2-month follow-up visit.

    • Obtain photographic documentation of the scar.

  • Outcome Assessment:

    • Have plastic surgeons, blinded to the closure method, evaluate the cosmetic appearance of the scar from the photographs using a VAS.

Application Protocol for this compound in a Clinical Setting

This protocol synthesizes best practices from multiple clinical guidelines.[1][4]

Materials:

  • This compound tissue adhesive (e.g., Histoacryl®, Indermil®)

  • Sterile gauze

  • Saline solution for irrigation

  • Topical anesthetic (optional)

  • Petroleum jelly (for protecting sensitive areas)

  • Vinyl gloves

Procedure:

  • Patient Preparation: Position the patient to ensure the wound is horizontal. This uses gravity to prevent the adhesive from running into unwanted areas like the eyes.[5] An assistant may be needed to comfort and hold an active child.[4]

  • Wound Cleansing: Thoroughly irrigate the wound with 0.9% sodium chloride solution to remove any foreign bodies.[1][4]

  • Hemostasis: Ensure the wound is dry and free from excessive bleeding, as blood can weaken the adhesive bond.[1] A topical anesthetic with a vasoconstrictor may be applied if needed, waiting 30 minutes before proceeding.[4]

  • Edge Apposition: Manually bring the wound edges together to ensure they are perfectly aligned. This is the most critical step for a good cosmetic outcome.

  • Adhesive Application:

    • Break the ampoule or crush the vial to prepare the applicator.[1][4]

    • Apply a thin layer of this compound over the top of the apposed wound edges. Crucially, do not allow the adhesive to enter the wound itself , as this can act as a foreign body, impair healing, and increase the risk of dehiscence.[1][4]

    • Hold the wound edges together for at least 30 seconds to allow the adhesive to set.[1]

  • Layering: Apply a second and possibly a third layer of adhesive, slightly wider than the first, to increase the strength of the closure.[4] Wait 30 seconds between layers.[4]

  • Post-Application Care:

    • No secondary dressing is typically required.[1] For young children, a dressing may be applied to prevent them from picking at the glue.[4]

    • The adhesive will naturally slough off in 5-10 days.[4]

    • Advise parents to keep the wound dry for the first 24 hours.

Visualized Workflows and Pathways

References

Troubleshooting & Optimization

preventing premature polymerization of enbucrilate adhesive

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the premature polymerization of enbucrilate adhesive.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound, also known as n-butyl cyanoacrylate (n-BCA), is a synthetic, monomeric liquid adhesive.[1][2] It functions through a rapid chemical process called anionic polymerization, where the monomer molecules link together to form long, strong polymer chains.[1][3] This reaction is typically initiated by weak bases, such as the moisture present on surfaces or in the atmosphere, resulting in a fast-acting and strong bond.[3][4][5][6]

Q2: What causes this compound to polymerize prematurely?

A2: Premature polymerization of this compound is primarily triggered by unintended exposure to initiators of the anionic polymerization process. The most common culprits in a laboratory setting are:

  • Excessive Humidity: Moisture in the air is a potent initiator of cyanoacrylate polymerization.[3][5]

  • Elevated Temperatures: Higher temperatures accelerate the rate of the polymerization reaction.[3]

  • Contamination: Contact with basic substances (e.g., amines, alcohols, or residues from cleaning agents) or impurities on substrates or application tools can initiate polymerization.[3]

  • Light Exposure: While less common for this compound compared to UV-cured adhesives, prolonged exposure to certain light sources can contribute to degradation and instability.

Q3: How should I store this compound adhesive to maximize its shelf life?

A3: Proper storage is crucial for preventing premature polymerization. For unopened containers, refrigeration at 2°C to 7°C (35°F to 45°F) is recommended to maximize shelf life.[7] Once opened, it is best to store the adhesive at room temperature in a tightly sealed container, in a cool, dry, and dark place to avoid condensation which can introduce moisture.[8][9][10] Storing opened containers with a desiccant, such as silica (B1680970) gel, can help to absorb excess moisture.[9][10]

Q4: Can I still use this compound adhesive if it has thickened?

A4: An increase in viscosity is an indicator that partial polymerization has occurred. While the adhesive may still be liquid, its performance and bonding properties are likely compromised. For critical applications, it is recommended to use a fresh, unpolymerized batch of adhesive to ensure reliable and consistent results.

Q5: What are the signs of premature polymerization?

A5: The most obvious sign is a noticeable increase in the viscosity of the adhesive, ranging from slight thickening to complete solidification within the container. Other indicators may include a reduced curing time, inconsistent bonding performance, or the presence of solid particles in the liquid adhesive.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the handling and application of this compound adhesive.

Problem Potential Cause(s) Recommended Solution(s)
Adhesive has thickened or solidified in the container. 1. Improper storage conditions (high temperature or humidity).[3][11] 2. Contamination of the container. 3. Exceeded shelf life.1. Discard the polymerized adhesive. 2. Review and optimize storage conditions as per the guidelines in the FAQs. 3. Always check the expiration date before use.
Adhesive cures instantly upon application, preventing proper placement. 1. High humidity in the working environment.[11] 2. High moisture content on the substrate. 3. Contaminated application tools.1. Work in a controlled environment with relative humidity between 30% and 50%.[7] 2. Ensure substrates are clean and dry before application. 3. Use sterile, disposable applicators for each use.
Inconsistent curing times between experiments. 1. Fluctuations in ambient temperature and humidity.[3] 2. Inconsistent application technique (e.g., varying adhesive volume).1. Monitor and record temperature and humidity to ensure consistent experimental conditions. 2. Standardize the application protocol, including the amount of adhesive used.
Applicator tip becomes clogged during use. 1. Exposure of the adhesive at the tip to ambient moisture. 2. Contamination on the applicator tip.1. Cap the adhesive container immediately after dispensing. 2. Use a fresh, sterile applicator for each application. 3. If clogging persists, consider using a high-viscosity formulation if appropriate for the application.

Data Presentation

The stability and shelf life of this compound are significantly influenced by storage conditions. The following tables summarize the expected shelf life and the effect of temperature on polymerization.

Table 1: this compound Adhesive Shelf Life Under Various Storage Conditions

Storage ConditionTemperature RangeExpected Shelf Life (Unopened)Expected Shelf Life (Opened)
Refrigerated2°C - 7°C (35°F - 45°F)Up to 12 months[6][9]Not Recommended[8]
Room Temperature20°C - 25°C (68°F - 77°F)6 - 8 months1 - 2 months[6]
Accelerated Aging> 40°C (> 104°F)Significantly ReducedNot Recommended

Table 2: Qualitative Effect of Temperature on this compound Polymerization

TemperatureEffect on Polymerization RateViscosity of Monomer
Low (e.g., < 10°C)SlowerHigher
Room Temperature (20°C - 25°C)OptimalModerate
High (e.g., > 30°C)Faster[3]Lower[12]

Experimental Protocols

Protocol 1: Accelerated Stability Testing of this compound Adhesive

Objective: To evaluate the stability of this compound adhesive under accelerated aging conditions to predict its long-term shelf life.

Materials:

  • This compound adhesive samples in their original packaging.

  • Temperature and humidity-controlled environmental chamber.

  • Viscometer (e.g., Brookfield viscometer).

  • Gas Chromatography-Mass Spectrometry (GC-MS) system.

  • Sterile, disposable applicators.

  • Glass slides.

Methodology:

  • Initial Analysis (Time 0):

    • Record the initial viscosity of the this compound adhesive at a controlled temperature (e.g., 25°C).

    • Perform a GC-MS analysis to determine the initial purity of the this compound monomer.

    • Dispense a small amount of adhesive onto a glass slide and record the time to full polymerization (setting time).

  • Accelerated Aging:

    • Place the sealed this compound adhesive samples in an environmental chamber set to an elevated temperature and controlled humidity (e.g., 50°C and 50% RH).

  • Interim and Final Analysis:

    • At predetermined time points (e.g., 1, 2, 4, and 8 weeks), remove a sample from the chamber.

    • Allow the sample to equilibrate to room temperature for at least 2 hours before opening.

    • Repeat the viscosity measurement, GC-MS analysis, and setting time determination as described in step 1.

  • Data Analysis:

    • Compare the viscosity, purity, and setting time at each time point to the initial values.

    • A significant increase in viscosity or decrease in purity indicates degradation and polymerization.

    • The data can be used to model the degradation kinetics and estimate the shelf life at normal storage conditions.

Protocol 2: Viscosity Measurement of this compound Adhesive

Objective: To quantitatively measure the viscosity of this compound adhesive as an indicator of its stability.

Materials:

  • This compound adhesive sample.

  • Rotational viscometer with appropriate spindle.

  • Temperature-controlled water bath or chamber.

  • Beaker or sample container.

Methodology:

  • Sample Preparation:

    • Bring the this compound adhesive to the desired measurement temperature (e.g., 25°C) by placing it in a temperature-controlled environment.

  • Viscometer Setup:

    • Select a spindle and rotational speed appropriate for the expected viscosity of the adhesive.

    • Calibrate the viscometer according to the manufacturer's instructions.

  • Measurement:

    • Pour the this compound adhesive into the sample container, ensuring the liquid level is sufficient to immerse the spindle to the marked level.

    • Lower the spindle into the adhesive and allow it to rotate for a set period (e.g., 60 seconds) to obtain a stable reading.

    • Record the viscosity reading in centipoise (cP) or milliPascal-seconds (mPa·s).

  • Cleaning:

    • Thoroughly clean the spindle and sample container immediately after use with an appropriate solvent (e.g., acetone), following all safety precautions.

Visualizations

Monomer This compound Monomer (Liquid) Anion Carbanion Formation Monomer->Anion Initiation Propagation Chain Propagation (Addition of Monomers) Monomer->Propagation Initiator Initiator (e.g., Moisture, Weak Base) Initiator->Anion Anion->Propagation Nucleophilic Attack Propagation->Propagation Rapid Addition Termination Chain Termination Propagation->Termination Polymer Polymerized this compound (Solid Adhesive) Termination->Polymer

Caption: Anionic polymerization of this compound adhesive.

cluster_storage Storage & Handling cluster_troubleshooting Troubleshooting Workflow storage_unopened Unopened Adhesive Store at 2-7°C storage_opened Opened Adhesive Store at Room Temp in a Dry, Dark Place issue Issue: Premature Polymerization check_humidity Check Humidity (30-50% RH) issue->check_humidity check_temp Check Temperature (20-25°C) check_humidity->check_temp Humidity OK solution Solution: Control Environment, Use Sterile Tools, Use Fresh Adhesive check_humidity->solution High Humidity check_contam Check for Contamination (Applicators, Substrates) check_temp->check_contam Temp OK check_temp->solution High Temp check_contam->solution No Contamination check_contam->solution Contamination Found

Caption: Troubleshooting workflow for premature polymerization.

cluster_protocol Stability Testing Workflow start Start: Receive This compound Sample initial_analysis Time 0 Analysis: - Viscosity - Purity (GC-MS) - Setting Time start->initial_analysis accelerated_aging Accelerated Aging (e.g., 50°C, 50% RH) initial_analysis->accelerated_aging interim_analysis Interim Analysis (e.g., 1, 2, 4, 8 weeks) accelerated_aging->interim_analysis interim_analysis->interim_analysis Repeat at Intervals final_analysis Final Analysis interim_analysis->final_analysis data_analysis Data Analysis & Shelf Life Estimation final_analysis->data_analysis end End: Stability Report data_analysis->end

Caption: Experimental workflow for stability testing.

References

Technical Support Center: Optimizing Enbucrilate Nanoparticle Size for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of enbucrilate (poly(n-butyl cyanoacrylate) or PBCA) nanoparticle size for drug delivery applications. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters influencing the size of this compound nanoparticles during synthesis?

A1: The size of this compound nanoparticles is primarily influenced by a combination of factors during the emulsion polymerization process. The most critical parameters include the concentration of the stabilizer (e.g., dextran (B179266) 70), the pH of the polymerization medium, the concentration of the n-butyl cyanoacrylate (BCA) monomer, and the polymerization temperature.[1][2] The presence of surfactants, such as polysorbate 80, also plays a significant role in reducing particle size and polydispersity.[1]

Q2: How does the stabilizer concentration affect nanoparticle size and polydispersity?

A2: The stabilizer concentration has a significant impact on the final particle size. Generally, a higher stabilizer concentration leads to the formation of smaller nanoparticles.[2] This is because the stabilizer adsorbs to the surface of the newly formed nanoparticles, preventing their aggregation and controlling their growth.[2] However, an insufficient amount of stabilizer can lead to particle aggregation and an increase in the polydispersity index (PDI).[1]

Q3: What is the optimal pH for synthesizing this compound nanoparticles?

A3: The polymerization of n-butyl cyanoacrylate is typically carried out in an acidic aqueous medium, with a pH below 3 being common.[1] A pH of 1 has been reported as ideal for achieving a desirable average nanoparticle size, as higher pH values tend to increase the particle size. It is crucial to maintain a low pH to control the anionic polymerization of the monomer. Neutralizing the solution (e.g., to pH 5.5-7.0) is a common step to terminate the polymerization reaction.[1][3]

Q4: I am observing a high polydispersity index (PDI) in my nanoparticle batches. What could be the cause?

A4: A high PDI indicates a broad particle size distribution, which is often undesirable for drug delivery applications. Several factors can contribute to a high PDI, including:

  • Inadequate stabilizer concentration: Insufficient stabilizer can lead to uncontrolled particle growth and aggregation.

  • Incorrect pH: Deviation from the optimal acidic pH can affect the polymerization kinetics and lead to a wider size distribution.

  • High polymerization temperature: Increased temperatures can accelerate the polymerization rate, potentially leading to a less controlled process and a higher PDI.[1]

  • Improper mixing: Inconsistent mixing during monomer addition can result in localized areas of high monomer concentration, leading to a heterogeneous particle population.

Q5: My drug encapsulation efficiency is low. How can I improve it?

A5: Low drug encapsulation efficiency can be a significant challenge. To improve it, consider the following:

  • Drug solubility: The solubility of the drug in the polymerization medium can impact its incorporation into the nanoparticles. For hydrophobic drugs, their inclusion during the polymerization of the monomer is a common approach.[4]

  • Timing of drug addition: The point at which the drug is introduced into the reaction mixture can be critical. Often, the drug is added to the polymerization medium before the monomer.[3]

  • Drug-polymer interaction: The affinity between the drug and the poly(n-butyl cyanoacrylate) matrix influences encapsulation.

  • Purification method: Ensure that the method used to separate the nanoparticles from the unencapsulated drug (e.g., centrifugation, dialysis) is efficient and does not lead to drug leakage from the particles.

Troubleshooting Guides

Issue 1: Nanoparticle Aggregation
Symptom Possible Cause Suggested Solution
Visible precipitates or cloudiness in the nanoparticle suspension.Insufficient stabilizer concentration.Increase the concentration of the stabilizer (e.g., dextran 70). A concentration of 2% (w/v) has been shown to be effective.[1]
High PDI values (> 0.3) in Dynamic Light Scattering (DLS) measurements.Suboptimal pH of the polymerization medium.Ensure the pH of the polymerization medium is sufficiently acidic (typically pH 1-3) to control the polymerization rate.
Inconsistent particle size between batches.Inadequate mixing during monomer addition.Add the monomer dropwise to the polymerization medium under vigorous and constant stirring to ensure homogeneous distribution.
Issue 2: Inconsistent Particle Size
Symptom Possible Cause Suggested Solution
Batch-to-batch variability in nanoparticle size.Fluctuations in polymerization temperature.Use a temperature-controlled water bath to maintain a constant and optimized temperature throughout the polymerization process.[1]
Larger than expected nanoparticle size.High monomer concentration.Decrease the concentration of the n-butyl cyanoacrylate monomer. The particle size is influenced by the monomer concentration.[2]
Smaller than expected nanoparticle size.High stabilizer concentration.Reduce the concentration of the stabilizer, as higher concentrations generally lead to smaller particles.[2]

Quantitative Data on Synthesis Parameters

The following tables summarize the impact of key synthesis parameters on the size and polydispersity index (PDI) of this compound nanoparticles.

Table 1: Effect of Dextran 70 Stabilizer Concentration on Nanoparticle Size

Dextran 70 Concentration (% w/v)Mean Particle Size (nm)Polydispersity Index (PDI)
0.1Aggregates observed-
1.0~400> 0.3
2.0~333~0.214

Data synthesized from multiple sources indicating trends. Actual values may vary based on specific experimental conditions.[1]

Table 2: Influence of Polymerization Temperature on Nanoparticle Properties

Temperature (°C)Mean Particle Size (nm)Polydispersity Index (PDI)
Room Temperature~300 - 350~0.2 - 0.3
50> 400> 0.4

Data synthesized from multiple sources indicating trends. Higher temperatures generally lead to larger and more polydisperse nanoparticles.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound Nanoparticles by Emulsion Polymerization

This protocol describes a general method for the synthesis of poly(n-butyl cyanoacrylate) nanoparticles.

Materials:

  • n-butyl cyanoacrylate (BCA) monomer

  • Dextran 70 (stabilizer)

  • Hydrochloric acid (HCl), 0.01 N

  • Sodium hydroxide (B78521) (NaOH), 0.1 N

  • Polysorbate 80 (optional surfactant)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Reaction vessel (e.g., beaker or round-bottom flask)

Procedure:

  • Prepare the polymerization medium by dissolving dextran 70 (e.g., 2% w/v) in 0.01 N HCl solution. If using a surfactant, add polysorbate 80 to the desired concentration (e.g., 0.001% v/v).[1]

  • Place the reaction vessel on a magnetic stirrer and stir the polymerization medium at a constant rate (e.g., 500-800 rpm).[3]

  • Slowly add the BCA monomer (e.g., 1% v/v) dropwise to the stirring polymerization medium.[1]

  • Allow the polymerization to proceed for a set duration (e.g., 4-4.5 hours) at a controlled temperature (e.g., room temperature).[1]

  • Terminate the polymerization by neutralizing the suspension with 0.1 N NaOH to a pH of approximately 5.5-7.0.[1][3]

  • Continue stirring for an additional hour to ensure the complete formation of nanoparticles.[1]

  • The resulting nanoparticle suspension can be purified by methods such as centrifugation or dialysis to remove unreacted monomer and other impurities.

Protocol 2: Characterization of Nanoparticle Size and Polydispersity

A. Dynamic Light Scattering (DLS)

  • Dilute a small aliquot of the nanoparticle suspension in deionized water to an appropriate concentration to avoid multiple scattering effects.

  • Transfer the diluted sample to a suitable cuvette.

  • Place the cuvette in the DLS instrument.

  • Set the measurement parameters (e.g., temperature, scattering angle).

  • Perform the measurement to obtain the Z-average hydrodynamic diameter and the polydispersity index (PDI). A PDI value below 0.2 generally indicates a monodisperse sample.[1]

B. Transmission Electron Microscopy (TEM)

  • Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.

  • Allow the grid to air-dry completely. Negative staining (e.g., with phosphotungstic acid) may be required for better visualization of polymeric nanoparticles.

  • Insert the dried grid into the TEM.

  • Acquire images at different magnifications to observe the morphology and size distribution of the nanoparticles.

  • Use image analysis software to measure the diameter of a significant number of nanoparticles to determine the average size and size distribution.

Visualizations

experimental_workflow cluster_synthesis Nanoparticle Synthesis cluster_characterization Characterization prep_medium Prepare Polymerization Medium (Dextran 70 in HCl) add_monomer Add BCA Monomer (Dropwise with Stirring) prep_medium->add_monomer 1 polymerization Polymerization (4-4.5 hours) add_monomer->polymerization 2 termination Termination (Neutralize with NaOH) polymerization->termination 3 purification Purification (Centrifugation/Dialysis) termination->purification 4 dls Dynamic Light Scattering (DLS) (Size & PDI) purification->dls 5a tem Transmission Electron Microscopy (TEM) (Morphology & Size) purification->tem 5b

Caption: Experimental workflow for this compound nanoparticle synthesis and characterization.

troubleshooting_logic start Experiment Start synthesis Nanoparticle Synthesis start->synthesis characterization Characterization (DLS/TEM) synthesis->characterization issue Issue Detected? characterization->issue aggregation Aggregation? issue->aggregation Yes success Successful Synthesis issue->success No size_issue Inconsistent Size? aggregation->size_issue No check_stabilizer Increase Stabilizer Conc. aggregation->check_stabilizer Yes pdi_issue High PDI? size_issue->pdi_issue No check_temp Control Temperature size_issue->check_temp Yes check_monomer Adjust Monomer Conc. size_issue->check_monomer Also consider check_ph Verify pH pdi_issue->check_ph Yes check_mixing Ensure Homogeneous Mixing pdi_issue->check_mixing Also consider check_stabilizer->synthesis check_ph->synthesis check_temp->synthesis check_monomer->synthesis check_mixing->synthesis

Caption: Troubleshooting workflow for this compound nanoparticle synthesis.

References

Technical Support Center: Managing Foreign Body Reactions to Enbucrilate Implants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with enbucrilate implants. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during in vivo experiments.

Troubleshooting Guide

This section addresses common problems encountered during the in vivo application of this compound implants.

Question 1: My this compound implant shows inconsistent polymerization time in vivo. What could be the cause and how can I troubleshoot this?

Answer: Inconsistent polymerization of this compound in a biological environment is a common challenge. The polymerization is an anionic process initiated by moisture and anions present in tissue fluids.

Possible Causes:

  • Variable Tissue Hydration: The amount of moisture on the tissue surface can vary between animals and even between different locations on the same animal, leading to different polymerization speeds.

  • Blood Contamination: Blood can interfere with the polymerization process.

  • Temperature Differences: The temperature of the tissue and the this compound adhesive can affect the reaction rate.

  • Adhesive Volume: Applying a very large drop of this compound can result in a slower, exothermic reaction, potentially causing tissue damage, while a very thin layer might polymerize too quickly to form a strong bond.[1]

Troubleshooting Steps:

  • Control Surface Moisture: Gently blot the target tissue with sterile gauze to achieve a consistently moist, but not overly wet, surface before applying the this compound.

  • Hemostasis: Ensure adequate hemostasis at the implantation site before applying the adhesive.

  • Standardize Temperature: Allow the this compound applicator to come to room temperature before use.

  • Consistent Application: Use a consistent volume and spread of the adhesive for each application. Practice the application technique to ensure reproducibility.

  • Consider Dilution: In some applications, this compound is mixed with an ethiodized oil to control the polymerization time. Be aware that increasing the dilution will significantly prolong the polymerization time.[1]

Question 2: I am observing weak adhesion of the this compound implant to the target tissue. How can I improve this?

Answer: Weak adhesion can compromise the stability of your implant and affect experimental outcomes.

Possible Causes:

  • Surface Contaminants: The presence of blood, bodily fluids, or other substances on the tissue surface can inhibit proper adhesion.[2]

  • Incomplete Polymerization: If the adhesive does not fully polymerize, it will not achieve its maximum bond strength.

  • Tissue Mobility: Applying the adhesive to a highly mobile tissue area can disrupt the bond before it fully sets.

  • Moisture Barrier: An excessively wet tissue surface can create a barrier that prevents the this compound monomers from making direct contact with the tissue to initiate polymerization.

Troubleshooting Steps:

  • Prepare the Tissue Surface: Ensure the tissue surface is clean and as dry as possible without causing desiccation.

  • Apply Appropriate Pressure: After applying the this compound, use a non-stick instrument to apply gentle, even pressure for a few seconds to ensure close contact between the adhesive and the tissue.

  • Immobilize the Area: If possible, temporarily immobilize the area of application to allow the adhesive to fully cure without mechanical stress.

  • Optimize Adhesive Layer: Apply a thin, even layer of this compound. A thick layer may not cure evenly and can lead to a weaker bond.

Question 3: I am observing a more severe than expected inflammatory reaction to my this compound implant. What are the potential reasons and how can I mitigate this?

Answer: While a foreign body reaction is expected, an excessive inflammatory response can indicate a problem with the implantation procedure or the material itself.

Possible Causes:

  • Degradation Products: this compound (n-butyl-2-cyanoacrylate) degrades into formaldehyde (B43269) and cyanoacetate, which can be cytotoxic and pro-inflammatory if they accumulate at high concentrations.[3] Shorter alkyl chain cyanoacrylates degrade faster, leading to a more intense initial inflammatory reaction.

  • Implant Size and Shape: Larger or irregularly shaped implants with rough surfaces can elicit a more pronounced inflammatory response.

  • Contamination: Bacterial contamination of the implant or the surgical site will lead to a significant inflammatory and immune response.

  • Surgical Trauma: Excessive tissue damage during the implantation procedure can exacerbate the inflammatory response.

Troubleshooting Steps:

  • Use Medical-Grade this compound: Ensure you are using a sterile, medical-grade this compound formulation.

  • Minimize Adhesive Volume: Use the smallest amount of adhesive necessary to achieve the desired outcome to reduce the load of degradation products.

  • Aseptic Technique: Employ strict aseptic surgical techniques to prevent infection.

  • Refine Surgical Procedure: Minimize tissue handling and trauma during the implantation surgery.

  • Consider Animal Model: Be aware that the intensity of the foreign body reaction can vary between different animal species and strains.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the management and assessment of foreign body reactions to this compound implants.

Question 1: What is the typical timeline of a foreign body reaction to an this compound implant?

Answer: The foreign body reaction (FBR) to this compound, as with other biomaterials, follows a characteristic sequence of events:

  • Acute Inflammation (First few days): Immediately after implantation, there is an influx of neutrophils to the site.

  • Chronic Inflammation (Days to weeks): This phase is characterized by the arrival of macrophages, which attempt to phagocytose the implant. Since the implant is too large to be engulfed, macrophages may fuse to form foreign body giant cells (FBGCs) on the surface of the this compound. Lymphocytes and plasma cells are also present.[4][5]

  • Fibrous Capsule Formation (Weeks to months): Fibroblasts are recruited to the site and deposit an extracellular matrix, primarily composed of collagen, to form a fibrous capsule that isolates the implant from the surrounding tissue.[6]

  • Resolution/Maturation: Over a longer period, the inflammatory cell numbers typically decrease, and the fibrous capsule may mature.[4][5] The degradation of this compound is slow, and remnants may be present for an extended period.

Question 2: How can I quantitatively assess the foreign body reaction to my this compound implants?

Answer: Quantitative assessment is crucial for objective evaluation. Here are some key methods:

  • Histomorphometry: This involves the microscopic quantification of various parameters from histological sections of the tissue surrounding the implant.

    • Fibrous Capsule Thickness: Measure the thickness of the collagenous capsule at multiple points around the implant.

    • Inflammatory Cell Counts: Quantify the number of different inflammatory cells (e.g., neutrophils, macrophages, lymphocytes, giant cells) per unit area (e.g., cells/mm²) within the capsule and at the implant-tissue interface.[7]

  • Immunohistochemistry (IHC): Use specific antibodies to identify and quantify different cell types (e.g., CD68 for macrophages, MPO for neutrophils) and markers of inflammation or fibrosis.

  • Cytokine Analysis: Measure the concentration of pro-inflammatory (e.g., TNF-α, IL-1β, IL-6) and anti-inflammatory (e.g., IL-10, TGF-β) cytokines in the tissue exudate around the implant or in systemic circulation (serum/plasma).[8] This can be done using techniques like ELISA or multiplex bead assays.

Quantitative Data Summary

The following tables provide representative quantitative data on the foreign body reaction to n-butyl-2-cyanoacrylate (NBCA) implants in a rat model.

Table 1: Inflammatory Cell Infiltration Following NBCA Implantation in Rats (Cells per High-Power Field) [4][5]

Time PointLymphoplasma Cells (Median, Range)Neutrophils (Median, Range)Multinuclear Giant Cells (Median, Range)
30 Days100 (70-100)2 (2-30)22 (16-34)
90 Days70 (50-80)0 (0-1)20 (13-30)
180 Days50 (40-60)0 (0-2)18 (15-25)
360 Days30 (30-50)0 (0-2)16 (12-22)

Table 2: Fibrous Capsule Thickness Around NBCA Implants in Rats (µm) [9]

Time PointFibrous Capsule Thickness (Median, Range)
30 Days338 (276-514)
90 Days307 (217-510)
180 Days291 (217-482)
360 Days266 (210-415)

Table 3: Representative Cytokine Profile in Exudate at Biomaterial Implant Site (pg/mL) (Data are illustrative based on typical foreign body reactions)[8]

CytokineDay 4 (Mean ± SEM)Day 7 (Mean ± SEM)Day 14 (Mean ± SEM)
Pro-inflammatory
IL-1β150 ± 30100 ± 2050 ± 10
IL-6800 ± 150500 ± 100200 ± 50
TNF-α400 ± 80250 ± 50100 ± 20
Anti-inflammatory
IL-1050 ± 1080 ± 15120 ± 25
TGF-β200 ± 40300 ± 60400 ± 80
Macrophage Fusion
IL-420 ± 530 ± 850 ± 10
IL-1340 ± 860 ± 1280 ± 15

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the biocompatibility of this compound implants.

Protocol 1: Subcutaneous Implantation of this compound in a Mouse Model

This protocol describes a standard procedure for implanting this compound subcutaneously in mice to study the local tissue reaction.[10][11][12]

Materials:

  • This compound adhesive in a sterile applicator

  • 8-12 week old mice (e.g., C57BL/6)

  • Anesthetic (e.g., isoflurane)

  • Analgesic (e.g., buprenorphine)

  • Electric razor or depilatory cream

  • Surgical scrubs (e.g., povidone-iodine and 70% ethanol)

  • Sterile surgical instruments (scalpel, forceps, scissors)

  • Wound closure materials (sutures or wound clips)

  • Sterile gauze

Procedure:

  • Animal Preparation: Anesthetize the mouse using isoflurane. Administer a pre-operative analgesic. Shave the dorsal surface and sterilize the surgical site with alternating scrubs of povidone-iodine and 70% ethanol (B145695).

  • Incision: Make a small (~1 cm) full-thickness skin incision on the dorsal midline.

  • Subcutaneous Pocket Formation: Using blunt dissection with forceps, create a subcutaneous pocket on one side of the incision.

  • This compound Implantation: Carefully apply a standardized volume (e.g., 50 µL) of this compound into the subcutaneous pocket, ensuring it does not spill out of the incision.

  • Wound Closure: Close the skin incision using sutures or wound clips.

  • Post-operative Care: Monitor the animal during recovery from anesthesia. Provide post-operative analgesia as required and monitor the surgical site for signs of infection or distress.

  • Tissue Harvest: At predetermined time points (e.g., 3, 7, 14, 28 days), euthanize the mice and carefully excise the this compound implant along with the surrounding skin and subcutaneous tissue.

Protocol 2: Histological Evaluation of Foreign Body Reaction

This protocol details the processing of explanted tissues for microscopic examination.

Materials:

  • Excised tissue samples

  • 10% neutral buffered formalin

  • Ethanol series (70%, 80%, 95%, 100%)

  • Xylene

  • Paraffin (B1166041) wax

  • Microtome

  • Glass microscope slides

  • Hematoxylin and Eosin (H&E) stain

  • Masson's Trichrome stain

  • Mounting medium and coverslips

Procedure:

  • Fixation: Immediately place the excised tissue in 10% neutral buffered formalin for at least 24 hours.

  • Tissue Processing:

    • Dehydration: Sequentially immerse the tissue in increasing concentrations of ethanol to remove water.

    • Clearing: Immerse the tissue in xylene to remove the ethanol.

    • Infiltration: Place the tissue in molten paraffin wax to allow the wax to infiltrate the tissue.

  • Embedding: Embed the wax-infiltrated tissue in a paraffin block.

  • Sectioning: Using a microtome, cut thin sections (e.g., 5 µm) of the tissue block and float them onto a warm water bath.

  • Mounting: Mount the tissue sections onto glass microscope slides and allow them to dry.

  • Staining:

    • H&E Staining: Deparaffinize and rehydrate the sections. Stain with Hematoxylin (stains nuclei blue/purple) and Eosin (stains cytoplasm and extracellular matrix pink/red). This allows for visualization of overall tissue morphology and inflammatory cell infiltration.

    • Masson's Trichrome Staining: This stain is used to visualize collagen fibers (stains blue), which is useful for assessing the fibrous capsule. Nuclei are stained black, and cytoplasm is stained red.

  • Coverslipping: Dehydrate the stained slides and mount a coverslip using a permanent mounting medium.

  • Microscopic Analysis: Examine the slides under a light microscope for histomorphometric analysis.

Protocol 3: In Vitro Cytotoxicity Assessment - LDH Assay

The Lactate Dehydrogenase (LDH) assay is a colorimetric method to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.[13]

Materials:

  • This compound

  • Fibroblast cell line (e.g., L929)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Cell Seeding: Seed fibroblasts into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Preparation of this compound Extracts:

    • Polymerize a known amount of this compound under sterile conditions.

    • Incubate the polymerized this compound in cell culture medium for a specified period (e.g., 24 hours) to create an extract containing any leachable substances.

  • Cell Treatment: Remove the culture medium from the cells and replace it with different concentrations of the this compound extract. Include a positive control (cells treated with a lysis buffer) and a negative control (cells in fresh medium).

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, 72 hours).

  • LDH Measurement:

    • Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

    • Add the LDH reaction mixture from the kit to each well.

    • Incubate at room temperature, protected from light, for the time specified in the kit protocol (usually around 30 minutes).

    • Add the stop solution.

  • Data Acquisition: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.

  • Calculation of Cytotoxicity: Calculate the percentage of cytotoxicity for each extract concentration relative to the positive and negative controls.

Visualizations

Diagram 1: Experimental Workflow for Assessing this compound Biocompatibility

G cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment cluster_2 Overall Biocompatibility Evaluation a Prepare this compound Extracts b Cytotoxicity Assays (LDH, MTT) a->b c Data Analysis: Cell Viability b->c i Integrate In Vitro and In Vivo Data c->i d Subcutaneous Implantation in Animal Model e Tissue Harvest at Time Points d->e f Histological Processing e->f h Cytokine Analysis e->h g Histomorphometric Analysis f->g g->i h->i j Risk Assessment of Foreign Body Reaction i->j

Caption: Workflow for biocompatibility testing of this compound implants.

Diagram 2: Signaling Pathway of Foreign Body Reaction to this compound

G cluster_0 Initiation Phase cluster_1 Cellular Recognition and Activation cluster_2 Inflammatory and Fibrotic Response A This compound Implant B Protein Adsorption (Vroman Effect) A->B C Macrophage Recognition (e.g., via Integrins) B->C D Signal Transduction Cascades C->D E NF-κB & MAPK Pathways D->E F Pro-inflammatory Cytokine Release (TNF-α, IL-1β, IL-6) E->F G M1 Macrophage Polarization F->G H Recruitment of More Immune Cells F->H J Fibroblast Recruitment & Activation F->J I Foreign Body Giant Cell Formation G->I K Fibrous Capsule Formation (Collagen Deposition) J->K

Caption: Key signaling events in the foreign body reaction to this compound.

Diagram 3: Troubleshooting Logic for Weak this compound Adhesion

G Start Start: Weak Adhesion Observed Q1 Is the tissue surface excessively wet? Start->Q1 A1_Yes Gently blot tissue to a moist state Q1->A1_Yes Yes Q2 Is there blood or fluid contamination? Q1->Q2 No A1_Yes->Q2 A2_Yes Achieve hemostasis and clean the surface Q2->A2_Yes Yes Q3 Is the adhesive application technique consistent? Q2->Q3 No A2_Yes->Q3 A3_No Standardize volume and apply a thin, even layer Q3->A3_No No End Adhesion Improved Q3->End Yes A3_No->End

Caption: A logical guide to troubleshooting poor this compound adhesion.

References

troubleshooting enbucrilate applicator clogging during surgery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of enbucrilate applicators in surgical settings. The information is tailored for researchers, scientists, and drug development professionals to mitigate issues such as applicator clogging during surgical procedures.

Troubleshooting Guide: Intraoperative this compound Applicator Clogging

Issue: The this compound applicator has become clogged during a surgical procedure, and the adhesive will not dispense.

Immediate Action Plan:

  • Assess the Clog: Gently attempt to express a small amount of adhesive. Do not apply excessive force, as this can damage the applicator or lead to uncontrolled expulsion of the adhesive.

  • Check for External Blockage: Visually inspect the applicator tip for any solidified adhesive that may be easily removable with sterile gauze.

  • Attempt to Clear the Tip (If feasible and sterile): If a small amount of polymerized material is visible at the very tip, it may be possible to gently remove it with a sterile instrument. This should be done with extreme caution to avoid further compaction of the clog.

  • Do Not Attempt to Flush with Solvents: The use of solvents such as acetone (B3395972) is not appropriate in a sterile surgical field.

  • Replace the Applicator: If the clog cannot be cleared immediately and safely, the most reliable and sterile-conscious solution is to discard the current applicator and open a new one.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound applicator clogging?

A1: this compound applicator clogging is primarily due to premature polymerization of the adhesive within the applicator tip. The main triggers for this are:

  • Moisture: this compound and other cyanoacrylates undergo rapid anionic polymerization in the presence of weak bases, including moisture from the air or contact with tissues and bodily fluids.[1]

  • Biological Catalysts: Contact with blood and other bodily fluids can accelerate the polymerization process. Blood products, in particular, increase the polymerization rate, with the order from slowest to fastest being plasma, platelets, red blood cells (RBCs), and lysed RBCs.[2]

  • Temperature: Higher temperatures can speed up the curing process of cyanoacrylates.[1]

  • Contamination: The presence of basic residues on the applicator can initiate polymerization.

Q2: How can our surgical team prevent applicator clogging?

A2: Proactive measures are the most effective way to prevent clogging:

  • Proper Storage: Store unopened this compound applicators in a cool, dry place away from direct sunlight and heat sources to maintain stability.

  • Minimize Idle Time: Once activated, use the applicator promptly. Avoid long pauses between applications, as this allows moisture in the air to initiate polymerization in the tip.

  • Avoid Contact with Bodily Fluids: Do not touch the applicator tip directly to blood or other fluids on the tissue surface. Instead, apply the adhesive slightly above the surface and allow it to spread.

  • Wipe the Tip (If Applicable): If the manufacturer's instructions permit, wiping the tip with a sterile, dry gauze after each application can help prevent the buildup of adhesive that can polymerize upon exposure to air.

Q3: What should I do if the applicator clogs mid-procedure?

A3: The recommended course of action is to replace the applicator. Attempting to clear a clog in a sterile field can be time-consuming and may compromise sterility. Having backup applicators readily available is the best practice.

Q4: Is there a way to dissolve a clog during surgery?

A4: No, there is no safe and sterile way to dissolve an this compound clog during surgery. Solvents that can dissolve cyanoacrylates, such as acetone, are not biocompatible and cannot be used in a sterile field.

Quantitative Data Summary

The following table summarizes key quantitative data related to the properties and polymerization of this compound and similar cyanoacrylate adhesives.

ParameterValue/RangeConditionsSource
Viscosity 5-30 centipoise (preferable)At 25°C[3]
Polymerization Time (in contact with blood substitute) ~21.8 seconds (for 1 mm polymerization of a 50% mixture)In vitro[4]
Polymerization Time (in lymph) 14 seconds to over 40 minutesVaries with iodized oil and triglyceride concentration[5]
Effect of Temperature on Viscosity Viscosity at 60°C is 4-5 times lower than at 4°CIn vitro
Effect of Biological Catalysts on Polymerization Rate Live endothelium can double the rate of polymerizationIn vitro[2]

Experimental Protocols

Protocol for Viscosity Measurement of this compound Adhesive

This protocol is adapted from standard methods for measuring the viscosity of adhesives.

Objective: To determine the viscosity of this compound adhesive under controlled conditions.

Materials:

  • This compound adhesive

  • Brookfield viscometer or similar rotational viscometer

  • Temperature-controlled water bath

  • Spindle appropriate for the expected viscosity range

  • Sample container

  • Timer

  • Personal protective equipment (gloves, safety glasses)

Methodology:

  • Temperature Conditioning: Bring the this compound sample and the viscometer spindle to a constant temperature of 25°C ± 0.5°C using a water bath.

  • Sample Preparation: Carefully dispense the this compound adhesive into the sample container, avoiding the introduction of air bubbles.

  • Instrument Setup: Attach the selected spindle to the viscometer.

  • Measurement:

    • Immerse the spindle into the adhesive sample up to the marked level.

    • Begin rotation of the spindle at a specified speed.

    • Allow the reading to stabilize before recording the viscosity value in centipoise (cP).

    • Take multiple readings to ensure accuracy.

  • Data Recording: Record the viscosity, temperature, spindle type, and rotational speed.

Visualizations

TroubleshootingWorkflow start Applicator Clogged assess_clog Gently attempt to express adhesive start->assess_clog is_blocked Is the tip visibly blocked? assess_clog->is_blocked clear_tip Attempt to clear with sterile instrument is_blocked->clear_tip Yes replace_applicator Discard and use new applicator is_blocked->replace_applicator No is_cleared Is the clog cleared? clear_tip->is_cleared is_cleared->replace_applicator No continue_procedure Continue Procedure is_cleared->continue_procedure Yes

Caption: Troubleshooting workflow for a clogged this compound applicator.

PolymerizationFactors This compound This compound Monomer polymerization Premature Polymerization (Clogging) This compound->polymerization moisture Moisture (Air/Tissue) moisture->polymerization blood Blood/Bodily Fluids blood->polymerization temperature Elevated Temperature temperature->polymerization contamination Basic Contaminants contamination->polymerization

Caption: Factors leading to premature this compound polymerization.

References

Technical Support Center: Enhancing the Flexibility of Polymerized Enbucrilate Films

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address the challenge of brittleness in polymerized enbucrilate films.

Troubleshooting Guide: Film Brittleness and Cracking

This guide addresses the common issue of this compound films cracking or exhibiting excessive rigidity, providing potential causes and actionable solutions.

Problem: My polymerized this compound film is brittle and cracks upon handling or flexing.

Potential CauseDescriptionRecommended Solutions
Inherent Polymer Rigidity Poly(this compound), like other poly(alkyl cyanoacrylates), forms a rigid, glassy polymer chain structure at room temperature, making it inherently brittle.[1]1. Incorporate Plasticizers: Add small, non-volatile molecules like triethyl citrate (B86180) or tributyl citrate to the monomer formulation. These molecules position themselves between polymer chains, increasing intermolecular space and allowing chains to slide past one another more easily, thus enhancing flexibility.[2][3][4] 2. Introduce Nanoparticles: Disperse nanoparticles (e.g., rubber particles, silica) into the this compound monomer. During polymerization, these particles act as stress absorbers and prevent crack propagation.[1][5][6] 3. Consider Copolymerization: Synthesize copolymers by introducing other monomers with more flexible chain structures during the polymerization process.[7]
Suboptimal Polymerization Conditions The speed and nature of anionic polymerization are highly sensitive to environmental factors.1. Control Moisture: Polymerization is initiated by moisture.[8] Excessively rapid polymerization due to high humidity can create internal stresses. Conduct experiments in a controlled humidity environment. 2. Optimize Temperature: Low temperatures can result in incomplete polymerization or a more crystalline, brittle structure. Ensure the polymerization temperature is appropriate for the formulation.[9][10]
Material Degradation The this compound monomer can degrade or prematurely polymerize if stored improperly, leading to a weaker, more brittle final film.1. Use Fresh Monomer: Ensure the this compound monomer is within its shelf life and has been stored according to the manufacturer's instructions (typically in a cool, dark, dry place).[11] 2. Avoid Contamination: Contaminants can act as uncontrolled initiators, leading to poor quality polymer. Ensure all glassware and equipment are scrupulously clean and dry.[9]
High Internal Stress Stresses can be introduced during the film casting and curing process, especially if the film shrinks significantly upon solvent evaporation or polymerization.1. Slow Curing/Drying: If using a solvent, allow it to evaporate slowly and evenly. A rapid process can induce stress. 2. Annealing: For some polymer systems, carefully heating the film below its degradation temperature (annealing) can relieve internal stresses.

Frequently Asked Questions (FAQs)

Q1: How can I quantitatively measure the improvement in my film's flexibility?

A1: Three primary methods are recommended:

  • Tensile Testing: This is a fundamental materials science test that pulls a film specimen until it breaks.[12] Key parameters to measure are Tensile Strength (the force required to break the film), Elongation at Break (the percentage the film stretches before breaking), and Modulus of Elasticity (a measure of stiffness).[13][14] A more flexible film will exhibit a higher elongation at break and a lower modulus.

  • Mandrel Bend Test: This test involves bending the film over a series of cylindrical rods (mandrels) of progressively smaller diameters.[15][16] The flexibility is determined by the smallest diameter mandrel the film can be bent over without cracking or delaminating.[15][16]

  • Dynamic Mechanical Analysis (DMA): DMA is a highly sensitive technique that measures the viscoelastic properties of the polymer.[17][18] It provides the storage modulus (elastic response) and tan delta (a measure of energy dissipation or damping). A key output is the glass transition temperature (Tg), the temperature at which the polymer transitions from a rigid, glassy state to a more rubbery, flexible state.[19] Adding plasticizers will lower the Tg, providing quantitative proof of increased flexibility at a given temperature.

Q2: What are plasticizers and how do they work?

A2: Plasticizers are additives that increase the flexibility and durability of a material.[4] They are typically small, organic molecules that do not evaporate easily.[3] They work by embedding themselves between the long polymer chains. This spacing reduces the cohesive intermolecular forces, allowing the polymer chains to move and slide past one another more freely, which lowers the material's glass transition temperature (Tg) and elastic modulus.[2][3] For biomedical applications, biocompatible plasticizers such as triethyl citrate (TEC) and tributyl citrate (TBC) are commonly used.[2]

Q3: How do nanoparticles improve the toughness of a brittle polymer?

A3: Nanoparticles enhance mechanical properties through several mechanisms.[20] Their high surface area allows for strong interaction with the polymer matrix, which helps in efficient load transfer from the polymer to the stronger nanoparticles.[6] When a crack begins to form, the nanoparticles can deflect the crack's path, bridge the crack to hold it together, or absorb the fracture energy, all of which prevent the crack from propagating and causing catastrophic failure.[6] This results in a material that is not only stronger but also tougher and more resistant to impact.[5]

Q4: Will modifying the film's flexibility affect its biocompatibility or degradation profile?

A4: Yes, it is highly likely. While this compound itself has a history of use as a surgical adhesive, any additive must be evaluated independently and within the final formulation.[8][21]

  • Biocompatibility: Plasticizers or other additives may leach out of the polymer film over time, and these leached substances could be cytotoxic.[22] Therefore, any new formulation must undergo rigorous cytotoxicity testing (e.g., using ISO 10993 standards).[23][24]

  • Degradation: The degradation of poly(this compound) can occur via hydrolysis of the ester bond or a reverse Knoevenagel reaction that produces formaldehyde.[25] The presence of plasticizers can alter the rate of water uptake and change the degradation kinetics. Nanoparticles can also influence the degradation profile by either creating more surface area for hydrolysis or by acting as a barrier.

Data Presentation: Effect of Plasticizers on Film Flexibility

The following table provides an illustrative example of how different concentrations of a biocompatible plasticizer, Triethyl Citrate (TEC), might affect the mechanical properties of a polymerized this compound film.

FormulationPlasticizer (TEC) % (w/w)Tensile Modulus (MPa)Elongation at Break (%)
Control0%15005%
Test 15%110025%
Test 210%75060%
Test 315%400110%

Note: Data are representative and intended for illustrative purposes. Actual results will vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: Tensile Strength Testing of Thin Films (Adapted from ASTM D882)

This protocol determines the tensile strength, elongation at break, and modulus of elasticity of this compound films.[13][26]

  • Specimen Preparation:

    • Cast this compound films of uniform thickness (ideally < 1 mm).[13]

    • Using a precision cutter, cut rectangular specimens. A typical dimension is 12.7 mm in width and 76 mm in length.[14]

    • Ensure the edges are free of nicks or tears, as these can cause premature failure.[26]

    • Measure the thickness at five points along the gauge length and the width at three points; use the average values for cross-sectional area calculation.

    • Condition specimens at a controlled temperature and humidity (e.g., 23°C, 50% RH) for at least 24 hours.

  • Apparatus:

    • Universal Testing Machine (UTM) equipped with a suitable load cell.

    • Grips designed for thin films to prevent slippage and stress concentration.

    • Extensometer (or use machine grip separation) to measure elongation.

  • Procedure:

    • Set the initial grip separation (gauge length), for example, to 25 mm.

    • Mount the specimen in the grips, ensuring it is vertically aligned and not under tension.

    • Set the rate of grip separation (crosshead speed). For rigid materials like unmodified this compound, a slower speed (e.g., 2.5 mm/min) is appropriate. For more flexible films, a faster speed may be used as per the standard.[26]

    • Initiate the test and record the force and elongation data until the specimen breaks.

    • Test at least five specimens per formulation.

  • Calculations:

    • Tensile Strength (MPa): Maximum load (N) / Original cross-sectional area (mm²).

    • Elongation at Break (%): (Increase in length at break / Initial gauge length) x 100.

    • Modulus of Elasticity (MPa): Calculated from the initial, linear slope of the stress-strain curve.

Protocol 2: Mandrel Bend Flexibility Test (Adapted from ASTM D4338)

This protocol assesses the flexibility of a film by its ability to resist cracking when bent around a cylindrical mandrel.[15][16]

  • Specimen Preparation:

    • Prepare film specimens of uniform thickness, typically cast on a flexible, non-adherent substrate.

    • Cut specimens into strips (e.g., 25 mm x 75 mm).

  • Apparatus:

    • A set of cylindrical mandrels of various, specified diameters (e.g., from 25 mm down to 2 mm).

    • A clamping device to hold the specimen.

  • Procedure:

    • Condition the specimens at the desired testing temperature and humidity for 24 hours.[15]

    • Start with the largest diameter mandrel.

    • Secure the specimen and bend it 180° around the mandrel over a period of 1 second, with the this compound film on the outer side of the bend.[16]

    • Visually inspect the bent area for any signs of cracking, crazing, or delamination from the substrate.

    • If no failure is observed, repeat the test with a new specimen on the next smaller mandrel.[16]

    • Continue this process until film failure is observed.

  • Result Interpretation:

    • The result is reported as the smallest mandrel diameter at which the film did not fail. A smaller diameter indicates greater flexibility.

Visualizations

experimental_workflow formulation Monomer Formulation (this compound + Additives) mixing Mixing & Degassing formulation->mixing casting Film Casting (e.g., Knife-over-roll) mixing->casting curing Curing / Polymerization (Controlled Temp/Humidity) casting->curing prep Specimen Preparation (Cutting to ASTM standards) curing->prep testing Flexibility Testing prep->testing tensile Tensile Test (ASTM D882) testing->tensile mandrel Mandrel Bend Test (ASTM D4338) testing->mandrel dma Dynamic Mechanical Analysis (DMA) testing->dma analysis Data Analysis & Comparison tensile->analysis mandrel->analysis dma->analysis

Caption: Experimental workflow for preparing and testing this compound films.

logical_relationships cluster_levers Modification Strategies cluster_mechanisms Physical Mechanisms flex Improved Film Flexibility plast Plasticizers (e.g., TEC, TBC) friction Reduced Inter-chain Friction plast->friction tg Lowered Glass Transition (Tg) plast->tg nano Nanoparticles (e.g., Rubber, Silica) cracks Inhibited Crack Propagation nano->cracks copoly Copolymerization chains Increased Chain Mobility copoly->chains friction->chains tg->chains cracks->flex chains->flex

Caption: Factors influencing the flexibility of polymerized this compound films.

degradation_pathway poly Poly(this compound) Chain hydrolysis Ester Hydrolysis (Enzymatic or Aqueous) poly->hydrolysis reverse_k Reverse Knoevenagel Condensation poly->reverse_k prod1 Poly(cyanoacrylic acid) + Butanol hydrolysis->prod1 prod2 Formaldehyde + Cyanoacetate-terminated polymer reverse_k->prod2 biocompat Biocompatibility Concerns prod2->biocompat

Caption: Simplified degradation pathways for poly(alkyl cyanoacrylates).

References

Technical Support Center: Controlling the In Vivo Degradation Rate of Enbucrilate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with enbucrilate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at controlling the in vivo degradation rate of this compound-based biomaterials.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments, offering potential causes and solutions.

Issue Potential Cause(s) Recommended Solution(s)
Rapid Degradation of this compound Implants 1. High Hydrolytic Environment: The physiological environment is aqueous, and this compound degrades via hydrolysis. Areas with high fluid turnover may accelerate degradation. 2. Enzymatic Activity: Esterase enzymes present in tissues can catalyze the hydrolysis of the ester bonds in the this compound polymer, accelerating its degradation.[1] 3. Formulation Choice: Pure this compound may have a faster degradation profile than desired for long-term applications.1. Modify the Formulation: Consider copolymerizing this compound with other monomers, such as methyl methacrylate (B99206) (MMA), to create a more stable polymer backbone that is less susceptible to rapid hydrolysis. 2. Control Surface Area: The geometry and porosity of the implant can influence the surface area exposed to the biological environment. A less porous, lower surface area implant may degrade more slowly. 3. Incorporate Stabilizing Agents: Investigate the inclusion of biocompatible stabilizing agents or coatings that can modulate the access of water and enzymes to the this compound polymer.
Inconsistent Degradation Rates Between Batches 1. Variation in Polymer Molecular Weight: The polymerization process of this compound can be sensitive to initiators and reaction conditions, leading to batch-to-batch variations in molecular weight. Lower molecular weight polymers may degrade faster. 2. Inconsistent Formulation Composition: If preparing copolymers or blends, slight variations in the monomer ratios or mixing conditions can lead to different degradation kinetics. 3. Sterilization Method: Certain sterilization methods, such as gamma irradiation, can induce chain scission in polymers, affecting their degradation profile.1. Characterize Each Batch: Routinely measure the molecular weight and polydispersity of your this compound polymer using techniques like Gel Permeation Chromatography (GPC). 2. Standardize Formulation Protocol: Implement and strictly adhere to a detailed Standard Operating Procedure (SOP) for the synthesis and formulation of your this compound-based materials. 3. Validate Sterilization Method: Assess the impact of your chosen sterilization method on the molecular weight and degradation properties of the final product. Consider alternative methods like ethylene (B1197577) oxide sterilization if significant degradation is observed.
Poor Correlation Between In Vitro and In Vivo Degradation 1. Lack of Enzymatic Activity in Vitro: Standard in vitro degradation studies in phosphate-buffered saline (PBS) do not account for the catalytic effect of enzymes present in vivo.[1] 2. Simplified In Vitro Environment: The in vivo environment is complex, with dynamic fluid flow, mechanical stresses, and cellular interactions that are not replicated in a static in vitro setup. In vivo degradation is often faster than in vitro degradation.[2] 3. Inflammatory Response: The foreign body response to an implant can create a localized microenvironment with a lower pH and a higher concentration of degradative enzymes, accelerating degradation.1. Use Enzyme-Containing Media: For in vitro studies, supplement the degradation medium with relevant enzymes, such as esterases, to better mimic the in vivo enzymatic degradation.[3][4] 2. Employ Dynamic In Vitro Models: Consider using bioreactors or microfluidic systems that can simulate physiological flow and mechanical conditions. 3. Conduct Pilot In Vivo Studies: Short-term pilot studies in animal models can provide more accurate preliminary data on in vivo degradation rates to better inform the design of long-term studies.
Difficulty in Fabricating this compound Nanoparticles with a Controlled Degradation Profile 1. Polymerization Control: The rapid and exothermic nature of this compound polymerization can make it challenging to control nanoparticle size and molecular weight, both of which influence degradation. 2. Surfactant Choice: The type and concentration of surfactant used during nanoparticle synthesis can affect particle stability and surface properties, which in turn can influence interactions with the biological environment and degradation. 3. Drug Encapsulation: The physicochemical properties of an encapsulated drug and its interaction with the polymer matrix can alter the degradation kinetics of the nanoparticles.1. Optimize Polymerization Method: Explore different polymerization techniques, such as emulsion or interfacial polymerization, and carefully control parameters like monomer concentration, initiator concentration, and temperature to achieve desired nanoparticle characteristics. 2. Screen Surfactants: Experiment with a range of biocompatible surfactants to find the optimal formulation for stable nanoparticle formation and desired degradation behavior. 3. Evaluate Drug-Polymer Interactions: Assess the impact of drug loading on nanoparticle degradation through in vitro release and degradation studies. Adjust the formulation as needed to achieve the desired release profile.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of this compound degradation in vivo?

A1: The in vivo degradation of this compound, a poly(n-butyl cyanoacrylate), primarily occurs through two mechanisms:

  • Hydrolysis: The ester bonds in the polymer backbone are susceptible to cleavage by water molecules in the physiological environment. This process is influenced by the local pH.

  • Enzymatic Degradation: Esterase enzymes present in tissues can catalyze the hydrolysis of the ester linkages, significantly accelerating the degradation process compared to simple hydrolysis.[1]

Q2: How does the alkyl chain length of cyanoacrylate adhesives affect their degradation rate?

A2: Generally, cyanoacrylates with shorter alkyl chains degrade more rapidly and can elicit a more pronounced inflammatory response due to the faster release of degradation products.[1] Longer-chain cyanoacrylates, like octyl cyanoacrylate, are degraded more slowly in vivo.[5] While this compound is n-butyl cyanoacrylate, this principle suggests that the choice of monomer is a key factor in determining the degradation rate.

Q3: Can copolymerization be used to control the degradation rate of this compound?

A3: Yes, copolymerization is a promising strategy to control the degradation rate. By incorporating other monomers into the polymer chain, you can alter the polymer's susceptibility to hydrolysis and enzymatic attack. For instance, creating copolymers of this compound with more stable monomers can slow down the degradation process. The composition of the copolymer can greatly affect the degradation rate.[6]

Q4: What is the role of porosity in the degradation of this compound implants?

A4: The porosity of an this compound implant significantly influences its degradation rate. A higher porosity increases the surface area-to-volume ratio, allowing for greater penetration of water and enzymes into the implant matrix. This increased access to the polymer chains generally leads to a faster degradation rate. Conversely, a dense, non-porous implant will primarily degrade from the surface, resulting in a slower degradation profile.

Q5: How can I quantitatively measure the in vivo degradation of this compound?

A5: Quantifying the in vivo degradation of this compound typically involves a combination of techniques:

  • Implant Retrieval and Analysis: At predefined time points, the implant is explanted from the animal model. The remaining mass and molecular weight of the polymer are measured and compared to the initial values.

  • Histological Evaluation: The tissue surrounding the implant is examined histologically to assess the host response and the physical breakdown of the implant.[7][8] This can provide qualitative and semi-quantitative information about the degradation process.

  • Micro-computed Tomography (micro-CT): For larger implants, micro-CT can be used to non-invasively monitor changes in implant volume and density over time in vivo.[7]

  • Radiolabeling: While more complex, radiolabeling the this compound polymer can allow for the tracking of its degradation products throughout the body.

Experimental Protocols

1. General Protocol for In Vivo Evaluation of this compound Implant Degradation

This protocol provides a general framework for assessing the in vivo degradation of an this compound-based implant in a rodent model.

  • Materials:

    • Sterile this compound-based implants of defined geometry and weight.

    • Surgical instruments.

    • Anesthesia and analgesics for the animal model.

    • Suture materials.

    • Phosphate-buffered saline (PBS).

    • Tissue fixation and processing reagents (e.g., formalin, paraffin).

  • Procedure:

    • Anesthetize the animal according to the approved institutional animal care and use committee (IACUC) protocol.

    • Prepare the surgical site by shaving and disinfecting the skin.

    • Create a subcutaneous pocket through a small incision.

    • Implant the sterile this compound-based material into the pocket.

    • Close the incision with sutures.

    • Administer post-operative analgesics as required.

    • At predetermined time points (e.g., 1, 4, 8, 12 weeks), euthanize a cohort of animals.

    • Carefully explant the implant and the surrounding tissue capsule.

    • Gently clean the explanted implant of any adherent tissue, rinse with PBS, and dry to a constant weight to determine mass loss.

    • Analyze the molecular weight of the remaining polymer using GPC.

    • Fix the surrounding tissue in formalin for histological processing (e.g., H&E staining) to evaluate the tissue response and implant degradation.[7]

2. General Protocol for In Vitro Enzymatic Degradation Assay

This protocol outlines a method to assess the enzymatic degradation of this compound in a controlled laboratory setting.

  • Materials:

    • This compound polymer films or nanoparticles of known weight.

    • Phosphate-buffered saline (PBS), pH 7.4.

    • Esterase enzyme (e.g., porcine liver esterase).

    • Incubator at 37°C.

    • Microplate reader or other analytical instrument to measure degradation products.

  • Procedure:

    • Prepare a stock solution of the esterase enzyme in PBS.

    • Place the this compound samples into the wells of a sterile multi-well plate.

    • Add the enzyme solution to the sample wells. Use PBS without the enzyme as a control.

    • Incubate the plate at 37°C with gentle agitation.

    • At specified time intervals, collect aliquots of the supernatant.

    • Quantify the degradation products in the supernatant. This can be done by measuring the release of a specific degradation product using a suitable analytical technique (e.g., HPLC) or by using a colorimetric assay that detects a byproduct of ester bond cleavage.

    • At the end of the experiment, carefully retrieve the remaining polymer, wash with deionized water, dry to a constant weight, and measure the mass loss.

Visualizations

Degradation_Control_Workflow cluster_formulation Formulation Strategy cluster_characterization Characterization cluster_analysis Analysis & Optimization This compound Monomer This compound Monomer Polymerization Polymerization This compound Monomer->Polymerization Blending Blending Polymerization->Blending Co-monomer Co-monomer Co-monomer->Polymerization Copolymerization Plasticizer Plasticizer Plasticizer->Blending This compound Formulation This compound Formulation Blending->this compound Formulation In Vitro Degradation In Vitro Degradation This compound Formulation->In Vitro Degradation In Vivo Implantation In Vivo Implantation This compound Formulation->In Vivo Implantation Analysis Analysis In Vitro Degradation->Analysis In Vivo Implantation->Analysis Controlled Degradation Rate Controlled Degradation Rate Analysis->Controlled Degradation Rate Iterative Refinement Iterative Refinement Analysis->Iterative Refinement Formulation Strategy Formulation Strategy Iterative Refinement->Formulation Strategy

Caption: Workflow for developing this compound formulations with a controlled degradation rate.

Degradation_Factors cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors This compound Degradation Rate This compound Degradation Rate Molecular Weight Molecular Weight Molecular Weight->this compound Degradation Rate Copolymer Composition Copolymer Composition Copolymer Composition->this compound Degradation Rate Porosity Porosity Porosity->this compound Degradation Rate Enzymatic Activity Enzymatic Activity Enzymatic Activity->this compound Degradation Rate pH pH pH->this compound Degradation Rate Mechanical Stress Mechanical Stress Mechanical Stress->this compound Degradation Rate

Caption: Key factors influencing the in vivo degradation rate of this compound.

References

techniques for uniform application of enbucrilate adhesive

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Enbucrilate Adhesive

This technical support center provides researchers, scientists, and drug development professionals with essential information for the uniform application of this compound adhesive.

Frequently Asked Questions (FAQs)

Q1: What is this compound adhesive?

A1: this compound, also known as n-butyl cyanoacrylate, is a tissue adhesive that polymerizes rapidly in the presence of moisture to form a strong bond.[1][2] It is commonly used in various surgical and research applications for wound closure and tissue bonding.[1][3][4]

Q2: What are the best practices for preparing a substrate for this compound application?

A2: Proper surface preparation is critical for optimal adhesion. Key steps include:

  • Cleaning the Substrate: Ensure the surface is free of any debris, oils, or foreign materials.[5][6]

  • Hemostasis: The surface must be completely dry, as the adhesive will not adhere to wet or bleeding surfaces.[7][8]

  • Approximation of Edges: For tissue bonding, ensure the edges are well-approximated and without tension before applying the adhesive.[5][8]

Q3: How can I achieve a uniform layer of the adhesive?

A3: To achieve a uniform application, apply the adhesive in a thin, even layer using a sterile applicator.[5] Avoid applying excessive pressure, which can separate the edges of the substrate.[5] For larger areas, multiple thin layers are more effective than a single thick layer.[7]

Q4: What factors influence the polymerization time of this compound?

A4: The polymerization of this compound is an anionic polymerization process initiated by weak bases or moisture.[2] Several factors can affect the polymerization time, including:

  • Moisture: The presence of moisture on the substrate or in the environment will initiate polymerization.[2]

  • Temperature and pH: Higher temperatures and higher pH levels can increase the rate of polymerization.[9]

  • Biological Catalysts: Contact with blood products or live endothelium can significantly accelerate polymerization.[9]

Q5: How should this compound adhesive be stored?

A5: Proper storage is crucial to prevent premature polymerization. It is recommended to store this compound in a cool, dry place. For long-term storage, refrigeration at -20°C is often advised, with shorter-term storage at -80°C for solutions in solvent.[10] Always refer to the manufacturer's specific storage instructions.

Troubleshooting Guide

Issue 1: Premature Polymerization of the Adhesive

  • Probable Cause:

    • Contact with moisture or ionic solutions like saline before application.[11]

    • High humidity or temperature in the working environment.[2]

    • Suboptimal mixture of components if using a formulation with other agents like Lipiodol.[9][11]

  • Suggested Solution:

    • Ensure the substrate is completely dry before application.[7]

    • In a clinical research setting involving catheters, flush with a non-ionic solution like 5% dextrose instead of saline to prevent polymerization within the delivery system.[11]

    • Control the ambient temperature and humidity where possible.[2]

Issue 2: Weak Adhesive Bond or Bond Failure

  • Probable Cause:

    • Poor Surface Preparation: The presence of contaminants, moisture, or blood on the substrate can inhibit proper bonding.[6][7][12]

    • Substrate Incompatibility: Some materials, particularly low surface energy plastics like polyethylene (B3416737) and polypropylene, are difficult to bond without surface treatment.[12]

    • Insufficient Adhesive: Applying too little adhesive may not provide adequate bonding strength.

    • Excessive Tension: The adhesive may not be strong enough to hold substrates together that are under high tension.[8]

  • Suggested Solution:

    • Thoroughly clean and dry the substrate before application.[5][7]

    • For challenging substrates, consider surface treatments or the use of primers to enhance adhesion.[12]

    • Apply a sufficient amount of adhesive in thin, even layers.[5][7]

    • For high-tension applications, consider using sutures in combination with the adhesive.[8]

Issue 3: Inconsistent Application or Non-Uniform Thickness

  • Probable Cause:

    • Applying too much pressure during application.[5]

    • Uneven movement of the applicator.

    • Viscosity of the adhesive is too low for the application.

  • Suggested Solution:

    • Apply with gentle, consistent pressure.[5]

    • Use a high-viscosity formulation if available and suitable for the experiment.

    • Practice the application technique to ensure a smooth and even coating.

Issue 4: Accidental Bonding to Non-Target Surfaces

  • Probable Cause:

    • Accidental drips or runoff of the adhesive.[8]

  • Suggested Solution:

    • If skin is bonded, immerse the affected area in warm, soapy water and gently peel or roll the surfaces apart. Do not pull them apart directly.[13]

    • For accidental bonding to eyelids or the eyeball, wash thoroughly with warm water and apply a sterile gauze patch. The bond will typically release within 1-4 days.[13]

    • Petroleum jelly or antibiotic ointment can be used to help gently remove the adhesive from the skin.[8]

Data Summary

Table 1: Factors Influencing this compound (n-butyl cyanoacrylate) Polymerization

FactorEffect on Polymerization RateNotes
Moisture/Anionic Fluids Initiates and accelerates polymerizationThe primary catalyst for the polymerization process.[2][14]
Temperature Increased temperature accelerates polymerizationHigher temperatures can make the adhesive cure faster.[2][9]
pH Higher pH (more basic) accelerates polymerizationThe polymerization is an anionic process, favored by basic conditions.[9]
Blood Products Accelerates polymerizationRed blood cells, plasma, and platelets act as biological catalysts.[9]
Live Endothelium Accelerates polymerizationProvides a catalytic surface that can double the rate of polymerization.[9]

Table 2: Factors Affecting Adhesive Bond Strength

FactorEffect on Bond StrengthNotes
Substrate Type VariesHigh surface energy materials like metals generally bond well. Low surface energy materials like certain plastics may require primers.[6][12]
Surface Preparation Increases bond strengthClean, dry, and rough surfaces provide better adhesion.[6][15]
Adhesive Layer Thickness Optimal thickness is keyA thin, uniform layer is generally stronger. Too thick a layer can lead to cohesive failure.
Bonded Surface Area Can be inversely relatedLarger bonded areas may have a greater number of defects, potentially leading to lower overall strength.[16]
Environmental Conditions VariesHigh temperatures can soften the adhesive, while low temperatures can make it brittle.[6]

Experimental Protocols

Protocol 1: General Procedure for Uniform Application of this compound Adhesive for Tissue Bonding

  • Prepare the Substrate:

    • Ensure the tissue surfaces to be bonded are clean and free of any biological fluids.

    • Achieve complete hemostasis. The adhesive will not bond to a wet surface.[7]

    • Carefully align the wound or tissue edges to ensure proper approximation without tension.[5][8]

  • Prepare the Adhesive Applicator:

    • Break the seal of the adhesive container or prepare the applicator as per the manufacturer's instructions.

  • Apply the Adhesive:

    • Hold the applicator tip just above the approximated tissue edges.

    • Apply a single, thin layer of the adhesive over the joined edges.[5]

    • Extend the adhesive layer 1-2 cm beyond the edges of the wound to increase the surface area of the bond and minimize failure.[14]

  • Allow for Polymerization:

    • Hold the tissue edges together for 30-60 seconds to allow for initial polymerization.[5][7]

    • Avoid touching or moving the bonded area during this time.[5]

  • Apply Additional Layers (if necessary):

    • For added strength, apply 2-3 additional thin layers, allowing each layer to polymerize before applying the next.[7]

  • Post-Application:

    • Keep the bonded area dry for at least 24-48 hours.[7]

    • The adhesive will naturally slough off over 5-10 days.[7]

Visualizations

Workflow for Uniform this compound Adhesive Application A 1. Substrate Preparation B Clean and Dry Surface A->B C Approximate Edges A->C D 2. Adhesive Application B->D C->D E Apply Thin, Even Layer D->E F 3. Polymerization E->F G Hold Substrate for 30-60s F->G H 4. Curing and Post-Application G->H I Keep Dry for 24-48h H->I J Bond Complete I->J

Caption: A step-by-step workflow for the proper application of this compound adhesive.

Troubleshooting this compound Application Issues start Application Issue? premature_poly Premature Polymerization? start->premature_poly weak_bond Weak Bond? start->weak_bond uneven_app Uneven Application? start->uneven_app sol_premature Ensure Dry Surface Use Non-Ionic Flush premature_poly->sol_premature Yes sol_weak Improve Surface Prep Check Compatibility Use Sufficient Adhesive weak_bond->sol_weak Yes sol_uneven Gentle, Even Pressure Practice Technique uneven_app->sol_uneven Yes success Successful Application sol_premature->success sol_weak->success sol_uneven->success

Caption: A decision tree for troubleshooting common this compound application problems.

Factors Influencing this compound Polymerization center This compound Polymerization moisture Moisture moisture->center Initiates & Accelerates temp Temperature temp->center Accelerates (if increased) ph pH Level ph->center Accelerates (if increased) catalysts Biological Catalysts (e.g., Blood) catalysts->center Accelerates

Caption: Key factors that influence the rate of this compound adhesive polymerization.

References

Technical Support Center: Enhancing the Shelf-Life of Enbucrilate Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the stabilization and shelf-life enhancement of enbucrilate (n-butyl cyanoacrylate) formulations.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound formulations.

Problem Potential Causes Recommended Solutions
Premature Polymerization at Applicator Tip 1. Excessive Humidity: High ambient moisture in the laboratory.[1] 2. Contamination: Presence of basic residues (e.g., from cleaning agents) on the applicator. 3. High Temperature: Elevated laboratory temperature accelerating the anionic polymerization reaction.[1][2]1. Control ambient humidity, ideally maintaining it within a 40-60% range. The use of a dehumidifier may be necessary.[1] 2. Use sterile, new, and sealed applicators for each use to prevent contamination.[1] 3. Maintain a controlled and cool laboratory environment, typically between 18-27°C.[1]
Formulation Thickening or Gelling in Container 1. Improper Storage: Exposure to moisture or high temperatures during storage.[1] 2. Product Age: The this compound formulation has surpassed its recommended shelf-life.[1] 3. Inadequate Stabilization: Insufficient concentration of anionic or free-radical inhibitors.1. Store unopened this compound containers in a cool, dry, and dark place. Refrigeration can prolong shelf life, but it is crucial to allow the container to equilibrate to room temperature before opening to prevent moisture condensation.[1] 2. Adhere to the recommended shelf-life and use older stock first. 3. Re-evaluate the stabilizer package. Consider incorporating anionic stabilizers like sulfur dioxide or a strong acid, and free-radical stabilizers such as hydroquinone (B1673460) or Butylated Hydroxyanisole (BHA).
Inconsistent Polymerization Times Between Batches 1. Environmental Variability: Fluctuations in laboratory temperature and humidity between experiments.[1] 2. Inconsistent Substrate Conditions: Variations in moisture or pH on the substrate surface. 3. Formulation Inhomogeneity: Poor dispersion of stabilizers within the monomer.1. Conduct experiments in a climate-controlled environment to ensure consistent temperature and humidity. 2. Standardize substrate preparation by controlling surface moisture and pH. 3. Ensure thorough mixing of the formulation to achieve a homogenous distribution of stabilizers.
Rapid Degradation During Accelerated Stability Studies 1. Hydrolytic Degradation: Presence of moisture leading to cleavage of the polymer backbone.[3] 2. Thermal Stress: High temperatures accelerating degradation pathways.[4] 3. Oxidative Degradation: Reaction with oxygen, especially if the formulation is not adequately protected.[4]1. Minimize moisture in the formulation and packaging. Utilize desiccants like silica (B1680970) gel in the secondary packaging. 2. Select appropriate accelerated stability conditions that do not induce degradation pathways not seen under normal storage.[5] 3. Consider packaging under an inert atmosphere (e.g., nitrogen) and ensure the presence of effective antioxidants in the formulation.

Frequently Asked Questions (FAQs)

Formulation & Stability

Q1: What are the primary degradation pathways for this compound?

A1: The degradation of poly(n-butyl cyanoacrylate) (PBCA) is primarily driven by hydrolysis. Two main pathways are recognized:

  • Hydrolytic Scission of the Polymer Backbone: This is often referred to as a "reverse Knoevenagel reaction," where water attacks the carbon-carbon bonds of the polymer backbone, leading to chain cleavage. This process yields formaldehyde (B43269) and butyl cyanoacetate (B8463686) as primary degradation products. The release of formaldehyde is a critical factor to consider for biocompatibility.[3]

  • Enzymatic Hydrolysis of the Ester Side Chain: In physiological environments, enzymes can catalyze the hydrolysis of the ester group in the side chain of the polymer.

This compound This compound Monomer Polymerization Anionic Polymerization (Initiated by H₂O, bases) This compound->Polymerization PBCA Poly(n-butyl cyanoacrylate) (PBCA) Polymerization->PBCA Degradation Degradation Pathways PBCA->Degradation Hydrolysis Hydrolytic Scission (Reverse Knoevenagel) Degradation->Hydrolysis Moisture Enzymatic Enzymatic Hydrolysis Degradation->Enzymatic Enzymes Formaldehyde Formaldehyde Hydrolysis->Formaldehyde Cyanoacetate Butyl Cyanoacetate Hydrolysis->Cyanoacetate start Start: New this compound Formulation stress_testing Forced Degradation Study (Acid, Base, Heat, Light, Oxidation) start->stress_testing method_dev Develop Stability-Indicating Analytical Method (e.g., HPLC) stress_testing->method_dev accel_stability Accelerated Stability Study (e.g., 40°C/75% RH for 6 months) method_dev->accel_stability long_term_stability Long-Term Stability Study (e.g., 25°C/60% RH) method_dev->long_term_stability data_analysis Analyze Data: - Degradation Kinetics - Impurity Profile accel_stability->data_analysis long_term_stability->data_analysis shelf_life Establish Shelf-Life and Storage Conditions data_analysis->shelf_life end End: Stable Formulation Profile shelf_life->end

References

Validation & Comparative

A Comparative Guide to Enbucrilate and Octyl Cyanoacrylate for Skin Closure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The choice of a tissue adhesive for skin closure is a critical decision in both clinical and research settings, impacting wound healing, cosmetic outcomes, and the potential for adverse reactions. Among the most commonly utilized cyanoacrylate adhesives are enbucrilate (n-butyl cyanoacrylate) and octyl cyanoacrylate. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate adhesive for specific applications.

Executive Summary

Both this compound and octyl cyanoacrylate are effective tissue adhesives for the topical closure of skin wounds. However, they exhibit key differences in their physicochemical properties and clinical performance. Octyl cyanoacrylate generally demonstrates superior flexibility and tensile strength, making it more suitable for wounds in areas of high skin tension. Conversely, this compound is characterized by a faster setting time and is often a more cost-effective option. The selection between the two should be guided by the specific requirements of the wound, considering factors such as location, tension, and desired cosmetic outcome.

Comparative Performance Data

The following tables summarize the key quantitative data comparing the performance of this compound and octyl cyanoacrylate.

Table 1: Physical and Mechanical Properties

PropertyThis compound (n-butyl cyanoacrylate)Octyl CyanoacrylateKey Findings & Citations
Chemical Structure C₈H₁₁NO₂C₁₂H₁₉NO₂Octyl cyanoacrylate possesses a longer alkyl chain, which contributes to its increased flexibility.[1]
Setting Time Rapid (seconds)Slower (one to two minutes)This compound polymerizes more quickly upon contact with tissue moisture.[1] Studies have reported setting times for n-butyl cyanoacrylate in the range of a few seconds.[2] For octyl cyanoacrylate, a mean closure time of approximately 55 seconds has been documented.[3][4] A recent study on 2-octyl cyanoacrylate reported a mean drying time of around 143 seconds at ambient temperature.[5]
Tensile Strength LowerHigherStudies have indicated that 2-octyl cyanoacrylate has a three-dimensional breaking strength that is four times that of butyl-cyanoacrylate.[6] While specific MPa values from direct comparative studies are limited, the longer chain length of octyl cyanoacrylate contributes to a stronger bond.[7]
Flexibility More rigidMore flexibleThe longer carbon chain of octyl cyanoacrylate results in a more flexible adhesive film, which is advantageous for wounds over joints or areas of movement.[1]
Wound Bursting Strength 199 +/- 87 mm Hg298 +/- 58 mm HgIn a comparative in-vivo study on rats, octyl cyanoacrylate demonstrated a significantly higher wound bursting strength than this compound.[8]

Table 2: Clinical and Biocompatibility Data

OutcomeThis compound (n-butyl cyanoacrylate)Octyl CyanoacrylateKey Findings & Citations
Wound Closure Time FasterSlowerA prospective randomized controlled trial found that wound closure was significantly faster with n-butyl-2-cyanoacrylate compared to octyl cyanoacrylate.[3][4]
Cosmetic Outcome Generally comparableGenerally comparableMultiple clinical trials have found no significant difference in cosmetic outcomes, as assessed by scales such as the Hollander Wound Evaluation Scale (HWES), between the two adhesives at various follow-up times.[8][9][10][11][12]
Wound Dehiscence Low incidenceLow incidenceThe incidence of wound dehiscence is low for both adhesives when used appropriately on low-tension wounds.[13][14][15] However, a review suggested that sutures might have a lower risk of dehiscence compared to tissue adhesives in general.[16]
Adverse Effects Skin irritation, wound dehiscence, infection (rare)Skin irritation, wound dehiscence, infection (rare)Both adhesives are considered safe, with similar profiles of potential adverse effects.[1]
Biocompatibility Considered biocompatibleConsidered biocompatibleBoth are subject to biocompatibility testing as per ISO 10993 standards for medical devices. The longer alkyl chain of octyl cyanoacrylate leads to slower degradation and potentially less histotoxicity compared to shorter-chain cyanoacrylates.[17]

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the comparison of this compound and octyl cyanoacrylate.

Tensile Strength Testing (ASTM F2258)

The tensile strength of tissue adhesives is a critical measure of their ability to hold wound edges together under tension. The standardized protocol for this is outlined in ASTM F2258.

Objective: To determine the force required to disrupt a wound closed with a tissue adhesive.

Methodology:

  • Substrate Preparation: Porcine skin is commonly used as a substrate due to its similarity to human skin.[5][18] Standardized segments of the skin are prepared.

  • Incision: A full-thickness incision is made in the center of each skin segment.

  • Adhesive Application: The wound edges are approximated, and the tissue adhesive is applied according to the manufacturer's instructions.

  • Curing: The adhesive is allowed to cure for a specified period under controlled temperature and humidity (e.g., 30°C and 50% relative humidity for external applications).[19]

  • Testing Apparatus: A tensiometer (e.g., an Instron 4502) is used for the test.[18][20]

  • Procedure: The prepared skin segment is secured in the grips of the tensiometer. A tensile load is applied at a constant rate (e.g., 2 mm/min) until the wound closure is disrupted.[19][21]

  • Data Collection: The peak force required for disruption is recorded as the tensile strength. A minimum of 10 valid tests are typically performed for each adhesive.[19][21]

Shear Strength Testing (ASTM F2255)

Shear strength is important for wounds subjected to lateral forces. ASTM F2255 provides a standardized method for its evaluation.

Objective: To measure the lap-shear strength of tissue adhesives.

Methodology:

  • Substrate Preparation: Two strips of a suitable substrate (e.g., porcine skin) are prepared.

  • Adhesive Application: The tissue adhesive is applied to a defined area on one end of a substrate strip.

  • Joint Formation: The second substrate strip is immediately placed over the adhesive-coated area, creating an overlapping joint (lap-shear configuration).

  • Curing: The adhesive is allowed to cure under controlled conditions.

  • Testing Apparatus: A tensile testing machine is used.

  • Procedure: The ends of the bonded specimen are clamped into the grips of the testing machine. A tensile load is applied parallel to the bond line until the adhesive joint fails.

  • Data Collection: The maximum load sustained before failure is recorded as the shear strength.

In Vitro Cytotoxicity Testing (ISO 10993-5)

This test evaluates the potential for a material to cause cellular damage.

Objective: To assess the in vitro cytotoxicity of the tissue adhesive.

Methodology:

  • Cell Culture: A suitable cell line, such as L929 mouse fibroblasts, is cultured in a controlled environment.[22]

  • Test Methods: Three main methods can be employed:

    • Extract Test: An extract of the adhesive is prepared by incubating it in a culture medium. The extract is then added to the cultured cells.[19]

    • Direct Contact Test: The adhesive material is placed in direct contact with the cultured cells.[22]

    • Indirect Contact Test: The adhesive is placed on a layer of agar (B569324) overlying the cell culture, allowing any leachable substances to diffuse to the cells.

  • Incubation: The cells are incubated with the test material or its extract for a specified period (e.g., 24 to 48 hours).[19][22]

  • Evaluation: Cell viability and morphology are assessed. This can be done qualitatively by microscopic examination for cell lysis and other abnormalities, or quantitatively using assays like the MTT test, which measures metabolic activity.[19][23]

  • Interpretation: The cytotoxicity is graded based on the severity of the cellular response, typically on a scale from 0 (no reactivity) to 4 (severe reactivity).[22] A material is generally considered non-cytotoxic if the cell viability is greater than 70% of the control.[9]

Skin Irritation and Sensitization Testing (ISO 10993-10)

These tests assess the potential of a medical device to cause skin irritation or an allergic reaction.

Objective: To evaluate the potential of the tissue adhesive to cause skin irritation and sensitization.

Methodology:

  • Test Subjects: Animal models, such as rabbits for irritation tests and guinea pigs for sensitization tests, are commonly used. In vitro methods using reconstructed human epidermis are also becoming more prevalent.[6][24]

  • Irritation Test (In Vivo):

    • The test material or its extract is applied to the intact and abraded skin of the animal.

    • The application sites are observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 24, 48, and 72 hours) after application.

    • The reactions are scored, and an irritation index is calculated.

  • Sensitization Test (In Vivo - e.g., Guinea Pig Maximization Test):

    • Induction Phase: The test animals are initially exposed to the test material, often with an adjuvant to enhance the immune response.

    • Challenge Phase: After a rest period, the animals are challenged with a non-irritating concentration of the test material.

    • Evaluation: The challenge sites are observed for signs of an allergic reaction (erythema and edema) and compared to control animals.

Visualized Experimental Workflows

Tensile_Strength_Testing_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Analysis prep_substrate Prepare Porcine Skin Substrate create_incision Create Standardized Incision prep_substrate->create_incision apply_adhesive Apply Tissue Adhesive create_incision->apply_adhesive cure_adhesive Cure Adhesive (Controlled Temp/Humidity) apply_adhesive->cure_adhesive mount_specimen Mount Specimen in Tensiometer cure_adhesive->mount_specimen apply_load Apply Tensile Load at Constant Rate mount_specimen->apply_load record_failure Record Peak Force at Disruption apply_load->record_failure analyze_data Analyze and Compare Tensile Strength record_failure->analyze_data

Caption: Workflow for Tensile Strength Testing of Tissue Adhesives (ASTM F2258).

Cytotoxicity_Testing_Workflow cluster_methods Exposure Methods cluster_eval Evaluation start Start Cytotoxicity Test (ISO 10993-5) prep_cells Prepare Cell Culture (e.g., L929 Fibroblasts) start->prep_cells extract_test Extract Test prep_cells->extract_test direct_contact Direct Contact Test prep_cells->direct_contact indirect_contact Indirect Contact Test prep_cells->indirect_contact incubation Incubate for 24-48 Hours extract_test->incubation direct_contact->incubation indirect_contact->incubation qualitative Qualitative Assessment (Microscopy) incubation->qualitative quantitative Quantitative Assessment (e.g., MTT Assay) incubation->quantitative interpretation Interpret Results & Grade Cytotoxicity qualitative->interpretation quantitative->interpretation

Caption: Workflow for In Vitro Cytotoxicity Testing of Medical Devices (ISO 10993-5).

Conclusion

The selection between this compound and octyl cyanoacrylate for skin closure should be a data-driven decision. Octyl cyanoacrylate's superior strength and flexibility make it a preferable choice for wounds under tension or in areas of movement, despite its longer setting time. This compound, with its rapid polymerization and lower cost, remains a viable option for simple, low-tension lacerations. For drug development professionals, understanding these differences is crucial when incorporating tissue adhesives into new therapeutic or device-based strategies. The experimental protocols outlined provide a framework for the rigorous, standardized evaluation of novel tissue adhesive formulations.

References

validating the efficacy of enbucrilate in gastric variceal bleeding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Gastric variceal bleeding is a severe complication of portal hypertension, associated with high morbidity and mortality. Endoscopic therapy is the cornerstone of management, with enbucrilate (N-butyl-2-cyanoacrylate), a tissue adhesive, emerging as a primary treatment modality. This guide provides a comprehensive comparison of this compound with other endoscopic and interventional therapies for gastric variceal bleeding, supported by experimental data and detailed methodologies.

Mechanism of Action

This compound is a liquid monomer that rapidly polymerizes upon contact with blood or other ionic fluids.[1][2] This polymerization process results in the formation of a solid, hard cast within the varix, leading to its obliteration and cessation of bleeding.[1][2] The adhesive also induces an inflammatory reaction in the vessel wall, further contributing to thrombosis and sclerosis of the varix.

Comparative Efficacy of this compound

The efficacy of this compound has been evaluated against other common treatments for gastric variceal bleeding, primarily endoscopic variceal ligation (EVL) and transjugular intrahepatic portosystemic shunt (TIPS).

This compound vs. Endoscopic Variceal Ligation (EVL)

Clinical studies have consistently demonstrated the superiority of this compound injection over EVL for the management of acute gastric variceal bleeding.

Data Presentation: this compound vs. EVL for Gastric Variceal Bleeding

Outcome MeasureThis compound (Cyanoacrylate) InjectionEndoscopic Variceal Ligation (EVL)p-valueReference
Initial Hemostasis 93.9% (46/49)79.5% (35/44)0.032[3]
87%45%0.03
Rebleeding Rate (Overall) 31.57%72.22%0.03[4]
22.4% (11/49)43.8% (21/48)0.044
Rebleeding Rate (GOV1) 26.1%47.7%0.035[3]
Rebleeding Rate (IGV1) 17.6%85.7%0.015[3]
Variceal Recurrence 36.0%66.0%0.002[3]
Mortality No significant differenceNo significant difference-[3][4]

GOV1: Gastroesophageal varices type 1, IGV1: Isolated gastric varices type 1

A meta-analysis of three randomized controlled trials concluded that cyanoacrylate injection is superior to band ligation in achieving initial hemostasis and has lower rates of rebleeding and variceal recurrence.[3] For specific types of gastric varices, such as GOV1 and IGV1, this compound demonstrates a more pronounced advantage in preventing rebleeding.[3]

This compound vs. Transjugular Intrahepatic Portosystemic Shunt (TIPS)

TIPS is another effective treatment for gastric variceal bleeding, particularly in cases of treatment failure with endoscopic methods.

Data Presentation: this compound vs. TIPS for Gastric Variceal Bleeding

Outcome MeasureThis compound (Cyanoacrylate) InjectionTransjugular Intrahepatic Portosystemic Shunt (TIPS)p-valueReference
Initial Rebleeding Rate 30%15%0.005[1]
Variceal Obliteration 51%20%<0.05[1]
Rebleeding Rate (long-term) 38%11%<0.05[1]
Hepatic Encephalopathy Lower incidence25.7%-[1]
Cost-Effectiveness More cost-effectiveLess cost-effective<0.0001[1]

While TIPS may offer a lower long-term rebleeding rate, this compound injection is associated with a higher rate of complete variceal obliteration and is a more cost-effective initial treatment.[1] A significant drawback of TIPS is the risk of hepatic encephalopathy, which is less common with this compound therapy.[1]

Experimental Protocols

Endoscopic this compound Injection Protocol

A standardized protocol is crucial for the safe and effective administration of this compound.

  • Preparation:

    • The this compound monomer is drawn into a syringe. To prevent premature polymerization within the endoscope, it is often mixed with an oily contrast medium like Lipiodol, typically in a 1:1 ratio.[2][5] Some protocols advocate for the use of undiluted N-butyl-2-cyanoacrylate to potentially reduce the risk of distal embolization.[6]

    • A separate syringe with sterile water is prepared to flush the catheter after injection.

    • A 21- to 23-gauge injection needle is used.[7]

  • Endoscopic Procedure:

    • The endoscope is advanced to visualize the gastric varices.

    • The injection needle is passed through the working channel of the endoscope and inserted into the target varix.

    • Intravariceal position is confirmed by aspirating blood into the catheter.

    • The this compound mixture (typically 0.5-1.0 mL per injection) is rapidly injected into the varix.[7]

    • Immediately following the glue injection, the sterile water is injected to flush the remaining glue from the catheter and prevent it from solidifying within the needle.[7]

    • The needle is withdrawn, and pressure may be applied to the injection site with the catheter tip to ensure hemostasis.

    • The firmness of the varix is assessed by gentle prodding with the catheter tip; if it remains soft, further injections may be administered.[8]

Complications

While generally safe and effective, this compound injection is associated with potential complications.

  • Common: Fever, abdominal pain.

  • Less Common: Rebleeding due to glue cast extrusion[9][10], sepsis[9], gastric ulcers.[9]

  • Rare but Serious: Systemic embolization (e.g., pulmonary, cerebral, splenic)[9][11], which can be fatal. The use of smaller volumes of glue and avoiding over-dilution with Lipiodol may reduce this risk.[5][6]

Visualizations

Mechanism of Action: this compound Polymerization

This compound This compound (Liquid Monomer) Blood Contact with Blood (Ionic Fluid) This compound->Blood Injection into varix Polymerization Rapid Polymerization Blood->Polymerization SolidCast Formation of Solid Cast Polymerization->SolidCast Obliteration Variceal Obliteration & Hemostasis SolidCast->Obliteration

Caption: this compound polymerization upon contact with blood.

Experimental Workflow: Endoscopic this compound Injection

Start Patient with Gastric Variceal Bleeding Endoscopy Upper GI Endoscopy Start->Endoscopy Preparation Prepare this compound & Flushing Solution Endoscopy->Preparation Injection Inject this compound into Varix Preparation->Injection Flush Flush Catheter with Sterile Water Injection->Flush Assessment Assess Hemostasis & Varix Firmness Flush->Assessment Success Successful Hemostasis & Obliteration Assessment->Success Achieved Repeat Repeat Injection Assessment->Repeat Not Achieved Complications Monitor for Complications Success->Complications Repeat->Injection

Caption: Workflow for endoscopic this compound injection.

References

Enbucrilate Adhesives vs. Traditional Sutures: A Comparative Analysis of Tensile Strength

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of surgical wound closure, the choice between tissue adhesives and traditional sutures is a critical one, with implications for healing, cosmetic outcomes, and patient comfort. Enbucrilate, a monomer of n-butyl-2-cyanoacrylate, is a prominent tissue adhesive that polymerizes upon contact with tissue surfaces to form a strong bond. This guide provides an objective comparison of the tensile strength of this compound bonds and conventional sutures, supported by experimental data to aid researchers, scientists, and drug development professionals in their evaluation of these wound closure technologies.

While this compound offers advantages such as rapid application, reduced procedural time, and a microbial barrier, a primary concern revolves around its tensile strength, particularly in comparison to the established reliability of sutures.[1][2][3] Clinical studies often focus on outcomes like wound dehiscence, infection rates, and cosmetic appearance rather than direct mechanical testing.[1][4][5] However, the mechanical performance, specifically the tensile strength, is a crucial factor in ensuring the integrity of wound closure, especially in areas of high tension.

Quantitative Comparison of Bond and Suture Strength

Table 1: Tensile Strength of Various Suture Materials (Knotted)

Suture Material (Size)Mean Failure Load (Newtons)Standard Deviation (N)
Glycomer 631 (3-0)34.3-
Polyglyconate (3-0)34.2-
Polypropylene (3-0)18.9-
Silk (3-0)12.00.58
Polyamide (Nylon) (4-0)6.03.0
Polyester (5-0)4.21.32

Data compiled from multiple sources.[6][7]

Table 2: Comparative Strength in Ophthalmic Incisions

Closure MethodMean Pressure Withstood (mmHg)Standard Deviation (mmHg)Animal Model
This compound (n-butyl cyanoacrylate)140-Porcine
Suture764Porcine
Suture842Bovine

This table presents data from a study on clear corneal incisions, where pressure withstood is an indicator of the closure's strength.[8]

The data from ophthalmic studies suggest that in specific applications, this compound can provide a stronger seal than sutures.[8] However, for general cutaneous surgery, the tensile strength of sutures, particularly higher-gauge and certain synthetic polymers, is demonstrably high.[6][7] The choice of suture material itself has a significant impact on tensile strength.[6]

Experimental Protocols for Tensile Strength Testing

A standardized approach to determining the tensile properties of tissue adhesives and sutures is critical for accurate comparison.

Tensile Strength Testing of this compound Bonds (Adapted from ASTM F2258)

This protocol outlines a method for determining the tensile strength of a tissue adhesive bond.

1. Substrate Preparation:

  • Porcine skin is commonly used as a substrate to mimic human tissue.

  • The skin is excised and prepared to standardized dimensions.

2. Incision and Bonding:

  • A full-thickness incision is made in the center of the prepared skin sample.

  • The edges of the incision are approximated.

  • This compound adhesive is applied uniformly to the apposed edges of the incision.

  • The bond is allowed to cure for a specified period.

3. Tensile Testing:

  • The prepared specimen is mounted onto a tensile testing machine.

  • A uniaxial tensile load is applied at a constant rate of displacement until the bond fails.

  • The peak load at failure is recorded as the tensile strength of the adhesive bond.

Tensile Strength Testing of Sutures

This protocol describes a method for determining the breaking force of surgical sutures.

1. Suture Preparation:

  • Suture materials of a specific type and gauge are selected.

  • For knotted configurations, a standardized surgical knot is tied in the center of the suture strand.

2. Mounting:

  • The suture is secured between the grips of a uniaxial testing machine.

3. Tensile Loading:

  • A tensile force is applied to the suture at a constant rate until the suture material ruptures.

  • The maximum force sustained by the suture before breaking is recorded as its breaking force.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the comparative tensile strength testing of this compound and sutures.

G cluster_prep Sample Preparation cluster_closure Wound Closure cluster_testing Mechanical Testing cluster_analysis Data Analysis p1 Excise Porcine Skin p2 Create Standardized Incisions p1->p2 c1 Apply this compound to Incision p2->c1 c2 Suture Incision with Selected Material p2->c2 p3 Prepare Suture Strands p3->c2 t1 Mount Sample in Tensile Tester c1->t1 c2->t1 t2 Apply Uniaxial Tensile Load t1->t2 t3 Record Peak Load at Failure (Newtons) t2->t3 a1 Compare Tensile Strength Data t3->a1 a2 Statistical Analysis a1->a2

Caption: Experimental workflow for tensile strength comparison.

Conclusion

The available evidence indicates that while this compound is a valuable tool for wound closure with several clinical advantages, its tensile strength may be lower than that of traditional sutures in many applications.[1] The choice of closure method should, therefore, be guided by the specific clinical scenario, particularly the tension on the wound edges. For low-tension wounds, the benefits of this compound in terms of speed, patient comfort, and infection barrier may outweigh the need for the superior tensile strength of sutures.[4] In high-tension areas or for deep tissue layers, sutures remain the gold standard due to their robust mechanical properties.[1] Further research involving direct, standardized comparisons of the tensile strength of this compound and a wider range of suture materials would be beneficial for providing more definitive guidance to clinicians and researchers.

References

A Comparative Analysis of Enbucrilate and Alternative Tissue Adhesives: A Histological Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the histological tissue response to enbucrilate (n-butyl cyanoacrylate) and its alternatives, including other cyanoacrylates, fibrin (B1330869) sealants, and hydrogel adhesives. This analysis is supported by experimental data on biocompatibility, bonding strength, and degradation rates.

Executive Summary

The choice of a tissue adhesive is critical in surgical and wound closure applications, directly impacting healing outcomes. This compound, a widely used cyanoacrylate adhesive, offers rapid polymerization and strong adhesion. However, concerns regarding its biocompatibility and degradation byproducts necessitate a thorough comparison with alternative materials. This guide synthesizes available data to facilitate an informed selection process for specific research and clinical needs. Fibrin sealants, derived from natural clotting factors, generally exhibit superior biocompatibility with a more favorable inflammatory profile. Hydrogel adhesives, a diverse and evolving class of materials, offer tunable properties and a potentially enhanced biocompatibility profile, though their mechanical strength can be a limiting factor.

Performance Comparison

The following tables summarize the quantitative data on the key performance indicators of this compound and its alternatives.

Table 1: Biocompatibility - Histological Response
Adhesive TypeInflammatory Cell Infiltrate (Cells/mm²) at Day 7Fibrosis Score (0-3 Scale) at Day 30Giant Cell Response
This compound (n-butyl cyanoacrylate) High2 (Moderate)Present
Ethyl Cyanoacrylate Very High3 (Severe)Prominent
Octyl Cyanoacrylate Moderate1 (Mild)Minimal
Fibrin Sealant Low0-1 (None to Mild)Absent
Hydrogel Sealant (PEG-based) Low to Moderate1 (Mild)Minimal to Absent

Note: Data is compiled and averaged from multiple sources and should be considered indicative. Specific values can vary based on the experimental model and tissue type.

Table 2: Mechanical Properties - Bonding Strength
Adhesive TypeTensile Strength (MPa)Shear Strength (kPa)
This compound (n-butyl cyanoacrylate) 0.5 - 2.050 - 200
Ethyl Cyanoacrylate 1.0 - 3.0100 - 300
Octyl Cyanoacrylate 0.2 - 1.030 - 150
Fibrin Sealant 0.01 - 0.15 - 30
Hydrogel Sealant (PEG-based) 0.001 - 0.11 - 20

Note: Tensile and shear strength can be influenced by the substrate, testing methodology, and curing conditions.

Table 3: Degradation Profile
Adhesive TypeDegradation MechanismApproximate Mass Loss at 4 Weeks (%)
This compound (n-butyl cyanoacrylate) Hydrolysis & Enzymatic10 - 30%
Ethyl Cyanoacrylate Hydrolysis & Enzymatic20 - 50%
Octyl Cyanoacrylate Hydrolysis & Enzymatic5 - 20%
Fibrin Sealant Fibrinolysis80 - 100%
Hydrogel Sealant (PEG-based) Hydrolysis5 - 95% (Tunable)

Note: Degradation rates are highly dependent on the formulation, implantation site, and physiological environment.

Signaling Pathways in Tissue Response

The tissue response to implanted biomaterials is a complex process involving various cell signaling pathways. The initial inflammatory response is often mediated by the recognition of foreign material by immune cells, leading to the production of cytokines and chemokines.

G Injury Tissue Injury DAMPs Damage-Associated Molecular Patterns (DAMPs) Injury->DAMPs Adhesive This compound Application Integrin Integrin Binding to Adhesive Surface Adhesive->Integrin TLR Toll-like Receptor (TLR) Activation DAMPs->TLR Macrophage Macrophage/Neutrophil Activation TLR->Macrophage Integrin->Macrophage NFkB NF-κB Signaling Macrophage->NFkB Cytokines Pro-inflammatory Cytokine Release (TNF-α, IL-1β, IL-6) NFkB->Cytokines Chemokines Chemokine Release NFkB->Chemokines Recruitment Immune Cell Recruitment Cytokines->Recruitment Chemokines->Recruitment Fibroblast Fibroblast Activation Recruitment->Fibroblast Collagen Collagen Deposition Fibroblast->Collagen Fibrosis Fibrous Capsule Formation Collagen->Fibrosis

Signaling pathway of the inflammatory response to this compound.

Experimental Protocols

Histological Analysis of Tissue Response

A standardized protocol for evaluating the tissue response to implanted adhesives is crucial for comparative analysis.

1. Animal Model and Implantation:

  • Wistar rats are commonly used.

  • A subcutaneous pocket is created on the dorsal side.

  • A standardized amount (e.g., 0.1 mL) of the tissue adhesive is implanted.

  • A control group with an empty pocket or a sham injection should be included.

2. Tissue Harvesting and Processing:

  • Animals are euthanized at specific time points (e.g., 7, 30, and 90 days).

  • The implant and surrounding tissue are carefully excised.

  • Tissues are fixed in 10% neutral buffered formalin for 24-48 hours.

  • Tissues are then dehydrated through a graded series of ethanol, cleared in xylene, and embedded in paraffin.

3. Sectioning and Staining:

  • 5 µm thick sections are cut using a microtome.

  • Sections are mounted on glass slides.

  • Hematoxylin and Eosin (H&E) Staining: For general morphological evaluation and assessment of inflammatory cell infiltrate.

  • Masson's Trichrome Staining: To visualize collagen fibers and assess the degree of fibrosis.

  • Immunohistochemistry: For specific cell markers (e.g., CD68 for macrophages) or inflammatory cytokines (e.g., TNF-α, IL-6).

4. Histological Scoring:

  • A semi-quantitative scoring system is used to evaluate the inflammatory response and fibrosis.

  • Inflammation Score:

    • 0: No inflammatory cells

    • 1: Mild, focal infiltrate

    • 2: Moderate, multifocal infiltrate

    • 3: Severe, diffuse infiltrate

  • Fibrosis Score:

    • 0: No fibrous capsule

    • 1: Thin, loose fibrous capsule

    • 2: Moderate, organized fibrous capsule

    • 3: Thick, dense fibrous capsule

G cluster_0 Experimental Workflow A Implantation of Tissue Adhesive B Tissue Harvesting (Day 7, 30, 90) A->B C Fixation & Processing B->C D Paraffin Embedding C->D E Sectioning (5 µm) D->E F Staining (H&E, Masson's) E->F G Microscopic Analysis F->G H Histological Scoring G->H

Workflow for histological analysis of tissue adhesives.

In Vitro Tensile Strength Testing (ASTM F2258)

1. Substrate Preparation:

  • Porcine skin is a commonly used substrate to mimic human tissue.

  • The skin is prepared to a uniform thickness.

2. Adhesive Application:

  • Two pieces of the substrate are brought together with a defined overlap area.

  • A standardized volume of the tissue adhesive is applied between the substrates.

  • The adhesive is allowed to cure for a specified time under controlled temperature and humidity.

3. Tensile Testing:

  • The bonded substrates are mounted in a universal testing machine.

  • A tensile load is applied at a constant rate of displacement until failure.

  • The maximum force at failure is recorded.

  • Tensile strength is calculated by dividing the maximum force by the bonded area.

G cluster_0 Tensile Strength Testing Workflow A Prepare Substrate (e.g., Porcine Skin) B Apply Adhesive to Overlap Area A->B C Cure Adhesive B->C D Mount in Universal Testing Machine C->D E Apply Tensile Load D->E F Record Maximum Force at Failure E->F G Calculate Tensile Strength F->G

A Comparative Guide to Liquid Embolic Agents in Neurovascular Procedures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of neurovascular intervention is continually evolving, with a range of liquid embolic agents available for the treatment of conditions such as arteriovenous malformations (AVMs) and dural arteriovenous fistulas (dAVFs). This guide provides a detailed comparison of enbucrilate (n-butyl cyanoacrylate or n-BCA) and its alternatives, focusing on clinical trial data, experimental protocols, and performance metrics.

Overview of Liquid Embolic Agents

Liquid embolic agents are crucial for the endovascular treatment of complex vascular lesions in the brain. These agents are delivered through a microcatheter to the site of the lesion, where they solidify and block the abnormal blood flow. The ideal embolic agent should be non-adhesive to the microcatheter, have good radiopacity for visualization, and allow for controlled and predictable delivery.

Historically, cyanoacrylates like n-BCA have been a mainstay in neurovascular embolization.[1] However, newer agents, primarily ethylene-vinyl alcohol (EVOH) copolymers such as Onyx, have gained prominence.[1] This guide will focus on the comparative efficacy and safety of n-BCA and Onyx, with additional data on newer agents like PHIL and Squid where available.

Comparative Clinical Trial Data

A significant body of clinical research has compared the performance of n-BCA and Onyx in the preoperative embolization of cerebral AVMs. The primary goal of these procedures is to reduce the size and blood flow of the AVM to facilitate safer surgical resection or radiosurgery.

Featuren-Butyl Cyanoacrylate (n-BCA)Onyx (EVOH Copolymer)PHIL/Squid
Primary Composition Cyanoacrylate adhesiveEthylene-vinyl alcohol copolymer dissolved in dimethyl sulfoxide (B87167) (DMSO)PHIL: Precipitating Hydrophobic Injectable Liquid; Squid: EVOH-based with smaller tantalum grains
Polymerization/Solidification Rapid, upon contact with ionic substances (e.g., blood)Slower, precipitation upon contact with a non-solvent (blood)DMSO-based precipitation
Delivery Technique Requires a "commit and push" technique due to rapid polymerizationAllows for a "plug and push" or "plug and wait" technique, offering more controlSimilar to Onyx, allowing for controlled injection
Adhesion to Microcatheter Higher risk of adhesionLower risk of adhesion, allowing for longer injection timesLower risk of adhesion
Radiopacity Mixed with ethiodized oil or tantalum powder for visualizationTantalum powder provides inherent radiopacityIodine (PHIL) or smaller tantalum grains (Squid) for radiopacity
Efficacy in AVM Volume Reduction

A prospective, multicenter, randomized trial directly comparing Onyx and n-BCA for the preoperative embolization of brain AVMs found Onyx to be equivalent to n-BCA in safety and efficacy.[2][3] The primary endpoint was achieving a ≥ 50% reduction in AVM volume.

Outcomen-Butyl Cyanoacrylate (n-BCA)Onyxp-value
≥ 50% AVM Volume Reduction85% of cases96% of casesNot significant

Data from a prospective, multicenter, randomized trial.[2][3]

Procedural and Safety Outcomes

While both agents demonstrate similar efficacy in AVM volume reduction, there are notable differences in procedural times and safety profiles.

Outcomen-Butyl Cyanoacrylate (n-BCA)Onyx
Mean Fluoroscopy Time 37 minutes57 minutes
Mean Procedure Time 2.1 hours2.6 hours
Intraoperative Blood Loss Significantly higher than Onyx group in one studySignificantly lower than n-BCA/coil group in one study
Complication Rates Permanent complication rate of 5.2% in a meta-analysisPermanent complication rate of 6.8% in a meta-analysis
Angiographic Cure Rate 13.7% in a meta-analysis30.5% in a meta-analysis

Data from various studies comparing n-BCA and Onyx.[1][4][5]

Newer agents like PHIL and Squid have demonstrated complication and angiographic cure rates comparable to Onyx, although clinical experience is more limited.[6][7]

Experimental Protocols

The methodologies employed in clinical trials are critical for understanding the evidence. Below is a generalized experimental protocol for a comparative study of liquid embolic agents in AVM embolization.

Study Design: Prospective, Randomized, Controlled Trial

Objective: To compare the safety and efficacy of a test embolic agent (e.g., n-BCA) with a control agent (e.g., Onyx) for the preoperative embolization of cerebral AVMs.

Patient Population:

  • Inclusion Criteria: Patients aged 18-75 with a diagnosis of a cerebral AVM amenable to preoperative embolization followed by surgical resection.

  • Exclusion Criteria: AVMs not suitable for endovascular treatment, contraindications to anesthesia or contrast agents.

Randomization: Patients are randomly assigned to receive either the test agent or the control agent.

Procedure:

  • Pre-procedural Assessment: All patients undergo a baseline neurological examination and diagnostic cerebral angiography to map the AVM architecture.

  • Embolization:

    • Under general anesthesia, a microcatheter is navigated to a feeding artery of the AVM.

    • The assigned liquid embolic agent is injected under fluoroscopic guidance.

    • The goal is to achieve maximum safe nidus penetration and occlusion of feeding arteries.

  • Post-procedural Assessment:

    • Immediate post-embolization angiography is performed to assess the percentage of AVM volume reduction.

    • Neurological status is monitored closely.

Endpoints:

  • Primary Efficacy Endpoint: Percentage of patients achieving ≥ 50% AVM nidal volume reduction.

  • Secondary Efficacy Endpoints: Duration of surgery, intraoperative blood loss.

  • Safety Endpoints: Incidence of adverse events, including stroke, hemorrhage, and mortality, within a specified follow-up period (e.g., 30 days).

Statistical Analysis: Appropriate statistical tests (e.g., chi-square for categorical variables, t-test for continuous variables) are used to compare the outcomes between the two groups.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for a clinical trial comparing liquid embolic agents.

G cluster_pre Pre-Trial cluster_trial Trial Procedure cluster_post Post-Trial PatientScreening Patient Screening and Consent BaselineAssessment Baseline Neurological and Angiographic Assessment PatientScreening->BaselineAssessment Randomization Randomization BaselineAssessment->Randomization TreatmentA Embolization with Agent A (e.g., n-BCA) Randomization->TreatmentA TreatmentB Embolization with Agent B (e.g., Onyx) Randomization->TreatmentB PostProcedure Post-Embolization Angiography and Neurological Monitoring TreatmentA->PostProcedure TreatmentB->PostProcedure FollowUp Follow-up Assessments (e.g., 30 days, 1 year) PostProcedure->FollowUp DataAnalysis Data Analysis and Reporting FollowUp->DataAnalysis

Clinical trial workflow for comparing embolic agents.

Logical Relationship of Embolic Agent Choice and Outcomes

The selection of a liquid embolic agent has a direct impact on the procedural dynamics and, consequently, the clinical outcomes. The following diagram illustrates this relationship.

G cluster_agent Embolic Agent Properties cluster_procedure Procedural Factors cluster_outcomes Clinical Outcomes Agent Choice of Embolic Agent (n-BCA vs. Onyx) Properties Physical Properties (Viscosity, Adhesiveness, Polymerization Time) Agent->Properties Technique Injection Technique Properties->Technique Control Control over Embolization Technique->Control Safety Safety (Complications, Blood Loss) Technique->Safety Time Procedure and Fluoroscopy Time Time->Safety Control->Time Efficacy Efficacy (AVM Volume Reduction) Control->Efficacy Efficacy->Safety

Impact of embolic agent choice on clinical outcomes.

Conclusion

The choice between n-butyl cyanoacrylate and EVOH copolymers like Onyx for neurovascular embolization depends on the specific clinical scenario, the angioarchitecture of the lesion, and the experience of the interventionalist. While both have demonstrated comparable efficacy in preoperative AVM volume reduction, Onyx offers the advantage of a more controlled injection, which may lead to reduced intraoperative blood loss, albeit with longer procedural times.[2][4][5] The emergence of newer agents like PHIL and Squid provides further options, with early data suggesting similar performance to Onyx.[6][7] Continued research and post-market surveillance are essential to further refine the selection of the optimal liquid embolic agent for each patient.

References

A Comparative Guide to Drug Release Profiles of Enbucrilate Nanoparticle Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of drug release profiles from various enbucrilate (poly(butyl cyanoacrylate), PBCA) nanoparticle formulations. This compound nanoparticles are a subject of significant interest in drug delivery due to their biocompatibility and biodegradability.[1] The therapeutic efficacy of these nanoparticles is largely dependent on their ability to release the encapsulated drug in a controlled and predictable manner.[1] This document offers an objective comparison of their performance, supported by experimental data, to aid in the formulation and evaluation of advanced drug delivery systems.

Comparative Physicochemical Properties and Drug Release

The formulation parameters, including the choice of drug and stabilizers, significantly influence the physicochemical properties and, consequently, the drug release profile of this compound nanoparticles.[1] The following tables summarize key quantitative data from different studies to illustrate these effects.

FormulationDrugStabilizer(s)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Cumulative Release
PBCA NP 1 DoxorubicinDextran~200Not SpecifiedNot Specified81-98Slower release compared to free doxorubicin
PBCA NP 2 PaclitaxelNot Specified3550.29-18.4Not Specified~42% over 40 hours
PBCA NP 3 RitonavirNot Specified146.8 ± 2.6Not SpecifiedNot Specified57.32 ± 0.9143.59 ± 3.80% in 72 hours
PBCA NP 4 LoperamideDextran 70,000 & Poloxamer 188Not SpecifiedNot SpecifiedNot Specified~80Not Specified

Experimental Protocols

Detailed methodologies are essential for the reproducibility and comparison of experimental findings.[1] The following are standard protocols for the synthesis of this compound nanoparticles and the subsequent in vitro evaluation of drug release.

Protocol 1: Synthesis of Drug-Loaded this compound Nanoparticles

This protocol describes the mini-emulsion polymerization method, which is commonly used for encapsulating hydrophobic drugs within PBCA nanoparticles.[1]

  • Preparation of the Aqueous Phase: A stabilizer, such as Dextran 70,000 and Poloxamer 188, is dissolved in an acidic aqueous solution (e.g., 0.01 N HCl). The acidic environment helps to control the rate of polymerization.[1]

  • Preparation of the Oily Phase: The hydrophobic drug (e.g., Paclitaxel, Doxorubicin) and the this compound (n-butyl cyanoacrylate) monomer are dissolved in a suitable organic solvent.[1]

  • Polymerization: The polymerization of the this compound monomer is then initiated. Anionic polymerization is a common mechanism where the polymerization occurs within the monomer droplets, leading to the formation of solid nanoparticles with the drug encapsulated.[1]

  • Neutralization and Purification: After the polymerization is complete (typically after a few hours), the suspension is neutralized with a base (e.g., NaOH) to a pH of approximately 5.5. The nanoparticles can then be purified by centrifugation or dialysis to remove any unreacted monomer, free drug, and excess stabilizer.[1]

  • Characterization: The resulting nanoparticles are characterized for their size, polydispersity index (PDI), zeta potential, and drug encapsulation efficiency.[1]

Protocol 2: In Vitro Drug Release Study using the Dialysis Bag Method

The dialysis bag method is a widely used technique to evaluate the in vitro drug release profile from nanoparticles.[1]

  • Preparation of the Nanoparticle Suspension: A known amount of the drug-loaded this compound nanoparticles is dispersed in a specific volume of a release medium, such as phosphate-buffered saline (PBS) at a physiological pH of 7.4.[1]

  • Dialysis Setup: The nanoparticle suspension is transferred into a dialysis bag with a specific molecular weight cut-off (MWCO). The MWCO should be large enough to allow the free drug to diffuse out but small enough to retain the nanoparticles.[1]

  • Release Study: The sealed dialysis bag is immersed in a larger volume of the release medium, which is maintained at a constant temperature (e.g., 37°C) and stirred continuously to ensure sink conditions.[1]

  • Sampling and Analysis: At predetermined time intervals, samples of the release medium are withdrawn and analyzed for the concentration of the released drug using a suitable analytical technique, such as HPLC or UV-Vis spectrophotometry. The volume of the release medium is maintained by replacing the withdrawn sample with fresh medium.

Visualizing Experimental Workflows and Logical Relationships

Diagrams created using Graphviz provide a clear visual representation of the experimental processes and the factors influencing drug release.

cluster_0 Nanoparticle Synthesis A Aqueous Phase (Stabilizer in Acidic Solution) C Mini-Emulsion Polymerization A->C B Oily Phase (Drug + this compound Monomer) B->C D Drug-Loaded Nanoparticles C->D E Neutralization & Purification D->E F Characterization (Size, PDI, Zeta, EE%) E->F

Caption: Workflow for the synthesis of drug-loaded this compound nanoparticles.

cluster_1 In Vitro Drug Release Study G Nanoparticle Suspension in Release Medium H Dialysis Bag (Specific MWCO) G->H I Immersion in Release Medium (37°C, Stirring) H->I J Sampling at Time Intervals I->J K Drug Concentration Analysis (HPLC, UV-Vis) J->K L Cumulative Release Profile K->L

Caption: Experimental setup for the in vitro drug release study.

cluster_2 Factors Influencing Drug Release cluster_3 Formulation cluster_4 Drug cluster_5 Environment Release Drug Release Profile Formulation Formulation Parameters Formulation->Release Stabilizer Stabilizer Type Polymer Polymer Concentration Size Particle Size Drug Drug Properties Drug->Release Solubility Solubility DrugPolymer Drug-Polymer Interaction Environment Release Environment Environment->Release pH pH Temp Temperature

Caption: Key factors that modulate the drug release from nanoparticles.

References

Long-Term Outcomes of Enbucrilate for Surgical Incision Closure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The closure of surgical incisions is a critical step in ensuring optimal wound healing and minimizing postoperative complications. While traditional methods like sutures and staples have been the standard of care, tissue adhesives, particularly enbucrilate (n-butyl cyanoacrylate), have emerged as a prominent alternative. This guide provides a comprehensive comparison of the long-term outcomes associated with this compound use in surgical incisions, supported by experimental data and detailed methodologies.

Comparative Analysis of Long-Term Outcomes

This compound has been evaluated against standard closure methods in various surgical contexts, with long-term follow-up assessing cosmetic outcomes, complication rates, and patient satisfaction.

Cosmetic Outcome

The aesthetic result of a surgical incision is a significant factor for patient satisfaction. Several studies have compared the cosmetic appearance of wounds closed with this compound versus traditional sutures, often yielding comparable or occasionally superior results for the tissue adhesive.[1][2] However, some meta-analyses suggest that while early cosmetic outcomes may favor cyanoacrylate tissue adhesives (CTAs), sutures might lead to better cosmetic outcomes in the longer term (beyond 3 months).[3]

Table 1: Comparison of Cosmetic Outcomes (this compound vs. Sutures)

Study/AnalysisFollow-up DurationAssessment ScaleFinding
Meta-analysis (2023)[3]< 1 monthWound Registry ScaleCTAs showed better cosmetic outcomes.
Meta-analysis (2023)[3]>1 to ≤3 monthsVisual Analog Scale (VAS)Comparable cosmetic outcomes between CTAs and sutures.
Meta-analysis (2023)[3]>3 to 12 monthsPatient and Observer Scar Assessment Scale (POSAS)Sutures demonstrated superior cosmetic outcomes.
Randomized Controlled Trial (2020)[1]Long-termNot specifiedThis compound showed cosmetically better scars than sutures.[1]
Randomized Controlled Trial (2014)[4]Not specifiedSurgeon, independent reviewer, and patient satisfactionNo significant difference in scar width or satisfaction ratings between this compound, another tissue adhesive, and sutures.[4]
Randomized Controlled Trial (2017)[2]3 monthsVAS, modified Hollander Wound Evaluation ScoreNo significant difference in wound appearance between cyanoacrylate adhesives and sutures.[2]
Complication Rates

Long-term complications such as wound infection, dehiscence (wound separation), and necrosis are critical safety endpoints. Studies generally indicate that this compound has a comparable or lower incidence of wound infection compared to sutures, which may be attributed to its bacteriostatic properties.[1][5][6] However, some systematic reviews have suggested a slightly increased risk of wound dehiscence with tissue adhesives.[7]

Table 2: Comparison of Long-Term Complication Rates (this compound vs. Sutures)

ComplicationThis compound GroupSuture GroupStatistical SignificanceSource
Wound Infection
Study 1[1]16% (inflammation)23% (inflammation)Not significant[1]
Study 2[8]1% (infection with dehiscence)4% (infection with dehiscence)Not significant[8]
Study 3[5]0%3 cases-[5]
Wound Dehiscence
Study 1[5]16.67% (2 cases)25% (3 cases)-[5]
Meta-analysis[7]Increased risk-Statistically significant (RR 3.29)[7]
Necrosis
Study 1[5]No casesNo cases-[5]
Patient-Reported Outcomes

Patient satisfaction is a multifaceted outcome influenced by factors such as pain, convenience, and the final cosmetic result. Several studies indicate higher patient satisfaction with this compound, often due to less postoperative pain and the absence of a need for suture removal.[2][9][10]

Table 3: Comparison of Patient-Reported Outcomes (this compound vs. Sutures)

OutcomeThis compound GroupSuture GroupFindingSource
Postnatal Pain (Episiotomy) Significantly less pain while walkingMore painThis compound group became pain-free sooner (mean 18 vs. 25 days, P<0.01).[9]
Time to Resume Pain-Free Intercourse (Episiotomy) Mean 34 daysMean 52 daysStatistically significant (P<0.001).[9]
Patient Satisfaction (Breast Surgery) Rated significantly higherLower ratingP <.0001[10]
Patient Satisfaction (Skin Cancer Excision) More satisfiedLess satisfiedPatients spent less time caring for wounds closed with adhesives.[2][2]
Tensile Strength

The tensile strength of a closed wound is a measure of its ability to resist rupture. While a critical factor in the immediate postoperative period, its long-term implications relate to the durability of the scar. Studies on the tensile strength of cyanoacrylate adhesives have shown varied results, with some indicating it is comparable to sutures, while others suggest it may be lower, especially in the early stages of healing.[11][12] One study found that the difference in strength of closure between skin glue and subcuticular absorbable sutures was not statistically significant.[11] However, another concluded that wound closures with cyanoacrylate tissue adhesive alone had less tensile strength at 4 days than those closed with sutures.[12]

Experimental Protocols

A clear understanding of the methodologies used to assess these long-term outcomes is crucial for interpreting the data.

Assessment of Cosmetic Appearance
  • Vancouver Scar Scale (VSS): This is a widely used scale to assess burn scars but is also adapted for surgical scars. It evaluates four parameters:

    • Vascularity: Scored from 0 (normal) to 3 (purple).

    • Pigmentation: Scored from 0 (normal) to 2 (hyperpigmented).

    • Pliability: Scored from 0 (normal) to 5 (contracture).

    • Height: Scored from 0 (flat) to 3 (>5 mm). The total score ranges from 0 to 13, with a higher score indicating a more severe scar.[8][9]

  • Hollander Wound Evaluation Scale (HWES): This scale assesses six characteristics, with each being scored as either present (1) or absent (0). The total score is the sum of these individual scores, with a lower score indicating a better cosmetic outcome. The characteristics include:

    • Step-off of borders

    • Contour irregularities

    • Margin separation >2mm

    • Edge inversion

    • Excessive inflammation

    • Overall appearance (a 100-mm visual analog scale is often used for this component).[13][14]

  • Visual Analog Scale (VAS): Patients or clinicians rate the cosmetic appearance of the scar on a 100-mm line, where 0 represents the worst possible scar and 100 represents the best possible scar.[2]

Assessment of Tensile Strength

The tensile strength of a healed incision is typically measured ex vivo using a tensiometer. The general protocol is as follows:

  • Sample Preparation: A strip of excised tissue containing the healed incision is prepared. The dimensions of the tissue strip are standardized.[5]

  • Mounting: The tissue strip is mounted between two clamps of the tensiometer.

  • Testing: The tensiometer applies a controlled pulling force to the tissue strip at a constant rate of elongation until the wound disrupts.[5]

  • Data Acquisition: The force required to disrupt the wound (peak load) and the amount of elongation are recorded. This data is used to calculate the tensile strength.

Visualizing the Research Process

The following diagrams illustrate a typical experimental workflow for a clinical trial comparing this compound to sutures and the logical relationship of factors influencing long-term outcomes.

G cluster_0 Pre-Trial cluster_1 Intervention cluster_2 Follow-up cluster_3 Data Analysis A Patient Recruitment (Surgical Candidates) B Informed Consent A->B C Randomization B->C D Group A: This compound Closure C->D E Group B: Suture Closure C->E F Short-term Follow-up (e.g., 2 weeks) D->F E->F G Long-term Follow-up (e.g., 3, 6, 12 months) F->G H Cosmetic Assessment (VSS, HWES, VAS) G->H I Complication Rate (Infection, Dehiscence) G->I J Patient Satisfaction (Questionnaires) G->J K Statistical Analysis H->K I->K J->K

Caption: Experimental workflow of a randomized controlled trial.

G cluster_0 Wound Closure Method cluster_1 Influencing Factors cluster_2 Long-Term Outcomes A This compound C Biomechanical Properties (Tensile Strength) A->C D Biological Properties (Bacteriostatic Effect) A->D E Patient Experience (Pain, Convenience) A->E B Sutures B->C B->E F Cosmetic Appearance C->F G Complication Rates C->G D->G H Patient Satisfaction E->H F->H G->H

Caption: Factors influencing long-term outcomes.

Conclusion

This compound presents a valuable alternative to traditional sutures for the closure of surgical incisions, offering benefits such as faster application time, reduced postoperative pain, and potentially lower infection rates.[1][5][10] Long-term cosmetic outcomes are often comparable to sutures, although some evidence suggests sutures may be superior after several months.[1][3] The risk of wound dehiscence may be slightly elevated with tissue adhesives.[7] The choice of wound closure method should be tailored to the specific surgical site, the tension on the wound edges, and patient factors. For low-tension wounds, this compound is a safe and effective option with high patient satisfaction.[5][6] Further long-term, large-scale randomized controlled trials are warranted to continue delineating the specific indications for which this compound provides optimal outcomes.

References

A Comparative Analysis of Enbucrilate and Other Cyanoacrylate-Based Tissue Adhesives for Biocompatibility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biocompatibility of enbucrilate (n-butyl cyanoacrylate) with other commonly used cyanoacrylate-based tissue adhesives, namely ethyl cyanoacrylate and octyl cyanoacrylate. This analysis is supported by a synthesis of experimental data from various in vitro and in vivo studies, offering a valuable resource for professionals in the field of biomedical research and development.

The biocompatibility of cyanoacrylate adhesives is critically influenced by the length of their alkyl side chains. Generally, longer-chain cyanoacrylates, such as octyl cyanoacrylate, are considered more biocompatible due to their slower degradation and lower release of cytotoxic byproducts.[1] Conversely, shorter-chain variants like ethyl cyanoacrylate, while offering strong adhesion, tend to exhibit greater tissue toxicity.[1] this compound, with a butyl side chain, occupies an intermediate position in this spectrum.

Quantitative Biocompatibility Data

The following tables summarize quantitative data from various studies, comparing the in vitro cytotoxicity and in vivo inflammatory response of this compound, ethyl cyanoacrylate, and octyl cyanoacrylate.

Table 1: In Vitro Cytotoxicity of Cyanoacrylate Adhesives

Cyanoacrylate TypeCell LineAssayExposure TimeCell Viability (%)Reference
This compound (n-butyl cyanoacrylate) Human Umbilical Vein Endothelial Cells (HUVECs)MTT24 hours53.4 ± 7.7[2]
HUVECsMTT72 hours35.7 ± 1.9[2]
Ethyl Cyanoacrylate L929 mouse fibroblastsMTT24 hoursLower than this compound and octyl cyanoacrylate[3]
Octyl Cyanoacrylate HUVECsMTT24 hours54.3 ± 4.4[2]
HUVECsMTT72 hours33.6 ± 2.8[2]
Human Gingival FibroblastsMTT72 hoursStimulated osteoblast viability[4]

Table 2: In Vivo Inflammatory Response to Cyanoacrylate Adhesives

Cyanoacrylate TypeAnimal ModelImplantation SiteTime PointInflammatory Response Score/ObservationReference
This compound (n-butyl cyanoacrylate) RatSubcutaneous3 daysModerate to mild polymorphonuclear infiltrate[5][6]
RabbitCorneaInitial phasesModerate inflammatory reaction[4]
Ethyl Cyanoacrylate RabbitCorneaInitial phasesModerate inflammatory reaction[4]
MouseCalvaria14 daysSignificantly less bone regeneration[7]
Octyl Cyanoacrylate RabbitCorneaInitial phasesDiscrete inflammatory reaction[4]
RabbitEyelid2 weeksLess inflammatory infiltration than sutures[8]

Experimental Protocols

Detailed methodologies for key biocompatibility experiments are outlined below, based on established standards and published research.

In Vitro Cytotoxicity Assay (Based on ISO 10993-5)

This protocol describes the extract exposure method to assess the cytotoxicity of cyanoacrylate adhesives.

  • Preparation of Extracts:

    • Aseptically prepare samples of the cured cyanoacrylate adhesives.

    • Incubate the samples in a sterile, chemically inert, closed container with a cell culture medium (e.g., DMEM with 10% fetal bovine serum) at a surface area to volume ratio of 3 cm²/mL.

    • Incubate for 24 hours at 37°C with agitation.

    • Concurrently, prepare a negative control (culture medium only) and a positive control (e.g., 0.1% phenol (B47542) solution).

  • Cell Culture:

    • Culture a suitable cell line, such as L929 mouse fibroblasts or human umbilical vein endothelial cells (HUVECs), in appropriate culture vessels until they reach a sub-confluent monolayer.

  • Exposure of Cells to Extracts:

    • Remove the culture medium from the cells and replace it with the prepared extracts of the cyanoacrylate adhesives, as well as the positive and negative controls.

    • Incubate the cells for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Assessment of Cytotoxicity:

    • Evaluate cell viability using a quantitative method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or LDH (lactate dehydrogenase) assay.

    • For the MTT assay, incubate the cells with MTT solution, which is converted to a colored formazan (B1609692) product by viable cells. The amount of formazan is proportional to the number of living cells and can be quantified spectrophotometrically.

    • Calculate the percentage of cell viability relative to the negative control. A reduction in cell viability below 70% is generally considered a cytotoxic effect.

In Vivo Subcutaneous Implantation Study (Based on ISO 10993-6)

This protocol outlines the procedure for assessing the local tissue response to implanted cyanoacrylate adhesives in a rat model.

  • Test Animals:

    • Use healthy, adult Wistar rats.

  • Sample Preparation and Implantation:

    • Prepare sterile, uniform samples of the cyanoacrylate adhesives.

    • Anesthetize the rats and shave and disinfect the dorsal skin.

    • Create small subcutaneous pockets through a midline incision.

    • Insert one sample of each cyanoacrylate adhesive into a separate subcutaneous pocket.

    • Suture the incisions.

  • Post-Implantation Observation:

    • Monitor the animals for signs of inflammation, infection, or other adverse reactions at the implantation sites at regular intervals (e.g., 3, 7, 14, and 21 days).

  • Histological Evaluation:

    • At the end of the observation periods, euthanize the animals and excise the implantation sites, including the adhesive and surrounding tissue.

    • Fix the tissue samples in 10% neutral buffered formalin, process them for paraffin (B1166041) embedding, and section them.

    • Stain the sections with Hematoxylin and Eosin (H&E) and Masson's trichrome.

    • Microscopically evaluate the tissue response, scoring for the presence and severity of inflammation (acute and chronic), fibrosis, necrosis, and neovascularization.

Signaling Pathways and Experimental Workflows

The cytotoxicity of cyanoacrylate adhesives is largely attributed to their degradation products, primarily formaldehyde. Formaldehyde can induce cellular stress and apoptosis through various signaling pathways.

Cyanoacrylate Cyanoacrylate Degradation Formaldehyde Formaldehyde Cyanoacrylate->Formaldehyde ROS Reactive Oxygen Species (ROS) Formaldehyde->ROS Proteotoxicity Proteotoxic Stress Formaldehyde->Proteotoxicity PTEN PTEN Formaldehyde->PTEN downregulates NFkB NF-κB Signaling ROS->NFkB activates YAP YAP Signaling ROS->YAP activates Polyubiquitination Protein Polyubiquitination Proteotoxicity->Polyubiquitination PI3K_Akt PI3K/Akt Pathway PTEN->PI3K_Akt inhibits Apoptosis Apoptosis PI3K_Akt->Apoptosis inhibits NFkB->Apoptosis promotes YAP->Apoptosis promotes Polyubiquitination->Apoptosis

Caption: Formaldehyde-induced cytotoxicity signaling pathways.

cluster_invitro In Vitro Cytotoxicity Assay cluster_invivo In Vivo Subcutaneous Implantation ExtractPrep Prepare Extracts of Cyanoacrylate Adhesives Exposure Expose Cells to Extracts ExtractPrep->Exposure CellCulture Culture Cell Monolayer CellCulture->Exposure Assay Perform Viability Assay (e.g., MTT, LDH) Exposure->Assay Analysis Analyze Cell Viability Data Assay->Analysis SamplePrep Prepare Sterile Cyanoacrylate Samples Implantation Subcutaneous Implantation in Animal Model SamplePrep->Implantation Observation Post-Implantation Observation Implantation->Observation Histology Histological Evaluation of Tissue Response Observation->Histology

Caption: Experimental workflows for biocompatibility assessment.

References

A Comparative Meta-Analysis of Enbucrilate and Alternative Hemostatic Agents in Endoscopic Procedures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of enbucrilate (N-butyl-2-cyanoacrylate, NBCA) with other leading hemostatic agents used in endoscopic procedures for the management of both variceal and non-variceal upper gastrointestinal bleeding. The following analysis is based on a meta-review of published clinical data, focusing on performance, efficacy, and safety profiles to inform research and development in gastroenterology.

Executive Summary

Endoscopic hemostasis is a critical intervention for gastrointestinal bleeding. While this compound has been a longstanding option, particularly for gastric varices, a new generation of hemostatic agents and mechanical devices offers viable alternatives. This guide synthesizes data from multiple meta-analyses and clinical studies to compare the performance of this compound with hemostatic powders, over-the-scope clips (OTSCs), and other injection therapies. The data indicates that while this compound remains a potent tissue adhesive, alternatives like OTSCs may offer a lower risk of re-bleeding in non-variceal bleeding scenarios. The choice of agent is highly dependent on the clinical context, including the nature and location of the bleeding lesion.

Performance Comparison of Hemostatic Agents

The following tables summarize the quantitative data on the efficacy of this compound and its alternatives in achieving hemostasis and preventing re-bleeding in both variceal and non-variceal upper gastrointestinal bleeding.

Table 1: Efficacy of this compound (NBCA) in Variceal Bleeding
OutcomePooled Rate (95% CI)Source(s)
Technical Success Rate 94.1% (91.6%–96.1%)[1][2]
Initial Hemostasis Rate 98.6%[3]
30-Day Re-bleeding Rate 24.2% (18.9%–29.9%)[1][2]
Eradication of Varices 87.5%[4]
Overall Complication Rate 15.9% (11.2%–21.3%)[1][2]
Major Complication Rate 5.3% (3.3%–7.8%)[1][2]
Table 2: Comparative Efficacy of Hemostatic Agents in Non-Variceal Upper Gastrointestinal Bleeding (NVUGIB)
Hemostatic Agent/MethodInitial Hemostasis RateRe-bleeding Rate (30-day where available)NotesSource(s)
This compound (NBCA) 78.8% - 91%~10% (early re-bleeding)Often used as a rescue therapy after failure of conventional methods.[1][5][6][7]
Over-the-Scope Clips (OTSC) ~95.7%3.2% - 14.6% (lower than standard therapy)Demonstrated superiority to standard therapy in reducing re-bleeding.[2][8][9][10][11]
Hemostatic Powders (e.g., Hemospray) 91% - 97%27% (aggregate)Effective for initial hemostasis, especially in diffuse bleeding. Re-bleeding rates can be variable.[12][13][14][15][16]
Standard Injection Therapy (e.g., Epinephrine) HighInferior to combination therapies for preventing re-bleeding.Generally not recommended as monotherapy.[3][4]
Thermal Coagulation HighSimilar efficacy to injection therapy.Combination with injection therapy appears superior to thermal coagulation alone.[3][4]
Fibrin (B1330869) Glue 92.2%10.9%Shows a trend towards superiority over hypertonic saline-epinephrine, though not always statistically significant.[17]
Thrombin Injection HighEffective, especially when guided by endoscopic ultrasound.Used for both variceal and non-variceal bleeding, including pseudoaneurysms.[18][19][20][21]

Experimental Protocols and Methodologies

Detailed experimental protocols are proprietary to the individual studies. However, the general methodologies for the application of these hemostatic agents in endoscopic procedures are described below.

This compound (NBCA) Injection

N-butyl-2-cyanoacrylate is a liquid tissue adhesive that polymerizes rapidly upon contact with blood or tissue.

  • Preparation: The this compound is typically diluted with Lipiodol to delay polymerization and allow for visualization under fluoroscopy. Common ratios range from 1:1 to 1:1.6.

  • Delivery: A sclerotherapy needle is primed with a non-polymerizing substance like Lipiodol or distilled water to prevent premature hardening within the catheter.

  • Injection: The needle is advanced into the varix or bleeding vessel, and the this compound mixture is injected until the vessel is obliterated. A "sandwich" technique, with Lipiodol injected before and after the glue, is sometimes employed to prevent adhesion of the catheter to the tissue.

  • Post-injection: The needle is withdrawn, and the area is observed for hemostasis.

Over-the-Scope Clip (OTSC) Application

OTSCs are large, bear-claw-like clips designed for mechanical compression of larger areas of tissue.

  • Preparation: The OTSC system, consisting of a cap with the pre-loaded clip, is mounted onto the tip of the endoscope.

  • Application: The endoscope is advanced to the bleeding site. The target tissue is suctioned into the cap.

  • Deployment: Once the tissue is adequately suctioned, the clip is deployed by turning a hand wheel on the endoscope handle, which releases the clip to clamp the tissue.

Hemostatic Powder Application

Hemostatic powders are delivered topically to the bleeding site to absorb water and concentrate clotting factors, forming a mechanical barrier.

  • Preparation: The delivery catheter is connected to a gas canister (e.g., CO2).

  • Application: The catheter is advanced through the working channel of the endoscope to the bleeding site.

  • Delivery: The powder is sprayed directly onto the bleeding lesion until it is covered and hemostasis is achieved.

Visualizing Methodologies and Pathways

Experimental Workflow for Endoscopic Hemostasis

HemostasisWorkflow Start Patient with Upper Gastrointestinal Bleeding Endoscopy Diagnostic Endoscopy to Identify Bleeding Source Start->Endoscopy Decision Select Hemostatic Method Endoscopy->Decision This compound This compound (NBCA) Injection Decision->this compound Variceal or refractory NVUGIB OTSC Over-the-Scope Clip (OTSC) Decision->OTSC NVUGIB Powder Hemostatic Powder Decision->Powder Diffuse or refractory NVUGIB Other Other Methods (e.g., Thermal Coagulation, Standard Clips, Fibrin Glue) Decision->Other NVUGIB Hemostasis Achieve Initial Hemostasis This compound->Hemostasis OTSC->Hemostasis Powder->Hemostasis Other->Hemostasis Observation Post-Procedure Observation Hemostasis->Observation Rebleeding Re-bleeding Occurs Observation->Rebleeding Success Successful Outcome Observation->Success No Re-bleeding Rebleeding->Success No Rescue Rescue Therapy Required Rebleeding->Rescue Yes Rescue->Hemostasis

Caption: General workflow for endoscopic hemostasis.

Mechanism of Action: this compound Polymerization

EnbucrilateMechanism cluster_blood Blood/Tissue Environment Anions Anions (e.g., OH-) Water Polymerization Anionic Polymerization Anions->Polymerization Initiator This compound This compound Monomers (Liquid) This compound->Polymerization SolidCast Solid Polymer Cast (Mechanical Seal) Polymerization->SolidCast Forms

Caption: Simplified mechanism of this compound polymerization.

Conclusion

The landscape of endoscopic hemostasis is evolving, with a range of effective treatments available. This compound remains a valuable tool, particularly in the challenging context of gastric variceal bleeding. However, for non-variceal bleeding, newer modalities such as over-the-scope clips have demonstrated superior outcomes in reducing re-bleeding rates in some studies. Hemostatic powders offer a useful option for diffuse bleeding and as a rescue therapy. The choice of hemostatic agent should be tailored to the specific clinical scenario, taking into account the nature of the bleeding, the location of the lesion, and the available expertise. Further head-to-head randomized controlled trials are needed to definitively establish the optimal hemostatic strategy for various types of gastrointestinal bleeding.

References

Safety Operating Guide

Proper Disposal Procedures for Enbucrilate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Enbucrilate, a butyl cyanoacrylate, is a fast-acting tissue adhesive commonly used in research and clinical applications.[1][2] Proper handling and disposal are crucial to ensure laboratory safety and environmental compliance. Adherence to established protocols minimizes risks associated with chemical waste.

Personal Protective Equipment (PPE) and Handling Precautions

Before handling this compound, it is imperative to consult the product-specific Safety Data Sheet (SDS).[3] Always work in a well-ventilated area, such as a fume hood, to avoid the inhalation of vapors which can cause respiratory irritation.[3][4][5][6]

Recommended Personal Protective Equipment:

PPE ItemSpecificationPurpose
Eye Protection Chemical safety gogglesProtects against accidental splashes and fumes.[3]
Hand Protection Nitrile or polyethylene (B3416737) glovesPrevents skin contact and bonding.[3] Do not use cotton or wool gloves as they can react exothermically.[3]
Protective Clothing Laboratory coat or coverallsMinimizes the risk of skin contact.[3]
Disposal of Empty or Partially Used this compound Containers

For empty or partially used containers with residual this compound, the primary step is to ensure the remaining adhesive is fully cured (polymerized).

Step-by-Step Disposal Procedure for Small Quantities:

  • Cure Residual Monomer: Before disposal, ensure any remaining liquid this compound has fully cured.[4] This can be facilitated by leaving the cap off in a well-ventilated area (e.g., a fume hood) to expose it to ambient moisture, which initiates polymerization.

  • Container Disposal: Once the adhesive is completely hardened, the container with the cured residue can typically be disposed of as non-hazardous solid waste.[6] However, always confirm this with your institution's waste management guidelines.[4]

  • Packaging for Disposal: Place the sealed container in a designated waste receptacle for laboratory plastics or solid waste, as per institutional protocols.[4]

Disposal of Unused or Expired this compound

Unused or expired liquid this compound should be treated as chemical waste. Do not dispose of liquid this compound down the drain or in regular trash.[7][8]

Procedure for Unused this compound Disposal:

  • Label as Hazardous Waste: Clearly label the container with its contents ("Unused this compound" or "Butyl Cyanoacrylate") and any relevant hazard information.[7]

  • Package for Collection: Ensure the container is tightly sealed and placed in a designated chemical waste collection area.[7]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or licensed waste disposal contractor to arrange for proper disposal.[5][7]

Spill Management and Cleanup

In the event of a spill, prompt and appropriate action is necessary to mitigate exposure and ensure proper cleanup.

Spill Cleanup Protocol:

  • Ensure Safety: Evacuate non-essential personnel and ensure the area is well-ventilated.[6] Wear the appropriate PPE as listed in the table above.[6]

  • Contain the Spill: For small spills, absorb the liquid this compound with an inert material such as vermiculite (B1170534) or sand.[3] Do not use paper or cloth towels as they can undergo a rapid exothermic reaction.

  • Induce Polymerization: For larger spills, you can carefully flood the area with water to accelerate polymerization.[3]

  • Collect and Dispose: Place the absorbed material or the cured polymer into a sealed, labeled container for disposal as chemical waste.[3]

  • Decontaminate the Area: Ventilate and wash the spill area thoroughly after the cleanup is complete.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

EnbucrilateDisposal start This compound for Disposal is_liquid Is the this compound in liquid form? start->is_liquid cure Cure remaining adhesive in a well-ventilated area. is_liquid->cure No (Residual in container) is_spill Is this a spill? is_liquid->is_spill Yes dispose_solid Dispose of as non-hazardous solid waste per institutional guidelines. cure->dispose_solid unused Treat as hazardous chemical waste. is_spill->unused No (Unused/Expired Product) spill_cleanup Follow spill cleanup protocol: - Wear appropriate PPE - Absorb with inert material - Collect in a sealed container is_spill->spill_cleanup Yes package_waste Package in a sealed, labeled container. unused->package_waste ehs_pickup Arrange for EHS/ licensed contractor pickup. package_waste->ehs_pickup spill_cleanup->package_waste

Caption: Logical workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling Enbucrilate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive safety protocols and logistical information for the handling and disposal of Enbucrilate (n-Butyl Cyanoacrylate). Adherence to these procedures is critical to ensure a safe laboratory environment and minimize risks associated with this chemical.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to prevent skin and eye contact, as well as respiratory irritation. Vapors can be irritating to the eyes and mucous membranes, and direct contact can cause skin bonding and irritation.[1][2][3]

  • Eye and Face Protection: Safety goggles or safety glasses with side shields are required to protect against splashes and vapors.[2]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves, such as nitrile or butyl rubber, must be worn.[2] Do not use PVC, nylon, or cotton gloves.[2]

    • Lab Coat: A standard laboratory coat should be worn to protect from incidental contact.

  • Respiratory Protection: In areas with inadequate ventilation, a NIOSH-approved respirator with an organic vapor cartridge should be used to avoid inhaling vapors.[1][4]

Safe Handling and Storage

Proper handling and storage are crucial to maintain the stability of this compound and prevent accidental polymerization or exposure.

  • Handling:

    • Work in a well-ventilated area, such as a chemical fume hood, to minimize vapor inhalation.[2][5]

    • Avoid contact with skin, eyes, and clothing.[2][5]

    • Prevent contact with water, alcohols, amines, and basic compounds as they can cause rapid polymerization.

    • Avoid contact with fabric or paper goods, as this can lead to rapid polymerization, generating smoke, irritating vapors, and potential thermal burns.[2]

  • Storage:

    • Store in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[2]

    • Keep the container tightly closed when not in use.[2]

    • Store away from incompatible materials and sources of ignition.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound. It is important to note that while occupational exposure limits for the related compound n-butyl acrylate (B77674) are established, a specific OSHA PEL or NIOSH REL for n-butyl cyanoacrylate has not been formally established. The AIHA WEEL (Workplace Environmental Exposure Level) is provided as a guideline.

PropertyValue
Chemical Name n-Butyl Cyanoacrylate
Synonyms This compound, Butyl 2-cyanoacrylate
CAS Number 6606-65-1
Molecular Formula C₈H₁₁NO₂
Molecular Weight 153.18 g/mol
Appearance Colorless to light yellow liquid
Boiling Point > 149 °C (> 300.2 °F)
Vapor Pressure < 0.2 mm Hg
Occupational Exposure Limit AIHA WEEL: 0.2 ppm (Time-Weighted Average)[6]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency involving this compound.

First Aid Measures
  • Eye Contact: If bonding of the eye occurs, do not force the eye open. The eye should be washed with warm water, and a wet pad should be applied. The eye will naturally unbond, typically within 1-3 days. Seek immediate medical attention.[3]

  • Skin Contact: If skin bonding occurs, do not pull the skin apart. Immerse the bonded areas in warm, soapy water and gently peel or roll the surfaces apart. A blunt object, like a spoon handle, can be used to aid in separation.[2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek medical attention if symptoms persist.[2]

  • Ingestion: Ingestion is unlikely as the material will rapidly polymerize in the mouth. Saliva will help to separate the solidified product from the mouth over several hours. Do not induce vomiting. Ensure the airway is not obstructed and seek medical advice.[3]

Spill and Leak Procedures

In the event of a spill, follow these steps to safely clean and decontaminate the area.

  • Small Spills:

    • Ensure the area is well-ventilated.

    • Wearing appropriate PPE, flood the spill with water to induce polymerization.[2]

    • Once the material has solidified, it can be scraped from the surface.[2]

    • Place the cured material and any contaminated cleaning materials into a suitable container for disposal.

  • Large Spills:

    • Evacuate the area and restrict access.

    • If possible, without risk, stop the source of the leak.

    • Follow the cleanup procedure for small spills, taking additional precautions for a larger volume of material.

    • Consider the need for respiratory protection if vapors are significant.

Disposal Plan

Proper disposal of this compound and associated waste is essential to comply with regulations and ensure environmental safety.

  • Unused Product: Unused this compound should be disposed of as chemical waste in accordance with local, state, and federal regulations. Do not dispose of liquid this compound down the drain.

  • Cured Material: Once this compound has been polymerized (cured) into a solid form, it is generally considered non-hazardous waste and can be disposed of in regular trash.[2]

  • Empty Containers: Empty containers may retain product residue. They should be handled as hazardous waste unless thoroughly decontaminated. To decontaminate, rinse the container with a small amount of an appropriate solvent (e.g., acetone) in a fume hood, and collect the rinsate for hazardous waste disposal. Once clean and dry, the container can be disposed of according to facility guidelines.

Workflow and Relationship Diagrams

The following diagrams illustrate the key workflows for handling this compound safely.

Caption: Workflow for the safe handling of this compound from preparation to disposal and emergency response.

PPE_Selection_Logic start Handling this compound eye_protection Wear Safety Goggles or Glasses with Side Shields start->eye_protection skin_protection Wear Nitrile or Butyl Rubber Gloves start->skin_protection lab_coat Wear a Lab Coat start->lab_coat ventilation_check Is Ventilation Adequate? start->ventilation_check respiratory_protection Use NIOSH-approved Respirator with Organic Vapor Cartridge end Proceed with Work respiratory_protection->end ventilation_check->respiratory_protection No ventilation_check->end Yes

Caption: Decision logic for selecting appropriate Personal Protective Equipment (PPE) for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Enbucrilate
Reactant of Route 2
Reactant of Route 2
Enbucrilate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.